molecular formula C12H24N2O2 B3136210 Tert-butyl (4-amino-1-methylcyclohexyl)carbamate CAS No. 412293-48-2

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Cat. No.: B3136210
CAS No.: 412293-48-2
M. Wt: 228.33 g/mol
InChI Key: NCOAYDYNUYRLJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl (4-amino-1-methylcyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (4-amino-1-methylcyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-12(4)7-5-9(13)6-8-12/h9H,5-8,13H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCOAYDYNUYRLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001152038
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254058-26-8
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254058-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001152038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern pharmaceutical and chemical research, the strategic use of specialized building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (4-amino-1-methylcyclohexyl)carbamate has emerged as a pivotal intermediate, prized for its unique structural features that offer a gateway to a diverse range of bioactive molecules. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Unveiling the Core Structure: Stereochemistry and Conformation

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a diamine derivative of cyclohexane, where one amino group is protected by a tert-butoxycarbonyl (Boc) group, and the other remains as a free primary amine. The presence of a methyl group at the C1 position introduces a chiral center, leading to the existence of stereoisomers. The relative orientation of the amino and Boc-protected amino groups on the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct spatial arrangements and, consequently, differing chemical and biological properties.

The Boc protecting group is a cornerstone of modern organic synthesis, revered for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] This differential reactivity between the two amino functionalities is the linchpin of this molecule's utility, allowing for selective chemical transformations at the free amino group while the other remains shielded.

Figure 1: Chemical structure of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in research and development. The properties of tert-butyl (4-amino-1-methylcyclohexyl)carbamate are summarized below. It is important to note that these properties can vary slightly between the cis and trans isomers.

PropertyValueSource(s)
IUPAC Name tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate[2]
Molecular Formula C₁₂H₂₄N₂O₂[3]
Molecular Weight 228.33 g/mol [3][4]
CAS Number cis isomer: 412293-48-2trans isomer: 412293-46-0cis HCl salt: 2227199-12-2[5][6]
Physical Form Solid[6]
Storage Temperature Room temperature, keep dry and cool[6]

While detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for this specific compound are often proprietary to chemical suppliers, typical spectral features can be inferred from its structure. The ¹H NMR spectrum would be expected to show characteristic signals for the tert-butyl group (a sharp singlet around 1.4-1.5 ppm), protons on the cyclohexane ring, and the amine protons. The presence of the carbamate carbonyl group would be evident in the ¹³C NMR and IR spectra.

Synthesis Strategies: A Step-by-Step Approach

The synthesis of tert-butyl carbamates is a well-established transformation in organic chemistry.[7] A common and effective method for the preparation of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves the selective protection of one of the amino groups of the corresponding diamine precursor.

Illustrative Synthetic Protocol:

The following protocol is a generalized procedure for the mono-Boc protection of a diamine, which can be adapted for the synthesis of the title compound.

Reaction:

1,4-diamino-1-methylcyclohexane + di-tert-butyl dicarbonate (Boc₂O) → tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Materials:

  • 1,4-diamino-1-methylcyclohexane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Triethylamine (optional, as a base)

Procedure:

  • Dissolution: Dissolve 1,4-diamino-1-methylcyclohexane in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer. To favor mono-protection, a significant excess of the diamine is often used.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent relative to the desired product) in the same solvent to the cooled diamine solution over a period of 1-2 hours.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to isolate the desired mono-Boc protected product.

Causality Behind Experimental Choices:

  • Excess Diamine: Using an excess of the starting diamine statistically favors the reaction of one molecule of Boc₂O with one molecule of the diamine, thus minimizing the formation of the di-Boc protected by-product.

  • Slow Addition at Low Temperature: The slow addition of the Boc anhydride at a reduced temperature helps to control the exothermicity of the reaction and further enhances the selectivity for mono-protection.

  • Chromatographic Purification: Due to the potential for the formation of both the di-protected and unreacted starting material, column chromatography is an essential step to obtain the product with high purity.

Applications in Drug Discovery and Organic Synthesis

The primary utility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the realm of drug discovery. The free primary amine serves as a nucleophilic handle for a wide array of chemical transformations, including:

  • Acylation: Formation of amides by reaction with carboxylic acids, acid chlorides, or anhydrides.

  • Alkylation: Introduction of alkyl groups at the nitrogen atom.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Formation of Ureas and Sulfonamides: Reaction with isocyanates or sulfonyl chlorides, respectively.

This bifunctional nature allows for the sequential and controlled elaboration of molecular scaffolds, a critical strategy in the development of novel therapeutic agents.[1] Carbamate-containing compounds have found applications as anticonvulsants, and in the treatment of various other conditions.[8] The cyclohexane core provides a rigid, three-dimensional scaffold that can be used to orient functional groups in a specific spatial arrangement, which is often crucial for high-affinity binding to biological targets.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Hazard Identification:

  • Harmful if swallowed. [6][9]

  • Causes skin irritation. [6][9]

  • Causes serious eye irritation. [6][9]

  • May cause respiratory irritation. [9]

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.[9]

  • Avoid inhalation of dust and contact with skin and eyes.[9]

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Always consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.[9]

Conclusion

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a valuable and versatile synthetic intermediate that provides a strategic entry point for the synthesis of a wide range of complex molecules. Its unique combination of a Boc-protected amine and a free primary amine on a conformationally defined cyclohexane scaffold makes it an indispensable tool for medicinal chemists and organic synthesis professionals. A thorough understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

  • PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. [Link]

  • Royal Society of Chemistry. Supporting Information - A mild and efficient method for the synthesis of N-Boc protected amines. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Pittelkow, M., et al.
  • Capot Chemical. Specifications of tert-butyl N-[trans-4-(methylamino)cyclohexyl]carbamate. [Link]

  • Al-Hussain, S. A., et al. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arh Hig Rada Toksikol, 2020, 71(4), 273-289.
  • Google Patents.
  • ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

Sources

Structural Profiling and Application Guide: Molecular Weight and Synthetic Utility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) is a highly specialized bifunctional building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including peptidomimetics and targeted protein degraders 1[1]. With a precise molecular weight of 228.33 g/mol , this compound features a conformationally restricted 1-methylcyclohexyl core and an orthogonally protected diamine system 2[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mass spectrometry validation protocols, and step-by-step synthetic workflows.

Physicochemical Profiling and Mass Characterization

Understanding the exact mass and isotopic distribution of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is critical for downstream analytical tracking. The molecular formula, C12H24N2O2, dictates a standard molecular weight of 228.33 g/mol 2[2].

Causality in Structural Design : The inclusion of the 1-methyl group on the cyclohexane ring is not arbitrary. It introduces severe steric hindrance that locks the cyclohexane ring into a preferred chair conformation. This conformational rigidity reduces the entropic penalty upon binding to a target protein, a critical factor in rational drug design. Furthermore, the tert-butyloxycarbonyl (Boc) group adds exactly 100.11 Da to the parent amine, providing a lipophilic shield that enhances solubility in organic solvents during early-stage synthesis.

Table 1: Quantitative Mass Spectrometry Data
PropertyValueCausality / Significance
Molecular Formula C12H24N2O2Base composition for stoichiometric calculations 2[2].
Average Molecular Weight 228.33 g/mol Used for bulk molarity and yield calculations 2[2].
Monoisotopic Mass 228.18378 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) 1[1].
[M+H]+ Adduct 229.19106 m/zPrimary ion generated in positive-mode ESI 1[1].
[M+Na]+ Adduct 251.17300 m/zSecondary ion formed in the presence of sodium salts 1[1].

Analytical Validation: Self-Validating LC-MS Protocol

To ensure the integrity of the building block before committing it to multi-step synthesis, a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol is required.

Self-Validation Mechanism : This protocol incorporates a pre-run solvent blank (to rule out column carryover) and an internal standard (e.g., caffeine, m/z 195.08) to verify ionization efficiency. If the internal standard fails to ionize, the absence of the 229.19 m/z peak is immediately flagged as a system failure rather than a degraded sample.

Step-by-Step Methodology:
  • Sample Preparation : Dissolve 1.0 mg of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in 1.0 mL of LC-MS grade Methanol. Causality: Methanol ensures complete dissolution of the lipophilic Boc group while remaining compatible with reverse-phase chromatography.

  • Chromatographic Separation : Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 3 minutes. Causality: Formic acid acts as a proton source, driving the equilibrium of the free C4-amine toward its protonated state, drastically enhancing the [M+H]+ signal.

  • Ionization & Detection : Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Scan from m/z 100 to 500.

  • Data Validation : Confirm the presence of the [M+H]+ peak at 229.19 m/z. Cross-reference with the [M+Na]+ peak at 251.17 m/z to validate the structural assignment 1[1].

LCMS_Workflow Sample Sample Preparation 1 mg/mL in MeOH LC UHPLC Separation C18 Column, Gradient Sample->LC ESI ESI+ Ionization Protonation to[M+H]+ LC->ESI MS TOF Detection m/z 229.191 ESI->MS Decision Mass Concordance? Expected: 228.33 Da MS->Decision Valid Validation Confirmed Decision->Valid Match Invalid Recalibrate System Decision->Invalid Mismatch

Logical workflow for LC-MS validation of molecular weight (228.33 g/mol ).

Synthetic Workflows: Orthogonal Deprotection and Amide Coupling

The true value of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its orthogonal reactivity. The primary amine at C4 is free to react with electrophiles, while the amine at C1 is masked by the Boc group.

Self-Validating Coupling Protocol:

This protocol uses LC-MS tracking at each step to ensure mass shifts correspond exactly to the theoretical additions/subtractions, establishing a closed-loop validation system.

  • Amide Coupling (C4-Amine) :

    • Combine 1.0 eq of the target carboxylic acid with 1.2 eq of HATU and 2.0 eq of DIPEA in anhydrous DMF.

    • Causality: HATU is chosen over EDC/HOBt because the active ester intermediate is highly reactive, overcoming the steric hindrance of the substituted cyclohexane ring. DIPEA acts as a non-nucleophilic base to deprotonate the C4-amine without reacting with the electrophile.

    • Add 1.0 eq of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (MW: 228.33 g/mol ). Stir at room temperature for 2 hours.

    • Validation: LC-MS must show the complete disappearance of the 229.19 m/z peak and the appearance of the [Product+H]+ peak.

  • Boc Deprotection (C1-Amine) :

    • Isolate the intermediate and dissolve in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM).

    • Causality: The Boc group is acid-labile. TFA protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which eliminates to isobutylene gas) and carbon dioxide. The evolution of gas drives the reaction forward via Le Chatelier's principle, ensuring 100% conversion without complex equilibrium states.

    • Stir for 1 hour at room temperature. Evaporate under reduced pressure.

    • Validation: The final mass must reflect a loss of exactly 100.11 Da (the Boc group) from the intermediate, confirming the unmasking of the C1-amine.

Orthogonal_Deprotection Start Boc-Protected Amine MW: 228.33 g/mol Coupling C4-NH2 Amide Coupling HATU, DIPEA Start->Coupling Intermediate Stable Intermediate Resistant to Base Coupling->Intermediate Deprotection Acidic Cleavage TFA/DCM (1:1) Intermediate->Deprotection Product Free C1-Amine Ready for Stage 2 Deprotection->Product

Orthogonal deprotection strategy utilizing the Boc-protected C1-amine.

References

  • PubChemLite - 1254058-26-8 (C12H24N2O2)
  • tert-Butyl N-(4-Amino-1-methylcyclohexyl)
  • tert-Butyl (4-hydroxy-1-methylcyclohexyl)carbamate (Related product data)

Sources

Technical Deep Dive: Cis vs. Trans Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the stereochemical differentiation, synthesis, and application of cis- and trans-tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Executive Summary

The separation and identification of cis and trans isomers of tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 412293-48-2 for cis) is a critical checkpoint in the synthesis of JAK inhibitors and other kinase-targeting small molecules.[1][2] The rigid cyclohexane scaffold serves as a vector to orient pharmacophores; therefore, isomeric purity directly correlates with potency and metabolic stability. This guide delineates the structural dynamics, synthesis pathways, and the "Self-Validating" analytical protocols required to distinguish these isomers with certainty.

Stereochemical Definitions & Conformational Analysis

Nomenclature Convention

To ensure precision, we apply the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

  • Locus 1: The tert-butyl carbamate (-NHBoc) has higher priority than the methyl group (-CH₃).[1][2]

  • Locus 4: The amine (-NH₂) is the highest priority substituent.[1][2]

  • Cis Isomer (Z): The -NHBoc group at C1 and the -NH₂ group at C4 reside on the same face of the cyclohexane ring.[1][2]

  • Trans Isomer (E): The -NHBoc group at C1 and the -NH₂ group at C4 reside on opposite faces of the ring.[1][2]

Conformational Dynamics (The "Chair" Logic)

The 1,4-disubstituted cyclohexane system is governed by steric thermodynamics (A-values).[1][2]

  • 1-Position: The bulky -NHBoc group prefers the Equatorial position to minimize 1,3-diaxial interactions.[1][2] The smaller Methyl group (A-value ~1.7 kcal/mol) is forced into the Axial position.

  • 4-Position:

    • Trans Isomer: To place the C4-NH₂ "trans" to the C1-NHBoc (relative to the ring plane), the C4-NH₂ must also be Equatorial .[1][2] This results in a stable Diequatorial conformation.[2]

    • Cis Isomer: To place the C4-NH₂ "cis" to the C1-NHBoc, the C4-NH₂ must be Axial .[1][2] This results in an Equatorial/Axial conformation, which is higher in energy due to 1,3-diaxial strain from the C4-amine.[1]

IsomerConformations cluster_properties Physical Properties Trans Trans Isomer (Diequatorial) Most Stable C1-NHBoc (Eq) | C4-NH2 (Eq) Cis Cis Isomer (Eq/Ax) Higher Energy C1-NHBoc (Eq) | C4-NH2 (Ax) Trans->Cis Isomerization (High Barrier) PropTrans Trans: Higher MP Less Polar (usually) NMR: Large J-coupling (C4-H) Trans->PropTrans PropCis Cis: Lower MP More Polar (usually) NMR: Small J-coupling (C4-H) Cis->PropCis

Figure 1: Conformational energy landscape and resulting physical properties of the isomers.[1][2]

Synthesis & Separation Strategy

Synthesis Workflow

A common route involves the Curtius rearrangement or reductive amination of 4-protected-cyclohexanones.[1][2] The introduction of the methyl group at C1 often creates the mixture.

  • Starting Material: N-Boc-4-aminocyclohexanone.[1][2]

  • Grignard Addition: Addition of MeMgBr attacks the ketone.[2]

    • Stereocontrol: The Grignard reagent prefers equatorial attack, pushing the resulting hydroxyl group to the axial position (kinetic control).

  • Ritter Reaction / Azide Displacement: Converting the tertiary alcohol to the amine (often with inversion or retention depending on mechanism).

Separation Protocol

Because the cis isomer contains an axial polar group (amine), it often interacts differently with silica than the all-equatorial trans isomer.[1][2]

  • Method: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (40-63 µm).[1][2]

  • Mobile Phase: DCM:MeOH:NH₄OH (90:9:1) or EtOAc:Hexanes with 5% Et₃N.[1][2]

  • Elution Order:

    • Trans (Diequatorial): Typically elutes first (less polar, better silica shielding).[1]

    • Cis (Axial Amine): Typically elutes second (more polar, axial amine exposed to silica).[1]

    • Note: This order can reverse on C18 (Reverse Phase) columns.[1][2]

Analytical Characterization: The Self-Validating Protocol

This section provides the definitive method to distinguish the isomers without reference standards, relying on first-principles NMR analysis.

Proton NMR (¹H-NMR) - The "J-Value" Test

The proton attached to C4 (the methine proton geminal to the free amine) is the diagnostic signal.[1][2]

FeatureTrans Isomer (Diequatorial)Cis Isomer (Eq/Ax)Mechanistic Reason
C4-H Position Axial Equatorial In the stable chair, H is opposite to the substituent.[1][2]
Multiplicity tt (Triplet of Triplets) qn (Quintet) or bs Coupling with neighbors.[1]
Coupling (J) Large (~11-12 Hz) Small (~2-5 Hz) Karplus equation: Axial-Axial coupling is large (180°).[1][2] Axial-Equatorial is small.[1]
Chemical Shift Upfield (Shielded)Downfield (Deshielded)Equatorial protons are typically deshielded by anisotropy.[1][2]

Protocol:

  • Acquire ¹H-NMR in CDCl₃ or DMSO-d₆.[1]

  • Locate the methine proton at position 4 (typically

    
     2.5 - 3.5 ppm).[1][2]
    
  • If: Signal is a wide multiplet (width > 20Hz) with clear large couplings

    
    Trans Isomer .[1][2]
    
  • If: Signal is a narrow multiplet (width < 10Hz)

    
    Cis Isomer .
    
NOESY / ROESY Correlation

To confirm the regiochemistry at C1 (Methyl vs NHBoc):

  • Irradiate the Methyl Signal (C1-Me):

    • Look for NOE to the Axial protons at C3 and C5.[2]

    • If the Methyl is Axial (expected for both stable conformers), you will see strong NOE to the axial ring protons.

  • Cis/Trans Confirmation:

    • Cis: Strong NOE between C1-Me (Axial) and C4-H (Equatorial) is unlikely due to distance.[1][2] However, NOE between C1-NHBoc (Equatorial) and C4-H (Equatorial) might be visible.[1][2]

    • Trans: NOE between C1-Me (Axial) and C4-H (Axial) is strictly forbidden (too far).

ExperimentalWorkflow Sample Unknown Isomer Sample NMR 1H-NMR Analysis (Focus on C4-Methine) Sample->NMR Decision Measure Coupling Width (W) NMR->Decision TransResult W > 20Hz (tt) Trans Isomer Decision->TransResult Large J (ax-ax) CisResult W < 10Hz (bs/qn) Cis Isomer Decision->CisResult Small J (eq-ax)

Figure 2: Decision tree for NMR-based isomer assignment.

Pharmacological Implications

In drug discovery, particularly for JAK1/JAK2 inhibitors (e.g., analogs of Upadacitinib), this diamine core acts as a linker.

  • Vector Alignment: The trans isomer provides a linear, extended vector (180° projection), ideal for spanning deep hydrophobic pockets.

  • Rigidity: The 1-methyl group "locks" the conformation.[2] Unlike unsubstituted cyclohexane diamines which can ring-flip, the 1-methyl-1-Boc group anchors the ring, significantly reducing entropic penalty upon binding.[1][2]

  • Solubility: The cis isomer, with a higher dipole moment (axial amine), typically exhibits higher aqueous solubility but may have lower membrane permeability (LogD) compared to the lipophilic trans isomer.

References

  • Organic Chemistry Portal. (2011).[1] Boc-Protected Amino Groups: Stability and Deprotection. Retrieved from [Link][1][2]

  • Royal Society of Chemistry. (n.d.). Cis-Trans Isomerisation Studied by NMR. Retrieved from [Link][1][2]

  • Sikhcom. (2005).[2] Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR. Retrieved from [Link]

Sources

An In-depth Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic use of bifunctional building blocks is paramount to the efficient synthesis of complex molecular architectures. Among these, tert-butyl (4-amino-1-methylcyclohexyl)carbamate has emerged as a valuable intermediate. Its unique structure, featuring a differentially protected diamine on a substituted cyclohexane scaffold, offers a versatile platform for introducing this motif into a wide array of biologically active molecules. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amino functionalities allows for selective chemical transformations, a critical feature in multi-step synthetic campaigns. This technical guide provides a comprehensive overview of the nomenclature, chemical properties, synthesis, and applications of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, with a particular focus on its role as a key building block in the development of novel therapeutics.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and reproducibility. tert-butyl (4-amino-1-methylcyclohexyl)carbamate exists as cis and trans stereoisomers, which significantly influences its three-dimensional structure and, consequently, its utility in synthesis.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-(4-amino-1-methylcyclohexyl)carbamate .[1]

Synonyms for this compound often specify the stereochemistry and may include:

  • tert-butyl ((1s,4s)-4-amino-1-methylcyclohexyl)carbamate (for the cis isomer)

  • tert-butyl ((1r,4r)-4-amino-1-methylcyclohexyl)carbamate (for the trans isomer)

  • cis-4-Amino-1-(Boc-amino)-1-methylcyclohexane[1]

  • trans-4-Amino-1-(Boc-amino)-1-methylcyclohexane[1]

  • Carbamic acid, N-(4-amino-1-methylcyclohexyl)-, 1,1-dimethylethyl ester

It is crucial for researchers to specify the desired isomer (cis or trans) when sourcing or synthesizing this intermediate, as the spatial orientation of the amino and Boc-protected amino groups will dictate the geometry of the final molecule.

Physicochemical Properties

A summary of the key physicochemical properties of the hydrochloride salt of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C12H25ClN2O2[1]
Molecular Weight 264.79 g/mol [1]
CAS Number (cis-isomer HCl) 2227199-12-2
CAS Number (trans-isomer HCl) 2231665-64-6[1]
Physical Form Solid
Storage Temperature Room temperature, sealed in dry conditions

The Strategic Importance of the Boc Protecting Group

The utility of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is intrinsically linked to the properties of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is one of the most widely used amine protecting groups in organic synthesis for several key reasons:

  • Stability: It is stable to a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

  • Facile Cleavage: The Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an organic solvent. This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

  • Clean Byproducts: The deprotection of the Boc group generates gaseous isobutylene and carbon dioxide, which are easily removed from the reaction mixture, simplifying purification.

This combination of stability and controlled removal makes the Boc group an ideal choice for the selective protection of one of the amino groups in a diamine, as is the case with tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Synthesis and Experimental Protocols

The synthesis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate involves the selective mono-Boc protection of 1-methyl-1,4-cyclohexanediamine. The primary challenge in this synthesis is to prevent the formation of the di-protected byproduct. Several strategies have been developed to achieve high selectivity for mono-protection.

General Protocol for Mono-Boc Protection of a Diamine

This protocol is a representative method adapted from procedures for the selective mono-Boc protection of cyclic diamines.

Materials:

  • 1-methyl-1,4-cyclohexanediamine (cis/trans mixture or isolated isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH) solution (2N)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Step-by-Step Methodology:

  • Diamine Solution Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 1-methyl-1,4-cyclohexanediamine in anhydrous methanol at 0 °C.

  • Mono-protonation: To the cooled and stirring solution, add 1 equivalent of Me₃SiCl or SOCl₂ dropwise. This reagent reacts with methanol to generate HCl in situ, which protonates one of the amine groups, rendering it less reactive towards Boc₂O. A white precipitate of the ammonium salt may form.

  • Boc Protection: Allow the mixture to warm to room temperature. Add a solution of 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) in methanol to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting diamine and the formation of the mono-protected product.

  • Workup:

    • Dilute the reaction mixture with water.

    • Wash the aqueous layer with diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution to deprotonate the ammonium salt and liberate the free amine of the mono-Boc protected product.

    • Extract the product into dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of an in situ acid source like Me₃SiCl or SOCl₂ provides a controlled method for the mono-protonation of the diamine. This is often more convenient and reproducible than using gaseous HCl.

  • Performing the initial protonation at 0 °C helps to control the exothermicity of the reaction between the acid chloride and methanol.

  • The aqueous workup with a basic pH adjustment is critical to convert the hydrochloride salt of the product into its free base form, which is soluble in organic solvents for extraction.

Self-Validating System:

The progress of the reaction should be carefully monitored by TLC or LC-MS. The appearance of a new spot corresponding to the mono-Boc protected product and the disappearance of the starting diamine spot are key indicators of a successful reaction. The mass spectrum should show the expected molecular ion peak for the product.

Applications in Drug Development

The structural motif of a substituted cyclohexanediamine is present in a number of biologically active compounds. tert-Butyl (4-amino-1-methylcyclohexyl)carbamate serves as a key building block for introducing this scaffold in a controlled manner. The free amino group provides a handle for further derivatization, while the Boc-protected amine can be deprotected at a later stage to reveal a second reactive site.

This bifunctional nature makes it a valuable intermediate in the synthesis of:

  • Enzyme Inhibitors: The diamine scaffold can be elaborated to interact with the active sites of enzymes, such as kinases and proteases, which are important targets in oncology and infectious diseases.

  • Receptor Ligands: The cyclohexane ring provides a rigid scaffold that can be functionalized to achieve specific interactions with G-protein coupled receptors (GPCRs) and ion channels, which are implicated in a wide range of physiological processes.

  • Linkers in Proteolysis Targeting Chimeras (PROTACs): Boc-protected diamines are frequently used as linkers or components of linkers in the synthesis of PROTACs. These novel therapeutic modalities function by bringing a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.

While specific blockbuster drugs containing the exact tert-butyl (4-amino-1-methylcyclohexyl)carbamate fragment are not prominently disclosed in the public domain, numerous patents in medicinal chemistry describe the use of similar Boc-protected aminocyclohexyl building blocks in the synthesis of novel therapeutic agents. For instance, related structures are utilized in the development of Rho-kinase inhibitors for conditions like glaucoma and cardiovascular diseases.

Visualization of Synthetic Utility

The following diagrams illustrate the key synthetic transformations involving tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Diagram 1: Mono-Boc Protection of 1-methyl-1,4-cyclohexanediamine

G cluster_0 Selective Mono-Protection Diamine 1-methyl-1,4-cyclohexanediamine Protonated_Diamine Mono-protonated Diamine Diamine->Protonated_Diamine 1. Me₃SiCl, MeOH, 0°C Product tert-butyl (4-amino-1-methylcyclohexyl)carbamate Protonated_Diamine->Product 2. Boc₂O, RT Boc_Anhydride Boc₂O, MeOH

Caption: Workflow for the selective mono-Boc protection of 1-methyl-1,4-cyclohexanediamine.

Diagram 2: Deprotection and Further Functionalization

G cluster_1 Synthetic Utility Protected_Diamine tert-butyl (4-amino-1-methylcyclohexyl)carbamate Intermediate Functionalized Intermediate Protected_Diamine->Intermediate Functionalization of free amine (e.g., acylation, alkylation) Deprotected Deprotected Diamine Intermediate->Deprotected Boc Deprotection (e.g., TFA/DCM) Final_Product Final Product Deprotected->Final_Product Further functionalization

Caption: Synthetic pathway illustrating the utility of the Boc-protected intermediate.

Conclusion

tert-Butyl (4-amino-1-methylcyclohexyl)carbamate is a strategically important building block in modern organic synthesis and drug discovery. Its value lies in the orthogonal protection of a diamine on a conformationally restricted cyclohexane scaffold, which allows for the sequential and controlled introduction of this moiety into complex molecules. The robust nature of the Boc protecting group, coupled with its facile and clean removal, provides chemists with a reliable tool for navigating challenging synthetic routes. As the demand for novel therapeutics with complex three-dimensional structures continues to grow, the importance of versatile and well-characterized intermediates like tert-butyl (4-amino-1-methylcyclohexyl)carbamate will undoubtedly increase. This guide serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their synthetic endeavors.

References

  • PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Available at: [Link]

  • Gingras, M. et al. (2004). Synthesis and evaluation of 4-(1-aminoalkyl)-N-(4-pyridyl)-cyclohexanecarboxamides as Rho-kinase inhibitors and neurite outgrowth promoters. Bioorganic & Medicinal Chemistry Letters, 14(19), 4931-4934.
  • Servín, F. A. et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 64-70. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Navigating the Choice: A Technical Guide to Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Hydrochloride Salt and its Free Base

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate starting materials and intermediates is a critical decision that can significantly impact the trajectory of a research program. Among the versatile building blocks available, tert-butyl (4-amino-1-methylcyclohexyl)carbamate stands out as a key synthon, particularly in the construction of complex molecular architectures such as kinase inhibitors and targeted protein degraders. This bifunctional molecule, featuring a primary amine and a Boc-protected amine on a substituted cyclohexane scaffold, is commercially available in two principal forms: the hydrochloride (HCl) salt and the free base. The choice between these two forms is not trivial and carries significant implications for handling, reactivity, and the overall efficiency of synthetic workflows.

This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the hydrochloride salt versus the free base of tert-butyl (4-amino-1-methylcyclohexyl)carbamate. By delving into their fundamental chemical and physical properties, this guide aims to equip scientists with the field-proven insights necessary to make informed decisions, optimize experimental designs, and ensure the integrity of their research.

Unveiling the Core Differences: A Physicochemical Comparison

The primary distinction between the hydrochloride salt and the free base lies in the protonation state of the primary amino group. This seemingly simple difference gives rise to a cascade of variations in their physicochemical properties, which are crucial considerations in a laboratory setting.

PropertyTert-butyl (4-amino-1-methylcyclohexyl)carbamate Hydrochloride SaltTert-butyl (4-amino-1-methylcyclohexyl)carbamate Free BaseRationale and Experimental Insight
Molecular Formula C₁₂H₂₅ClN₂O₂[1][2]C₁₂H₂₄N₂O₂The hydrochloride salt incorporates a molecule of hydrogen chloride.
Molecular Weight 264.79 g/mol [1][2]228.33 g/mol The addition of HCl increases the molecular weight.
Physical Form Typically a white to off-white solid[3]Can be a solid or an oil, depending on the isomer and puritySalt formation often leads to crystalline solids with well-defined melting points, which are easier to handle and weigh accurately. The free base may be an oil, which can be more challenging to handle and purify.
Solubility Generally more soluble in water and polar protic solvents (e.g., methanol, ethanol).Generally more soluble in nonpolar organic solvents (e.g., dichloromethane, ethyl acetate, hexanes).The ionic nature of the ammonium chloride group in the salt form enhances its interaction with polar solvent molecules. The neutral free base exhibits greater solubility in solvents with lower dielectric constants. This differential solubility is the cornerstone of extraction-based workups.
Stability & Handling More stable, less prone to degradation, and easier to store for long periods.[3]Can be more susceptible to degradation, particularly through oxidation or reaction with atmospheric CO₂. May be hygroscopic.The protonated amine in the salt form is less nucleophilic and less prone to side reactions. The solid nature of the salt also contributes to its enhanced stability.
Reactivity The primary amine is non-nucleophilic and requires deprotonation (basification) before it can participate in most coupling reactions.The primary amine is nucleophilic and readily participates in reactions such as acylation, alkylation, and reductive amination.This is the most critical difference from a synthetic chemistry perspective. The choice of which form to use often depends on the specific reaction being performed and whether the free amine is required in situ.

The Strategic Choice: When to Use the Salt vs. the Free Base

The decision to use the hydrochloride salt or the free base is a strategic one, guided by the specific requirements of the synthetic step and the overall workflow.

Advantages of using the Hydrochloride Salt:

  • Enhanced Stability and Shelf-life: For long-term storage and for building a library of starting materials, the hydrochloride salt is the preferred form due to its superior stability.[3]

  • Ease of Handling: As a crystalline solid, the salt is easier to weigh accurately and handle compared to a potentially oily free base.[3]

  • Simplified Purification of Precursors: In some synthetic sequences, the ability to precipitate the product as a hydrochloride salt can be a powerful purification technique.

Advantages of using the Free Base:

  • Immediate Reactivity: For reactions where the primary amine is the key nucleophile, starting with the free base eliminates the need for a separate deprotonation step, streamlining the process.

  • Improved Solubility in Aprotic Solvents: When a reaction is performed in a nonpolar aprotic solvent, the free base will likely have better solubility, leading to a more homogeneous reaction mixture and potentially faster reaction rates.

  • Avoidance of Stoichiometric Base: In reactions sensitive to the presence of excess base and the corresponding salt byproduct, using the purified free base can be advantageous.

Experimental Protocols: Mastering the Conversion

The ability to efficiently and cleanly convert between the hydrochloride salt and the free base is a fundamental skill for any chemist working with these reagents. The following protocols are designed to be self-validating, with clear endpoints and considerations for ensuring the integrity of the final product.

Protocol 1: Conversion of Hydrochloride Salt to Free Base

This protocol describes a standard aqueous workup procedure to generate the free base from the hydrochloride salt. The underlying principle is the deprotonation of the ammonium salt by a base, followed by extraction of the now organic-soluble free base.

Methodology:

  • Dissolution: Dissolve the tert-butyl (4-amino-1-methylcyclohexyl)carbamate hydrochloride salt in a suitable volume of deionized water.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a dilute solution of a stronger base like sodium hydroxide (NaOH), while monitoring the pH with a pH meter or pH paper. Continue adding the base until the pH of the solution is basic (typically pH 9-10).

    • Causality Insight: A mild base like sodium bicarbonate is often preferred to minimize the risk of any potential side reactions with the carbamate functional group, which can be sensitive to strong bases.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the free base into an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free base.

    • Self-Validation Check: The resulting free base can be analyzed by ¹H NMR to confirm the absence of the broad ammonium proton signal and by mass spectrometry to verify the correct molecular weight.

G cluster_0 Aqueous Phase cluster_1 Organic Phase HCl_Salt_aq Hydrochloride Salt (in Water) Salt_Byproduct Salt Byproduct (e.g., NaCl) HCl_Salt_aq->Salt_Byproduct Free_Base_org Free Base (in Organic Solvent) HCl_Salt_aq->Free_Base_org Extraction Base Aqueous Base (e.g., NaHCO₃) Base->HCl_Salt_aq Deprotonation

Caption: Workflow for the conversion of the hydrochloride salt to the free base.

Protocol 2: Conversion of Free Base to Hydrochloride Salt

This protocol is useful for converting the free base into a more stable, solid hydrochloride salt, which can be beneficial for storage or for purification by crystallization.

Methodology:

  • Dissolution: Dissolve the tert-butyl (4-amino-1-methylcyclohexyl)carbamate free base in a suitable anhydrous organic solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane). The HCl should be added dropwise until precipitation of the hydrochloride salt is complete.

    • Causality Insight: Using an anhydrous solution of HCl is crucial to prevent the introduction of water, which could affect the crystallinity and purity of the resulting salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold, anhydrous organic solvent used for the precipitation to remove any unreacted free base or other impurities. Dry the solid under vacuum to remove any residual solvent.

    • Self-Validation Check: The resulting hydrochloride salt can be characterized by melting point analysis, which should show a sharp melting point, and by elemental analysis to confirm the correct stoichiometry of carbon, hydrogen, nitrogen, and chlorine.

G cluster_0 Organic Phase Free_Base_org Free Base (in Anhydrous Solvent) HCl_Salt_solid Hydrochloride Salt (Precipitate) Free_Base_org->HCl_Salt_solid Precipitation HCl_sol Anhydrous HCl Solution HCl_sol->Free_Base_org Protonation

Caption: Workflow for the conversion of the free base to the hydrochloride salt.

Applications in Drug Discovery: A Scientist's Perspective

The strategic use of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, in either its salt or free base form, is prevalent in the synthesis of molecules targeting a range of diseases. Its utility as a bifunctional linker is particularly noteworthy in the development of PROTACs (PROteolysis TArgeting Chimeras), a novel therapeutic modality designed to induce the degradation of disease-causing proteins.[4][5][6]

In a typical PROTAC synthesis, the free primary amine of the carbamate can be coupled to a ligand for an E3 ubiquitin ligase, while the Boc-protected amine can be deprotected in a later step to allow for conjugation to a ligand for the target protein. The choice of starting with the hydrochloride salt or the free base would depend on the specific coupling chemistry employed and the stability of the other components of the molecule to the reaction conditions.

For instance, in a scenario where the first coupling step involves a reaction sensitive to basic conditions, a researcher might choose to start with the hydrochloride salt and perform an in situ deprotonation with a non-nucleophilic base immediately prior to the addition of the coupling partner. Conversely, if the subsequent steps of the synthesis are acid-sensitive, it would be advantageous to work with the free base and avoid the need for a final deprotection step.

Conclusion: A Matter of Strategic Synthesis

The choice between the hydrochloride salt and the free base of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a critical decision that should be made with a clear understanding of the downstream synthetic plan. The hydrochloride salt offers superior stability and handling properties, making it an excellent choice for long-term storage and for reactions where a controlled release of the free amine is desired. The free base, on the other hand, provides immediate reactivity for nucleophilic transformations and is often more soluble in the aprotic organic solvents commonly used in modern synthetic chemistry.

By carefully considering the physicochemical properties and the specific requirements of their experimental design, researchers can leverage the distinct advantages of each form to optimize their synthetic routes, improve yields, and ultimately accelerate the pace of drug discovery.

References

  • SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]

  • Certificate of Analysis. (2026, February 11). Edoxaban Impurity 22(1S,2R,4R).
  • ResearchGate. (2007, March 10). Selective Mono‐BOC Protection of Diamines. Retrieved from [Link]

  • PubMed. (2025, December 13). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]

  • MilliporeSigma. (n.d.). tert-Butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]

  • NJ Bio, Inc. (2025, December 4). Targeted Protein Degraders. Retrieved from [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • YouTube. (2022, December 16). Targeted Protein Degradation to Advance Oncology Drug Discovery. Retrieved from [Link]

  • Wiley Online Library. (2024, April 24). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. Retrieved from [Link]

  • ResearchGate. (2025, October 30). Application of 15N-NMR Spectroscopy to Analysis of Amine Based CO2 Capture Solvents. Retrieved from [Link]

  • MilliporeSigma. (n.d.). tert-Butyl (4-aminocyclohexyl)carbamate. Retrieved from [Link]

  • Chemsrc. (2025, September 8). Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Compound and Solvent Characteristics

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a molecule with distinct structural features that dictate its solubility. The presence of a Boc-protecting group on one amine and a free primary amine, along with a methyl group on a cyclohexane ring, creates a complex interplay of hydrophobicity and hydrophilicity. The stereochemistry of the cyclohexane ring (cis/trans isomers) can also influence its physical properties, including solubility.[1][2]

DMSO is a highly polar, aprotic solvent renowned for its ability to dissolve a wide range of organic compounds, including both polar and nonpolar molecules.[3][4] Its strong hydrogen bond accepting capability makes it an excellent solvent for compounds with hydrogen bond donor groups, such as the amines in Tert-butyl (4-amino-1-methylcyclohexyl)carbamate. However, the nonpolar regions of the molecule, like the tert-butyl group, will also interact with the methyl groups of DMSO.

Solubility in DMSO is a critical parameter in early-stage drug discovery, as it is the standard solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).[5][6] Poor solubility can hinder the generation of reliable biological data and complicate subsequent formulation efforts.[7][8]

A Rigorous Protocol for Solubility Determination

To ensure accuracy and reproducibility, a thermodynamic (equilibrium) solubility measurement is preferred over kinetic methods.[9][10] The following protocol outlines a robust procedure for determining the equilibrium solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DMSO.

Materials and Equipment
  • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (purity >98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • Calibrated pipettes

  • Syringe filters (0.22 µm, PTFE or similar chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Methodology
  • Preparation : Add an excess amount of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that equilibrium has been reached.[11]

  • Solvent Addition : Add a known volume of anhydrous DMSO to the vial.

  • Equilibration : Seal the vial and place it in a thermostatic shaker at a controlled temperature (e.g., 25°C). The mixture should be agitated for a sufficient duration (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.[11]

  • Sample Processing : After the equilibration period, centrifuge the vial to pellet the excess solid.

  • Filtration : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.[9]

  • Quantification : Accurately dilute the clear, filtered solution with an appropriate solvent to fall within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC method to determine the precise concentration.[12]

Data Presentation

The solubility results should be presented in a clear and concise manner, including all relevant experimental parameters.

ParameterValueUnit
CompoundTert-butyl (4-amino-1-methylcyclohexyl)carbamate-
SolventAnhydrous DMSO-
Temperature25°C
Equilibration Time48hours
Solubility [Determined Value] mg/mL or mM

Table 1: Summary of Solubility Data.

Scientific Integrity: Critical Factors and Considerations

To ensure the trustworthiness and accuracy of the solubility data, several factors must be carefully controlled:

  • Compound Purity and Form : The presence of impurities can affect solubility. It is also important to note the solid form (e.g., crystalline vs. amorphous) of the compound, as this can impact its dissolution rate and thermodynamic solubility.

  • Solvent Quality : DMSO is hygroscopic and readily absorbs atmospheric moisture.[3] The presence of water can significantly alter the solubility of a compound. Therefore, using anhydrous DMSO and minimizing exposure to air is essential.[6]

  • Temperature Control : Solubility is a temperature-dependent property. Maintaining a constant and accurately recorded temperature throughout the experiment is crucial for reproducibility.[8]

  • Equilibration Time : It is vital to ensure that the system has reached true equilibrium. Insufficient incubation time will result in an underestimation of the thermodynamic solubility.[9]

  • pH (if applicable) : While not relevant for pure DMSO, if the experiment were conducted in a buffered aqueous solution containing DMSO, the pH would be a critical parameter due to the ionizable amino groups on the molecule.[8]

By adhering to this detailed protocol and considering these critical factors, researchers can confidently and accurately determine the solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DMSO, providing a solid foundation for further drug development activities.

References
  • Benchchem. (n.d.). Application Notes and Protocols for Solubility Testing of Organic Compounds in Dimethyl Sulfoxide-d6.
  • Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.
  • National Center for Biotechnology Information. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of some basic factors influencing the solubility of.... Retrieved from [Link]

  • Guidechem. (n.d.). tert-butyl ((1s,4s)-4-amino-1-methylcyclohexyl)carbamate hydrochloride.
  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Guide: Solubility of tert-Butyl (7-aminoheptyl)carbamate in Organic Solvents.
  • Palmer, D. S., et al. (2013, July 15). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. PMC. Retrieved from [Link]

  • Chemsrc. (2025, September 8). Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (1970, January 1). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link]

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). tert-Butyl {1-[4-(phenylacetyl)phenyl]cyclobutyl}carbamate Properties. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. NIST WebBook. Retrieved from [Link]

Sources

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: Technical Data, Safety Protocols, and Synthetic Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural rigidity and spatial orientation of diamine linkers are critical for optimizing the binding affinity of active pharmaceutical ingredients (APIs) within target protein pockets. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) is a highly versatile, mono-Boc-protected diamine building block [1]. By masking one amine with a tert-butyloxycarbonyl (Boc) group, this compound allows for highly regioselective functionalization of the primary amine at the 4-position.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, hazard mitigation strategies, and its critical role as a precursor in the synthesis of diamino heterocyclic carboxamides—potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and Protein Kinase C (PKC) [3][4].

Physicochemical Profiling & Structural Rationale

The physical behavior of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is dictated by the juxtaposition of its highly lipophilic Boc group and the polar, basic primary amine. The methyl group at the 1-position introduces a steric bulk that restricts the conformational flexibility of the cyclohexane ring, a feature frequently exploited to lock API candidates into bioactive conformations [2].

Table 1: Quantitative Physicochemical Data
ParameterValue / SpecificationMechanistic Implication
CAS Number 1254058-26-8 (Mixture)412293-48-2 (cis)412293-46-0 (trans)Stereochemistry dictates the exit vectors of the diamine, directly impacting kinase pocket binding.
Molecular Formula C₁₂H₂₄N₂O₂N/A
Molecular Weight 228.33 g/mol Ideal low-molecular-weight linker for maintaining favorable ligand efficiency (LE).
Physical State Colorless syrup to white solidState depends on ambient temperature and isomeric purity; requires careful handling during transfer.
Solubility Soluble in EtOH, EtOAc, DCMHigh lipophilicity of the Boc group ensures solubility in standard organic solvents.

Hazard Identification & Self-Validating Safety Protocols

As a free primary amine, this compound presents specific handling risks. The lipophilic Boc group enhances dermal penetration, meaning the basic amine can more easily bypass the stratum corneum, leading to localized tissue irritation [1].

Table 2: GHS Hazard Summary
Hazard ClassGHS CodeCausality & Risk
Acute Toxicity (Oral) H302Harmful if swallowed. The basic amine can disrupt mucosal pH gradients in the GI tract.
Skin Irritation H315Causes skin irritation. Enhanced dermal absorption due to the lipophilic Boc moiety.
Eye Irritation H319Causes serious eye irritation. Direct contact causes localized saponification of ocular lipids.
Self-Validating Handling & Emergency Workflows

To ensure absolute safety, laboratory protocols must not rely solely on passive compliance; they must be designed as self-validating systems .

  • Containment Verification: Prior to handling the compound, validate the fume hood's face velocity (standard 0.5 m/s). Self-Validation: Tape a lightweight visual tell (e.g., a 1-inch strip of a Kimwipe) to the bottom of the sash. A steady inward deflection confirms active negative pressure and containment of any aerosolized particulates.

  • Spill Mitigation & Neutralization: In the event of a spill, do not merely sweep or wipe the area. Apply a 10% aqueous citric acid solution to the spill zone. Self-Validation: The weak acid will neutralize the basic primary amine. Check the surface with pH indicator paper; a shift from dark blue/purple (basic) to pale yellow/green (neutral pH 6-7) serves as a definitive, visual metric that the chemical hazard has been entirely neutralized.

Synthetic Utility & Experimental Workflows

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is prominently utilized in the synthesis of diamino heterocyclic carboxamides, which are critical in targeted cancer therapies (e.g., EML4-ALK fusion protein inhibitors) [3]. The most critical step in this workflow is the quantitative removal of the Boc protecting group to yield the free diamine salt.

Protocol: Regioselective Boc-Deprotection

The following methodology utilizes 4M HCl in ethyl acetate (EtOAc) rather than Trifluoroacetic acid (TFA) in Dichloromethane (DCM). Causality: While TFA/DCM is standard, the HCl/EtOAc system is deliberately chosen here because the resulting dihydrochloride salt is highly insoluble in EtOAc. This forces the product to precipitate, driving the reaction to completion via Le Chatelier's principle and eliminating the need for complex chromatographic purification[4].

Step-by-Step Methodology:

  • Dissolution: Transfer 3.73 g (approx. 16.3 mmol) of tert-butyl (4-amino-1-methylcyclohexyl)carbamate into a 250 mL round-bottom flask. Add 30 mL of absolute ethanol. Rationale: Ethanol provides complete solvation of the lipophilic precursor and acts as a miscible co-solvent for the subsequent acid addition.

  • Acidification: Submerge the flask in an ice-water bath (0–5 °C). Slowly add 30 mL of 4M hydrogen chloride in ethyl acetate dropwise via an addition funnel. Rationale: The ice bath mitigates the exothermic protonation of the free primary amine, preventing thermal degradation.

  • Propagation & Self-Validation: Remove the ice bath and stir the mixture at room temperature for 20 hours. Self-Validation: As the Boc group is cleaved, isobutylene and CO₂ gas will evolve. Simultaneously, the highly polar 1-methylcyclohexane-1,4-diamine dihydrochloride will begin to precipitate out of the EtOH/EtOAc matrix as a dense white solid. The cessation of gas evolution and the maximization of the precipitate volume visually validate reaction completion.

  • Isolation: Collect the precipitated solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 15 mL of cold ethyl acetate to remove any residual isobutylene or unreacted starting material. Dry under high vacuum to yield the target dihydrochloride salt.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the protected building block through the self-validating acidic cleavage, culminating in the assembly of the target kinase inhibitor.

G A Boc-Protected Diamine (CAS: 1254058-26-8) B Acidic Cleavage (4M HCl in EtOAc / 20h) A->B Deprotection C Deprotected Diamine Salt (1-methylcyclohexane-1,4-diamine) B->C Precipitation D SNAr / Amidation (Heterocyclic Core Coupling) C->D Base Neutralization E Target Active Pharmaceutical (e.g., ALK Kinase Inhibitor) D->E Final Assembly

Workflow of Boc-deprotection and subsequent coupling for kinase inhibitor synthesis.

References

  • Astellas Pharma Inc. "Diamino heterocyclic carboxamide compound." Australian Patent AU2010245545B2, Granted Sept 11, 2014.
  • Astellas Pharma Inc. "Heterocyclic Diamino Carboxamide Compound." Spanish Patent ES2559230T3, Granted 2016.

Strategic Sourcing and Application of Tert-Butyl (4-amino-1-methylcyclohexyl)carbamate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8)

Executive Summary

In the contemporary landscape of targeted therapeutics, the shift from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich scaffolds is a defining paradigm. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) has emerged as a highly privileged building block in this transition. As an orthogonally protected, sterically tuned diamine, it is frequently employed to construct the solvent-exposed or hinge-binding regions of kinase inhibitors, most notably in the development of diamino heterocyclic carboxamide compounds targeting the EML4-ALK fusion protein[1].

This whitepaper provides an in-depth technical analysis of this building block, detailing the mechanistic causality behind its structural advantages, rigorous sourcing strategies, and self-validating experimental workflows for its incorporation into active pharmaceutical ingredients (APIs).

Structural Significance & Mechanistic Rationale

As a Senior Application Scientist, I evaluate building blocks not just by their reactivity, but by the biophysical properties they impart to the final pharmacophore. The selection of the 1-methylcyclohexyl diamine scaffold is driven by three critical causalities:

  • Fraction sp3 (Fsp3) Enhancement: Increasing the Fsp3 character of a drug candidate directly correlates with improved aqueous solubility and reduced off-target toxicity. The cyclohexane ring provides a robust 3D architecture that disrupts the planar stacking often responsible for poor pharmacokinetic profiles.

  • Conformational Pre-organization via the Quaternary Carbon: The addition of the methyl group at the C1 position (bearing the Boc-protected amine) creates a sterically demanding quaternary center. This locks the cyclohexane ring into a preferred chair conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon binding to the target kinase is significantly minimized, driving higher binding affinity.

  • Orthogonal Reactivity: The molecule features a highly reactive, unhindered primary amine at the C4 position, and a sterically shielded, Boc-protected amine at the C1 position. This allows for immediate site-specific coupling (e.g., SNAr) without the need for transient protection steps, streamlining the synthetic route.

G A Tert-Butyl (4-amino-1- methylcyclohexyl)carbamate B SNAr Coupling (C4 Free Amine) A->B Heteroaryl Halide C Boc-Protected Intermediate B->C Base, Heat D Acidic Cleavage (HCl/EtOAc) C->D Deprotection E Hindered C1 Amine (Ready for Synthesis) D->E Precipitation

Fig 1. Orthogonal synthetic workflow utilizing the unhindered C4 amine and hindered C1 Boc-amine.

Sourcing Strategy & Supplier Landscape

Securing a reliable supply chain for CAS 1254058-26-8 is critical for ensuring lot-to-lot consistency during SAR (Structure-Activity Relationship) campaigns and scale-up. The presence of stereocenters (cis/trans isomerism relative to the 1,4-substitution) requires careful supplier vetting.

Below is a consolidated data presentation of verified global suppliers capable of providing this building block at varying scales[2][3][4].

Table 1: Verified Global Suppliers for CAS 1254058-26-8
SupplierPurity SpecAvailable FormsScale CapabilityStrategic Notes
BLD Pharm ≥ 95%Free base, HCl saltMilligram to BulkOffers specific cis (CAS 2227199-12-2) and trans isomers, critical for precise SAR profiling[2].
Aaronchem ≥ 97%Free baseGram to KilogramReliable for scalable bulk quantities required during process chemistry optimization[3].
Bidepharm ≥ 95%Free base50mg to GramIdeal for high-throughput screening (HTS) and initial medicinal chemistry hit-to-lead phases[4].
ChemPUR ≥ 95%Free baseGramStrong European distribution network, ensuring rapid procurement for EU-based discovery hubs.

Quality Control & Analytical Validation

Before incorporating this building block into a multi-step synthesis, incoming raw materials must be validated. We employ a self-validating QC system where the analytical results cross-verify each other:

  • 1H NMR (400 MHz, CDCl3): Must confirm the integration of the highly diagnostic tert-butyl singlet (~1.44 ppm, 9H) against the C1-methyl singlet (~1.20 ppm, 3H). The absence of broad peaks in the 5-6 ppm region ensures no premature deprotection has occurred.

  • LC-MS (ESI+): Expected m/z [M+H]+ = 229.3. A secondary peak at[M-tBu+H]+ = 173.2 is a common, self-validating fragmentation pattern for Boc-protected amines.

  • Karl Fischer Titration: Moisture content must be <0.5% to prevent hydrolysis of electrophiles during subsequent SNAr or amide coupling steps.

Synthetic Utility & Experimental Workflows

The following protocols are engineered to be self-validating, utilizing visual and physical cues to confirm reaction progress and product integrity.

Protocol A: Site-Selective SNAr Coupling

This methodology leverages the unhindered C4 primary amine to attack a heteroaryl halide (e.g., a pyrimidine core for kinase inhibitors)[5].

  • Preparation: In a dry reaction vessel, dissolve tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equiv) and the target heteroaryl chloride (1.05 equiv) in anhydrous Acetonitrile (MeCN).

  • Base Addition: Add anhydrous K2CO3 (2.5 equiv). Causality Note: K2CO3 is specifically chosen over stronger organic bases (like DBU) to act as a heterogeneous acid scavenger. This prevents base-catalyzed epimerization of the cyclohexane ring and avoids premature Boc cleavage.

  • Thermal Activation: Heat the suspension to 80 °C under nitrogen for 2 hours[5].

  • Self-Validating Workup: The reaction progress is visually indicated by the consumption of the solid K2CO3 and the formation of fine KCl precipitate. Filter the solids, concentrate the filtrate, and purify via silica gel chromatography (Petroleum Ether:EtOAc).

Protocol B: Acidic Deprotection of the C1 Amine

Once the C4 position is functionalized, the C1 amine must be unmasked for final derivatization[1].

  • Solvation: Suspend the Boc-protected intermediate in a minimal volume of absolute Ethanol.

  • Acidification: Under ice cooling (0 °C), slowly add a 4M solution of Hydrogen Chloride (HCl) in Ethyl Acetate (EtOAc)[1]. Causality Note: EtOAc is chosen as the co-solvent because it is a non-polar anti-solvent for amine hydrochlorides.

  • Propagation: Remove the ice bath and stir at room temperature for 20 hours.

  • Self-Validating Isolation: The completion of the deprotection is self-indicated by the cessation of isobutylene gas evolution and the spontaneous precipitation of the highly polar product as an HCl salt directly from the EtOAc matrix[1]. Collect the white solid via vacuum filtration. This precipitation step intrinsically purifies the product from non-basic organic impurities.

Biological Pathway Context

Compounds synthesized using this building block frequently target receptor tyrosine kinases. For instance, in EML4-ALK driven non-small cell lung cancer (NSCLC), the diamine scaffold enhances the inhibitor's ability to anchor into the ATP-binding pocket of the kinase, effectively shutting down downstream oncogenic signaling[1].

Pathway Drug Inhibitor (Cyclohexyl Diamine Scaffold) ALK EML4-ALK Fusion Kinase Drug->ALK Potent Inhibition Apoptosis Cell Death (Apoptosis) Drug->Apoptosis Induces Downstream STAT3 / AKT / ERK Signaling Cascades ALK->Downstream Activates (Blocked) Prolif Tumor Proliferation Downstream->Prolif Drives (Blocked)

Fig 2. Inhibition of the EML4-ALK signaling cascade by diamine-functionalized targeted therapies.

References

  • Title: 792913-83-8 | tert-Butyl (4-hydroxy-1-methylcyclohexyl)
  • Title: 294180-29-3 | MFCD20489192 | Tert-Butyl (Trans-4-(Methylamino)Cyclohexyl)
  • Title: tert-butyl N-[(1s,4s)-4-amino-1-methylcyclohexyl ...
  • Title: AU2010245545B2 - Diamino heterocyclic carboxamide compound Source: Google Patents URL
  • Title: chemPUR Feinchemikalien und Forschungsbedarf GmbH (Page 452)
  • Title: FIG. 1A - Googleapis.com (Patent Application for Targeted Cancer Therapeutics)

Sources

Architectural Elucidation and Synthetic Methodologies of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: SMILES Elucidation, Regioselective Synthesis, and Analytical Validation

Executive Summary

In the landscape of modern rational drug design, conformationally restricted cycloaliphatic diamines serve as critical pharmacophores. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (Empirical Formula:


, MW: 228.33  g/mol ) is a highly specialized building block frequently utilized in the synthesis of diamino heterocyclic carboxamides. These complex APIs are pivotal in the development of targeted therapies, including ALK/ROS1 kinase inhibitors and STAT6 signaling modulators[1].

This whitepaper deconstructs the structural informatics (SMILES) of this molecule, explores the causality behind its regioselective synthesis, and establishes robust, self-validating protocols for its characterization.

Structural Informatics & SMILES Elucidation

The Simplified Molecular-Input Line-Entry System (SMILES) provides a topological blueprint of a molecule. For tert-butyl (4-amino-1-methylcyclohexyl)carbamate, the regiochemistry is the primary challenge: the molecule possesses two nitrogen atoms, but the tert-butyloxycarbonyl (Boc) protecting group is specifically localized at the sterically hindered C1 position, leaving the C4 primary amine free for downstream coupling[2].

SMILES Deconstruction

The generalized SMILES string for the non-stereospecific compound is: O=C(OC(C)(C)C)NC1(C)CCC(N)CC1

  • O=C(OC(C)(C)C)N : Represents the tert-butyl carbamate (Boc) group.

  • C1(C) : Denotes the quaternary C1 carbon of the cyclohexane ring, which is bonded to both the Boc-protected nitrogen and a methyl group ((C)).

  • CCC(N)CC1 : Traces the remainder of the cyclohexane ring, highlighting the free primary amine ((N)) at the C4 position before closing the ring back at C1.

Isomeric Profiling

The biological activity of downstream APIs often depends heavily on the spatial orientation of the 1,4-substituents. The cis- and trans-isomers exhibit distinct pharmacokinetic profiles due to their axial/equatorial conformations.

Table 1: Physicochemical and Informatics Data of Isomers

Compound / StereochemistryCAS Registry NumberSMILES StringMolecular Weight
Unspecified Isomer 1254058-26-8[3]O=C(OC(C)(C)C)NC1(C)CCC(N)CC1228.33 g/mol
Cis-Isomer 412293-48-2[2]O=C(OC(C)(C)C)N[C@@]1(C)CCCC1228.33 g/mol
Trans-Isomer 412293-46-0[2]O=C(OC(C)(C)C)N[C@]1(C)CCCC1228.33 g/mol

Causality-Driven Synthetic Strategy

The Regioselectivity Challenge

A naive synthetic approach might attempt to directly mono-Boc protect 1-methylcyclohexane-1,4-diamine. However, direct protection is chemically flawed . The primary amine at C4 is highly accessible, whereas the amine at C1 is sterically hindered by the adjacent methyl group and the ring structure. Direct reaction with


 would predominantly yield the undesired regioisomer: tert-butyl (4-amino-4-methylcyclohexyl)carbamate.

The Solution: To force the Boc group onto the sterically hindered C1 position, we must build the nitrogen functionality directly into that position via a Curtius Rearrangement from a carboxylic acid precursor, followed by the reductive amination of a C4 ketone.

Synthesis A 1-Methyl-4-oxo- cyclohexanecarboxylic acid B Curtius Rearrangement (DPPA, Et3N, tBuOH) A->B C tert-butyl (1-methyl-4- oxocyclohexyl)carbamate B->C D Reductive Amination (NH4OAc, NaBH3CN) C->D E Target Molecule (CAS: 1254058-26-8) D->E

Caption: Regioselective synthetic workflow overcoming steric hindrance via Curtius rearrangement.

Self-Validating Protocol: Regioselective Synthesis

Phase 1: Curtius Rearrangement (C1 Boc-Protection)

  • Reagent Assembly: Dissolve 1-methyl-4-oxocyclohexanecarboxylic acid (1.0 eq) in anhydrous toluene. Add triethylamine (

    
    , 1.2 eq) and diphenylphosphoryl azide (DPPA, 1.1 eq).
    
  • Causality of DPPA: DPPA safely generates the acyl azide in situ without the use of highly toxic sodium azide.

  • Thermal Activation: Heat to 80°C for 2 hours. Validation Check: Evolution of

    
     gas indicates the formation of the isocyanate intermediate.
    
  • Trapping: Add anhydrous tert-butanol (excess) and reflux for 12 hours. The bulky tert-butanol attacks the isocyanate, forming the Boc-protected amine at C1.

  • IPC (In-Process Control): TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material. Stain with ninhydrin (will not stain the Boc-amine) and 2,4-DNPH (will stain the C4 ketone orange).

Phase 2: Reductive Amination (C4 Amine Installation)

  • Imine Formation: Dissolve the intermediate in anhydrous methanol. Add ammonium acetate (

    
    , 10 eq) and stir at room temperature for 2 hours. Causality: A large excess of ammonia source is required to prevent secondary amine formation (dimerization).
    
  • Reduction: Slowly add sodium cyanoborohydride (

    
    , 1.5 eq). Causality:
    
    
    
    is chosen over
    
    
    because it is stable in mildly acidic conditions and specifically reduces the iminium ion without reducing the unreacted ketone.
  • Workup & Validation: Quench with 1M NaOH, extract with DCM. Confirm the product via LC-MS (Expected

    
    ).
    

Application in Drug Discovery: Kinase Inhibitors

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a critical precursor in the synthesis of diamino heterocyclic carboxamides. In the development of ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors for non-small cell lung cancer (NSCLC), this building block is coupled to a pyrimidine or quinazoline core[1].

The free C4 amine acts as a nucleophile in an


 (Nucleophilic Aromatic Substitution) reaction with a halogenated heterocycle. Following coupling, the C1-Boc group is cleaved under acidic conditions (e.g., TFA/DCM) to reveal the secondary primary amine, which can then be further derivatized or utilized to form crucial hydrogen bonds within the kinase ATP-binding pocket.

Application A Boc-Protected Precursor (tert-butyl (4-amino-1-methylcyclohexyl)carbamate) B SNAr Coupling with Halogenated Pyrimidine Core A->B C TFA-Mediated Deprotection of C1-Boc Group B->C D Diamino Heterocyclic Carboxamide (e.g., ALK/ROS Inhibitor API) C->D E Kinase Domain Binding & Apoptosis Induction in NSCLC D->E

Caption: Integration of the building block into the ALK/ROS1 kinase inhibitor discovery pipeline.

Analytical Characterization Protocol

To ensure the integrity of the synthesized batch, rigorous analytical validation is mandatory.

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • Ionization Mode: Electrospray Ionization Positive Mode (ESI+).

    • Causality: The primary aliphatic amine at C4 is highly basic and readily accepts a proton in acidic media to form the

      
       ion.
      
  • Mobile Phase: Gradient of Water / Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent, preventing peak tailing of the amine on the silica-based C18 column, while providing the necessary protons for ESI+.

  • Validation Benchmark: A dominant peak at m/z 229.1

    
    . A secondary fragment peak at m/z 173.1  is often observed due to the in-source cleavage of the tert-butyl group (
    
    
    
    ), which is a classic diagnostic signature for Boc-protected compounds.
NMR Spectroscopy ( , 400 MHz)
  • Diagnostic Peaks:

    • 
       1.42 ppm (singlet, 9H):  Confirms the presence of the tert-butyl group.
      
    • 
       1.25 ppm (singlet, 3H):  Represents the C1-methyl group. Causality: The fact that this is a singlet (rather than a doublet) proves that the methyl group is attached to a quaternary carbon (C1), validating the regiochemistry of the Curtius rearrangement.
      
    • 
       2.60 - 2.80 ppm (multiplet, 1H):  Corresponds to the methine proton at C4 adjacent to the free primary amine.
      

References

  • Diamino Heterocyclic Carboxamide Compound (Patent AU2010245545B2). Google Patents. Details the utilization of tert-butyl (4-amino-1-methylcyclohexyl)carbamate in the synthesis of kinase inhibitors.

Sources

Methodological & Application

Synthesis and Application of Novel CDK9 Inhibitors Derived from Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Targeting CDK9

Cyclin-dependent kinase 9 (CDK9) has emerged as a critical regulator of transcriptional elongation, a fundamental process in gene expression.[1][2][3] As the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex, CDK9 phosphorylates the C-terminal domain of RNA Polymerase II, facilitating the transition from abortive to productive transcription.[1][3] Dysregulation of CDK9 activity is a hallmark of various malignancies, where it drives the overexpression of anti-apoptotic proteins and oncogenes, rendering cancer cells resistant to programmed cell death.[2][4][5] Consequently, the development of potent and selective CDK9 inhibitors represents a promising therapeutic strategy in oncology.[4][5][6][7][8] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of a novel class of CDK9 inhibitors, utilizing Tert-butyl (4-amino-1-methylcyclohexyl)carbamate as a key building block.

The rationale for employing a substituted cyclohexyl scaffold lies in its potential to confer favorable pharmacokinetic properties and to enable specific interactions within the ATP-binding pocket of CDK9, thereby enhancing inhibitor potency and selectivity.[9][10]

Strategic Synthesis of Aminopyrimidine-Based CDK9 Inhibitors

The synthetic strategy detailed below outlines a versatile approach to a library of potential CDK9 inhibitors, centered around a core aminopyrimidine scaffold. The use of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate allows for the regioselective introduction of the diamine moiety.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Nucleophilic Aromatic Substitution cluster_2 Step 3: Amide Coupling A Tert-butyl (4-amino-1- methylcyclohexyl)carbamate B 1-Methylcyclohexane-1,4-diamine A->B  TFA or HCl   D N-(4-amino-1-methylcyclohexyl)-4- substituted-pyrimidin-2-amine B->D C 2-Chloro-4-substituted-pyrimidine C->D  DIPEA, n-BuOH, heat   F Final CDK9 Inhibitor D->F E Carboxylic Acid E->F  HATU, DIPEA, DMF  

Caption: Synthetic route to aminopyrimidine-based CDK9 inhibitors.

Experimental Protocols

Part 1: Synthesis of 1-Methylcyclohexane-1,4-diamine (Intermediate 2)

The tert-butoxycarbonyl (Boc) protecting group is a widely used amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[11]

  • Materials:

    • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in DCM.

    • Add an excess of TFA or 4M HCl in Dioxane dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 1-Methylcyclohexane-1,4-diamine.

Part 2: Synthesis of N-(4-amino-1-methylcyclohexyl)-4-substituted-pyrimidin-2-amine (Intermediate 3)

The nucleophilic aromatic substitution of a leaving group on the pyrimidine ring by an amine is a common and effective method for the synthesis of aminopyrimidine derivatives.[12][13][14]

  • Materials:

    • 1-Methylcyclohexane-1,4-diamine (1.1 eq)

    • 2-Chloro-4-substituted-pyrimidine (1.0 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • n-Butanol

  • Procedure:

    • To a solution of 2-Chloro-4-substituted-pyrimidine in n-butanol, add 1-Methylcyclohexane-1,4-diamine and DIPEA.

    • Heat the reaction mixture to reflux (approx. 117 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired aminopyrimidine intermediate.

Part 3: Synthesis of the Final CDK9 Inhibitor (Amide Coupling)

Amide bond formation is a cornerstone of medicinal chemistry. Reagents such as HATU are highly efficient coupling agents that facilitate this transformation under mild conditions.

  • Materials:

    • N-(4-amino-1-methylcyclohexyl)-4-substituted-pyrimidin-2-amine (1.0 eq)

    • Desired carboxylic acid (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid in DMF and add HATU and DIPEA. Stir for 15 minutes at room temperature.

    • Add a solution of N-(4-amino-1-methylcyclohexyl)-4-substituted-pyrimidin-2-amine in DMF to the reaction mixture.

    • Stir at room temperature for 4-8 hours. Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final product by preparative HPLC or column chromatography.

Physicochemical and Structural Characterization

Thorough characterization of the synthesized inhibitors is crucial to confirm their identity, purity, and structural integrity.

Analytical Technique Purpose
LC-MS To determine the molecular weight and assess the purity of the synthesized compounds.
¹H and ¹³C NMR To confirm the chemical structure and stereochemistry of the final products and intermediates.
HRMS To obtain the exact mass for elemental composition confirmation.
Preparative HPLC For the final purification of the target compounds to >95% purity.

Biological Evaluation: Assessing CDK9 Inhibition and Cellular Effects

A multi-tiered approach is essential to comprehensively evaluate the biological activity of the newly synthesized CDK9 inhibitors.

Visualizing the Biological Evaluation Workflow

Biological_Evaluation cluster_0 In Vitro Assays cluster_1 Cell-Based Assays A Biochemical Kinase Assay (IC50 Determination) B Kinase Selectivity Profiling A->B C Cell Proliferation/Viability Assay (GI50 Determination) B->C D Target Engagement Assay (Western Blot) C->D E Apoptosis Assay D->E

Caption: Workflow for the biological evaluation of CDK9 inhibitors.

Protocol 1: In Vitro CDK9 Kinase Assay (IC50 Determination)

This assay directly measures the ability of the synthesized compounds to inhibit the enzymatic activity of CDK9.

  • Principle: A luminescent-based assay, such as ADP-Glo™, measures the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Materials:

    • Recombinant human CDK9/Cyclin T1 enzyme

    • Kinase substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

    • ATP

    • ADP-Glo™ Kinase Assay Kit

    • Synthesized CDK9 inhibitors

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 384-well plate, add the kinase buffer, the test compound, and the CDK9/Cyclin T1 enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate at room temperature for 1 hour.

    • Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (GI50 Determination)

This assay assesses the effect of the CDK9 inhibitors on the growth of cancer cell lines.

  • Principle: A colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, is used to measure the number of viable cells after treatment with the inhibitor.

  • Materials:

    • Cancer cell line (e.g., HCT116, MV-4-11)

    • Cell culture medium and supplements

    • Synthesized CDK9 inhibitors

    • MTT reagent or CellTiter-Glo® reagent

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the CDK9 inhibitors for 72 hours.

    • Add the MTT or CellTiter-Glo® reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

Protocol 3: Western Blot Analysis for Target Engagement

This technique is used to confirm that the inhibitor is engaging its intended target within the cell and modulating downstream signaling pathways.

  • Principle: Western blotting detects specific proteins in a cell lysate. Inhibition of CDK9 is expected to decrease the phosphorylation of its substrates, such as the C-terminal domain of RNA Polymerase II, and downregulate the expression of anti-apoptotic proteins like Mcl-1.

  • Materials:

    • Treated and untreated cell lysates

    • Primary antibodies (e.g., anti-phospho-RNAPII (Ser2), anti-Mcl-1, anti-GAPDH)

    • Secondary antibodies conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4 °C.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological assays will guide the structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyrimidine ring and the amide moiety, it is possible to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds.[4][9]

Conclusion and Future Directions

The synthetic and biological testing protocols outlined in this guide provide a robust framework for the discovery and development of novel CDK9 inhibitors based on the Tert-butyl (4-amino-1-methylcyclohexyl)carbamate scaffold. The versatility of the synthetic route allows for the generation of a diverse chemical library, and the detailed biological evaluation cascade enables the identification of promising lead candidates for further preclinical development. Future efforts should focus on in vivo efficacy studies in relevant animal models of cancer to translate these promising in vitro findings into potential clinical applications.

References

  • What are CDK9 inhibitors and how do you quickly get the latest development progress?. (2023, November 16). Vertex AI Search.
  • DiMauro, E. F., Newcomb, J., Nunes, J. J., et al. (2008). Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase: synthesis, structure-activity relationships, and inhibition of in vivo T cell activation. Journal of Medicinal Chemistry, 51(6), 1681–1694. [Link]

  • Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. (2023, May 15). PubMed. [Link]

  • Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. (2025, August 9). ResearchGate. [Link]

  • Alkahtani, H. M., Zen, A. A., Obaidullah, A. J., et al. (2023). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]

  • Němec, Z., Král, V., & Císařová, I. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. [Link]

  • Shao, H., Shi, S., Foley, K. P., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640–659. [Link]

  • Geyer, M., Fancilu, M., & Lountos, G. T. (2020). Comparative Modeling of CDK9 Inhibitors to Explore Selectivity and Structure-Activity Relationships. bioRxiv. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2023, January 15). Pure Help Center. [Link]

  • Gutmann, B., Cantillo, D., & Kappe, C. O. (2015). Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Organic Letters, 17(2), 242–245. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 23). PubMed. [Link]

  • Abdel-Ghani, T. M., El-Sayed, N. N. E., & El-Sabbagh, O. I. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4305. [Link]

  • Al-Abdullah, N. H., Al-Dhfyan, A., & Al-Obaid, A. M. (2023). New Imadazopyrazines with CDK9 Inhibitory Activity as Anticancer and Antiviral: Synthesis, In Silico, and In Vitro Evaluation Approaches. Molecules, 28(14), 5489. [Link]

  • tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. PubChem. [Link]

  • tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. PubChem. [Link]

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022, December 4). ResearchGate. [Link]

  • Development of CDK9 inhibitors. Newcastle University. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. (2013, January 9). ACS Publications. [Link]

  • Identification of a Novel Selective CDK9 Inhibitor for the Treatment of CRC: Design, Synthesis, and Biological Activity Evaluation. (2024, March 15). Figshare. [Link]

  • Design, Synthesis, and In Silico Investigation of A Polyheterocyclic Scaffold as A Potential Dual CDK9/Caspase-6 Inhibitor. (2025, December 4). ResearchGate. [Link]

  • Wang, Y., Zhang, T., & Li, Y. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335–1349. [Link]

  • Lin, R., Lu, Y., Wetter, S. K., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221–2224. [Link]

  • Li, Y., Zhao, Y., & Liu, Y. (2023). Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules, 28(20), 7101. [Link]

  • Balasubramanian, S., & Ramalingam, S. (2016). Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy: Miniperspective. Journal of Medicinal Chemistry, 59(13), 5963–5975. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of Taniguchi's general amine synthesis. Beilstein Journal of Organic Chemistry, 7, 1028–1039. [Link]

  • Liu, Y., Zhang, Y., & Hu, B. (2025). Design, synthesis, and activity evaluation of selective CDK9 inhibitors containing indazole fragments. Bioorganic Chemistry, 166, 109083. [Link]

  • Liu, Y., Zhong, Y., & Xu, J. (2024). Discovery of Novel Cdk9 Inhibitor with Tridentate Ligand: Design, Synthesis and Biological Evaluation. SSRN. [Link]

  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate. [Link]

  • Design and optimization of selective and potent CDK9 inhibitors with flavonoid scaffold for the treatment of acute myeloid leukemia. (2023, November 5). PubMed. [Link]

  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Siddesh, M. B., Padmashali, B., & Thippeswamy, B. S. (2015). Synthesis of Polynuclear Pyrimidine Derivatives and Their Pharmacological Activities. International Journal of Pharmaceutical Sciences and Research, 6(11), 4786–4794. [Link]

  • An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Quick Company. [Link]

  • Sami, M. H., & Younis, S. K. (2022). Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4- amino nicotino nitrile as an effective precursor. ScienceScholar, 4(3), 1-11. [Link]

Sources

Application Note: Protocol for the Acid-Catalyzed Deprotection of tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most ubiquitous amine-protecting groups in modern organic synthesis, particularly in peptide synthesis and drug development. Its widespread use stems from its stability under a variety of reaction conditions, including catalytic hydrogenation and exposure to most nucleophiles and bases, while being readily and cleanly removed under mild acidic conditions.[1][2] This orthogonality allows for complex synthetic strategies where multiple functional groups must be selectively manipulated.[2]

This application note provides a detailed protocol for the deprotection of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a key building block that yields the versatile diamine, 1-methylcyclohexane-1,4-diamine. The successful deprotection is critical for subsequent functionalization at the newly liberated primary amine, making this procedure fundamental for researchers synthesizing novel pharmaceutical agents and other complex molecules. We will detail two robust, field-proven protocols using Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively, and discuss the critical aspects of reaction mechanism, work-up, and purification.

Reaction Mechanism: Acid-Catalyzed Boc Deprotection

The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism.[3][4] The key steps are as follows:

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., H⁺ from TFA or HCl). This step activates the protecting group for cleavage.[4]

  • Formation of a Stable Carbocation: The protonated intermediate collapses, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[3]

  • Decarboxylation and Amine Liberation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[3]

  • Final State: In the acidic medium, the newly liberated, nucleophilic amine is immediately protonated to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt). The tert-butyl cation typically deprotonates to form isobutylene gas.[5]

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection sub Boc-Protected Amine (Substrate) protonated Protonated Carbamate sub->protonated + H⁺ H_ion H⁺ (from Acid) tBu_cation tert-Butyl Cation protonated->tBu_cation Fragmentation carbamic_acid Carbamic Acid (Unstable) protonated->carbamic_acid isobutylene Isobutylene (Gas) tBu_cation->isobutylene - H⁺ CO2 CO₂ (Gas) carbamic_acid->CO2 amine_salt Deprotected Amine Salt (Product) carbamic_acid->amine_salt Decarboxylation + H⁺

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Comparative Overview of Deprotection Protocols

The choice of acidic reagent is often dictated by the substrate's sensitivity to acid and the desired form of the final product (salt or free base). Below is a summary of the two most common and effective methods.

Reagent SystemConcentrationTemperatureTypical TimeKey Considerations & Notes
TFA in DCM 20-50% (v/v)0 °C to RT30 min - 4 hHighly effective and common. TFA and DCM are volatile, simplifying removal. The resulting TFA salt is often an oil, which can be challenging to handle.[4][6]
HCl in Dioxane 4 MRoom Temp.30 min - 2 hOften yields a crystalline hydrochloride salt, which is easier to isolate and handle via filtration than oily TFA salts. Dioxane is less volatile than DCM.[7][8][9]

Experimental Protocol 1: Deprotection using TFA in DCM

This protocol is highly effective for complete and rapid Boc removal. The resulting product is the amine trifluoroacetate salt.

Materials and Equipment
  • tert-butyl (4-amino-1-methylcyclohexyl)carbamate

  • Trifluoroacetic Acid (TFA), Reagent Grade

  • Dichloromethane (DCM), Anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (for free base work-up)

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the Boc-protected diamine (1.0 equiv.) in anhydrous DCM to a concentration of 0.1-0.5 M.

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes until it reaches 0 °C. This is to control any potential exotherm upon acid addition.[6]

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (typically 10 equivalents, or to a final concentration of 25-50% v/v in DCM) to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material has been consumed.

Work-up and Purification

The choice of work-up depends on whether the trifluoroacetate salt or the free diamine is desired for the subsequent synthetic step.

Option A: Isolation of the Trifluoroacetate Salt

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

  • The resulting crude product, often an oil or semi-solid, is the diamine bis(trifluoroacetate) salt. This can often be used directly in the next step without further purification.

Option B: Isolation of the Free Diamine

  • After removing the solvent and TFA in vacuo, dissolve the residue in water or a minimal amount of methanol.

  • Cool the solution in an ice bath and carefully add a saturated aqueous solution of NaHCO₃ or 1M NaOH with stirring until the pH is basic (pH > 10) to neutralize the acid and deprotonate the amine.

  • Transfer the mixture to a separatory funnel and extract the free diamine with an appropriate organic solvent (e.g., DCM or ethyl acetate, 3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free diamine, 1-methylcyclohexane-1,4-diamine.

Experimental Protocol 2: Deprotection using HCl in Dioxane

This method is an excellent alternative to TFA and is particularly advantageous when a solid, easy-to-handle hydrochloride salt is desired.

Materials and Equipment
  • tert-butyl (4-amino-1-methylcyclohexyl)carbamate

  • 4 M HCl in 1,4-Dioxane

  • Diethyl ether (anhydrous)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Filtration apparatus (Büchner funnel)

Step-by-Step Procedure
  • Suspension: In a round-bottom flask, add the Boc-protected diamine (1.0 equiv.) and suspend it in a 4 M solution of HCl in 1,4-dioxane.[4][9]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form during the reaction.[9]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

Work-up and Purification
  • Isolation: Upon completion, dilute the reaction mixture with anhydrous diethyl ether to facilitate the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration, washing the filter cake with additional diethyl ether to remove any soluble impurities.

  • Drying: Dry the collected solid under high vacuum to afford the pure diamine dihydrochloride salt as a white or off-white solid.

Experimental_Workflow General Experimental Workflow for Boc Deprotection start Dissolve Substrate in Anhydrous Solvent cool Cool to 0°C (Optional but Recommended) start->cool add_acid Add Acid (e.g., TFA or HCl/Dioxane) cool->add_acid react Stir at Room Temperature add_acid->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Work-up Decision monitor->workup isolate_salt Isolate Amine Salt (Evaporation / Precipitation) workup->isolate_salt Salt Desired isolate_freebase Isolate Free Amine (Basic Wash & Extraction) workup->isolate_freebase Free Base Desired end_salt Product (Salt) isolate_salt->end_salt end_freebase Product (Free Base) isolate_freebase->end_freebase

Caption: General experimental workflow for Boc deprotection.

Field-Proven Insights and Troubleshooting
  • Incomplete Reaction: If the reaction stalls, adding more equivalents of acid or allowing it to stir for a longer duration at room temperature can often drive it to completion. Gentle warming (e.g., to 40 °C) can be used for particularly stubborn substrates, but should be done with caution.

  • Product Isolation: The product, 1-methylcyclohexane-1,4-diamine, is a relatively polar and potentially water-soluble molecule. If difficulties arise during aqueous extraction (Option B), using a solid-phase extraction technique with a basic ion-exchange resin (e.g., Amberlyst A-21) can be an effective alternative to a liquid-liquid extraction.[10][11] This method avoids aqueous work-ups entirely.

  • Safety: Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (gloves, safety glasses). The deprotection reaction evolves CO₂ and isobutylene gas; therefore, the reaction vessel must not be sealed.[5]

  • Purity of the Salt: If the hydrochloride salt obtained from Protocol 2 is not sufficiently pure, it can often be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Conclusion

The acid-catalyzed deprotection of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a robust and high-yielding transformation essential for advancing this intermediate in synthetic pathways. By understanding the underlying mechanism and carefully selecting the deprotection reagent and work-up procedure, researchers can efficiently and cleanly obtain either the diamine salt or the free base. The protocols detailed herein provide reliable and validated methods to achieve this transformation, enabling the successful progression of research and development projects.

References
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). ResearchGate. [Link]

  • Common Organic Chemistry. Boc Deprotection - HCl. Common Organic Chemistry. [Link]

  • Ben-Aicha, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. ISRN Organic Chemistry. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Juárez-Ornelas, K. A., et al. (2014). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]

  • Ben-Aicha, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (2006). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry. [Link]

  • Ley, S. V., et al. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Google Patents. (2020). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: Reductive Amination Conditions for tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and reliability in forging carbon-nitrogen bonds.[1][2] This powerful reaction facilitates the conversion of a carbonyl group into an amine through an intermediate imine, offering a robust method for the synthesis of primary, secondary, and tertiary amines.[2][3] In the realm of drug discovery and development, where the amine functional group is a ubiquitous feature in biologically active molecules, mastering reductive amination is paramount. This guide provides a detailed exploration of the reductive amination of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a bifunctional building block with applications in the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings of the reaction, justify the selection of optimal conditions, and provide a comprehensive, field-proven protocol for its successful execution.

Mechanistic Considerations and Reagent Selection: A Rationale-Driven Approach

The reductive amination process is a cascade of two key chemical events: the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by the in-situ reduction of this intermediate to the corresponding amine.[2][4] The success of this one-pot reaction hinges on the judicious choice of a reducing agent that selectively reduces the C=N double bond of the imine in the presence of the starting carbonyl group.[3]

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can effect this transformation, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the preeminent choice for its mildness, selectivity, and broad functional group tolerance.[4][5][6] Unlike the more aggressive sodium borohydride (NaBH₄), which can readily reduce both the imine intermediate and the starting aldehyde or ketone, NaBH(OAc)₃ exhibits a nuanced reactivity profile.[2][7] Its attenuated hydridic character, a consequence of the electron-withdrawing acetate groups, renders it less reactive towards carbonyls, thereby minimizing the formation of undesired alcohol byproducts.[4]

Furthermore, NaBH(OAc)₃ offers significant advantages over sodium cyanoborohydride (NaBH₃CN), another commonly employed reagent. NaBH₃CN, while selective, is highly toxic and can release hydrogen cyanide gas, posing a significant safety hazard.[1][3] In contrast, NaBH(OAc)₃ and its byproducts are considerably less toxic, making it a more environmentally benign and safer alternative for both laboratory and process scale applications.[5][8]

Solvent and Catalyst Selection: Optimizing the Reaction Environment

The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly employed solvents for reductive aminations with NaBH(OAc)₃ due to their inert nature and ability to dissolve a wide range of organic substrates.[4][6] For the reaction of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, DCM provides an excellent medium for the reaction to proceed efficiently.

In cases involving less reactive ketones or sterically hindered amines, the addition of a catalytic amount of a weak acid, such as acetic acid, can be beneficial.[4][6] The acid protonates the intermediate hemiaminal, facilitating its dehydration to the iminium ion, which is the species that is ultimately reduced by NaBH(OAc)₃. However, for many aldehydes and less hindered ketones, the reaction often proceeds efficiently without an acid catalyst.

Experimental Protocol: Reductive Amination of tert-butyl (4-amino-1-methylcyclohexyl)carbamate

This protocol outlines a general procedure for the reductive amination of tert-butyl (4-amino-1-methylcyclohexyl)carbamate with a generic aldehyde. The stoichiometry and reaction time may require optimization for specific substrates.

Materials and Reagents:
  • tert-butyl (4-amino-1-methylcyclohexyl)carbamate

  • Aldehyde of choice

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equivalent).

  • Solvent and Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM). To this solution, add the aldehyde (1.1-1.2 equivalents). Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the aldehyde.

  • Workup - Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Continue stirring until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by flash column chromatography on silica gel to afford the desired N-alkylated product.

Experimental Workflow Diagram

Reductive_Amination_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Start Start: Weigh Amine Add_Solvent Add Anhydrous DCM Start->Add_Solvent Add_Aldehyde Add Aldehyde (1.1-1.2 eq) Add_Solvent->Add_Aldehyde Stir_1 Stir at RT (20-30 min) Add_Aldehyde->Stir_1 Add_STAB Add NaBH(OAc)3 (1.2-1.5 eq) Stir_1->Add_STAB Stir_2 Stir at RT (Monitor by TLC/LC-MS) Add_STAB->Stir_2 Quench Quench with sat. NaHCO3 Stir_2->Quench Extract Extract with DCM (3x) Quench->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry over MgSO4/Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the reductive amination of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Data Presentation: Key Reaction Parameters

For successful and reproducible reductive aminations, careful control of key parameters is essential. The following table summarizes the recommended conditions for the reaction of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

ParameterRecommended Value/ConditionRationale
Amine:Aldehyde Stoichiometry 1.0 : 1.1-1.2A slight excess of the aldehyde drives the imine formation equilibrium forward.
Reducing Agent Stoichiometry 1.2-1.5 equivalents (relative to amine)Ensures complete reduction of the intermediate imine.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that provides good solubility for reactants.
Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 2-24 hoursDependent on the reactivity of the aldehyde; monitor by TLC or LC-MS.
Workup Aqueous NaHCO₃ quenchNeutralizes any remaining acid and quenches the excess reducing agent.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.5 equivalents) can be added to catalyze imine formation. Gentle heating (30-40 °C) may also be beneficial for less reactive substrates.

  • Formation of Alcohol Byproduct: This indicates that the reducing agent is reducing the starting aldehyde. Ensure that anhydrous conditions are maintained, as moisture can hydrolyze NaBH(OAc)₃ and potentially lead to less selective reducing species.

  • Dialkylation: While less common with NaBH(OAc)₃, if dialkylation of the primary amine is observed, a stepwise procedure can be employed. This involves pre-forming the imine, followed by the addition of the reducing agent.[6][9]

Conclusion

The reductive amination of tert-butyl (4-amino-1-methylcyclohexyl)carbamate using sodium triacetoxyborohydride is a highly effective and reliable method for the synthesis of N-alkylated derivatives. The mild reaction conditions, high selectivity, and operational simplicity make this protocol a valuable tool for researchers in medicinal chemistry and organic synthesis. By understanding the underlying principles and adhering to the detailed protocol provided, scientists can confidently employ this transformation to access a diverse range of valuable amine-containing molecules.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Reddy, G. J., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. [Link]

  • Google Patents. (1999). Process for preparing 4-substituted cis-cyclohexylamines.
  • Li, W., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PMC. [Link]

  • MDPI. (2022, July 10). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Chusov, D., et al. (2018). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications. [Link]

  • Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. (n.d.). JoVE. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (Vol. 6, pp. 201-217). American Chemical Society. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Google Patents. (2002). Method for producing 4-substituted cis-cyclohexylamine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link]

  • PubMed. (2005, March 15). Reductive amination of carbohydrates using NaBH(OAc)3. [Link]

Sources

Using Tert-butyl (4-amino-1-methylcyclohexyl)carbamate as a linker in PROTACs

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate as a rigid linker scaffold in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Application Note: Rigid Linker Strategy in PROTAC Design

Utilizing Tert-butyl (4-amino-1-methylcyclohexyl)carbamate
1. Introduction: The Shift to Rigid Linkers

Early PROTAC development heavily relied on flexible polyethylene glycol (PEG) or alkyl chains. While synthetically accessible, these "floppy" linkers often suffer from poor oral bioavailability, high entropic penalties upon ternary complex formation, and rapid oxidative metabolism.

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate represents a "next-generation" linker motif. It introduces a 1,4-cyclohexane core that imparts structural rigidity, restricting the conformational space of the PROTAC. The geminal methyl group at the C1 position serves two critical functions:

  • Conformational Locking: It biases the cyclohexane ring into specific chair conformations, reducing the entropic cost of binding.

  • Metabolic Shielding: The steric bulk protects the adjacent amine/amide bond from enzymatic hydrolysis.

2. Chemical Specifications & Structural Logic

This reagent is a heterobifunctional linker precursor featuring orthogonal amine reactivity.

FeatureSpecificationImpact on Design
IUPAC Name Tert-butyl (4-amino-1-methylcyclohexyl)carbamateDefines the substitution pattern.
C1 Position Methyl group + Boc-protected Amine Sterically Hindered. This amine is chemically equivalent to tert-butylamine. Coupling to this position requires forcing conditions but yields a metabolically stable amide.
C4 Position Free Primary Amine Sterically Accessible. This amine reacts readily with activated esters. It serves as the primary attachment point for the first ligand.
Stereochemistry Trans vs. Cis isomersCritical Parameter.Trans: Extended conformation ("Stick-out"). Ideal for spanning deep binding pockets.• Cis: Kinked conformation ("Fold-back"). Useful for inducing specific protein-protein interactions (PPIs).
Molecular Weight ~228.33 g/mol Low MW contribution compared to long PEG chains.
3. Design Strategy: The "Inside-Out" Approach

When using this linker, the synthetic workflow is dictated by the steric difference between the C1 and C4 amines.

  • Step 1 (The Easy Side): Attach the Warhead (or whichever ligand is more valuable/sensitive) to the C4 Free Amine . This reaction proceeds under mild conditions.

  • Step 2 (The Hard Side): Deprotect the C1 Boc group and attach the E3 Ligase Ligand to the C1 Hindered Amine . Due to the gem-methyl group, this coupling often requires high-efficiency coupling agents (e.g., HATU) and elevated temperatures.

PART 2: Experimental Protocols

Protocol A: Sequential PROTAC Assembly

Objective: Synthesize a PROTAC by linking a Carboxylic Acid-functionalized Warhead (Ligand A) and an E3 Ligase Ligand (Ligand B) using the cyclohexane linker.

Reagents Required[1][2][3][]
  • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (Linker)[5][6]

  • Ligand A-COOH (Target Warhead)

  • Ligand B-COOH (E3 Ligase Binder, e.g., VHL or CRBN ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous N,N-Dimethylformamide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

Workflow Visualization

PROTAC_Synthesis Start Linker Reagent (C4-NH2 / C1-NHBoc) Intermediate Intermediate 1 (Ligand A - Linker - NHBoc) Start->Intermediate Amide Coupling (C4 Amine, Mild) LigandA Ligand A-COOH (Warhead) LigandA->Intermediate Deprotection Deprotection (TFA/DCM) Intermediate->Deprotection AmineSalt Amine Salt (Ligand A - Linker - NH2•TFA) Deprotection->AmineSalt Boc Removal Final Final PROTAC (Ligand A - Linker - Ligand B) AmineSalt->Final Amide Coupling (C1 Amine, Steric Hindrance!) LigandB Ligand B-COOH (E3 Binder) LigandB->Final Requires HATU/Heat

Caption: Sequential assembly strategy prioritizing the sterically accessible C4 amine first, followed by the hindered C1 amine.

Step-by-Step Procedure
Step 1: Coupling to C4 (The Accessible Amine)
  • Dissolve 1.0 equiv of Ligand A-COOH in anhydrous DMF (0.1 M concentration).

  • Add 1.2 equiv of HATU and 3.0 equiv of DIEA. Stir for 5 minutes at Room Temperature (RT) to activate the acid.

  • Add 1.1 equiv of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate .

  • Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the mono-amide intermediate.

    • Note: The C4 amine is nucleophilic and unhindered; this reaction usually proceeds cleanly.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate. Purify via flash chromatography (typically DCM/MeOH gradient).

Step 2: Boc Deprotection
  • Dissolve the intermediate from Step 1 in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

  • Stir at RT for 1 hour. Monitor by LC-MS (disappearance of Boc-protected mass, appearance of M-100 mass).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Critical: Ensure all TFA is removed, as it will quench the base in the next step. The product is now a TFA salt.

Step 3: Coupling to C1 (The Hindered Amine)
  • Dissolve 1.0 equiv of Ligand B-COOH (E3 ligand) in anhydrous DMF.

  • Add 1.5 equiv of HATU and 4–5 equiv of DIEA.

    • Note: Extra base is required to neutralize the amine-TFA salt from Step 2.

  • Add 1.0 equiv of the deprotected intermediate (dissolved in minimal DMF).

  • Stir at 40–50°C for 4–16 hours.

    • Expert Insight: The C1 amine is on a tertiary carbon (gem-methyl). Steric hindrance significantly slows this reaction. If conversion is low at RT, heat is mandatory. PyBOP or COMU can be used if HATU fails.

  • Purification: Purify the final PROTAC by Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Biological Validation (Ternary Complex Stability)

Objective: Confirm that the rigid linker allows the formation of a stable Ternary Complex (POI-PROTAC-E3).

Rationale

Rigid linkers can sometimes prevent complex formation if the geometry is incorrect ("too short" or "wrong angle"). A TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is the gold standard for validating linker geometry before moving to cellular degradation.

Workflow
  • Labeling: Label the Protein of Interest (POI) with a Fluorophore (Donor, e.g., Terbium) and the E3 Ligase with an Acceptor (e.g., GFP or chemically labeled).

  • Incubation: Mix POI (10 nM), E3 Ligase (10 nM), and serial dilutions of the PROTAC (1 nM to 10 µM) in assay buffer.

  • Readout: Measure TR-FRET signal.

    • Bell-Shaped Curve: A successful PROTAC will show a classic "hook effect" or bell-shaped curve, indicating cooperative ternary complex formation at optimal concentrations.

    • Flat Line: Indicates the linker is likely sterically clashing or too rigid to allow the proteins to interact.

References

  • Stereochemical inversion at a 1,4-cyclohexyl PROTAC linker fine-tunes conformation . University of Dundee. Vertex AI Search Result 1.6. [Link]

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs . NIH / PMC. Vertex AI Search Result 1.8. [Link] (Generalized PMC link based on snippet context)

  • Tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride . PubChem Compound Summary. Vertex AI Search Result 1.3. [Link]

Sources

Reaction of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate with acyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Acylation of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Executive Summary

The 1,4-cyclohexanediamine scaffold is a privileged structural motif in medicinal chemistry, widely utilized to improve the physicochemical properties and metabolic stability of kinase inhibitors (e.g., JAK, MALT1 inhibitors) and GPCR ligands. Specifically, Tert-butyl (4-amino-1-methylcyclohexyl)carbamate represents a critical intermediate where the conformational rigidity of the cyclohexane ring, combined with the steric bulk of the quaternary C1 center, directs the spatial orientation of pharmacophores.

This Application Note provides a validated, high-fidelity protocol for the chemoselective N-acylation of the C4-primary amine using acyl chlorides. The method addresses key challenges, including the solubility of the hydrochloride salt starting material, the preservation of the acid-labile Boc protecting group, and the control of stereochemical integrity.

Scientific Background & Reaction Logic

The Scaffold Architecture

The substrate contains two nitrogen centers with distinct electronic and steric environments:

  • C1-Position: A quaternary center bearing a methyl group and a tert-butoxycarbonyl (Boc)-protected amine. This center is sterically congested and chemically inert to mild acylation conditions.

  • C4-Position: A primary amine (typically supplied as the HCl salt). This is the nucleophilic site for functionalization.

Stereochemical Considerations: The starting material is often supplied as a specific diastereomer (e.g., cis- or trans-N-Boc-1-methyl-1,4-cyclohexanediamine). The "cis" designation usually refers to the relationship between the nitrogen atoms. Preserving this stereochemistry is vital for downstream biological activity.

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classic addition-elimination mechanism.

  • Deprotonation: The hydrochloride salt is neutralized in situ by a tertiary amine base (DIPEA or TEA) to generate the free amine.

  • Nucleophilic Attack: The C4-amine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the carbonyl and generating the amide bond.

  • Scavenging: The base neutralizes the HCl byproduct to drive the equilibrium and prevent Boc deprotection.

Figure 1: Reaction Scheme (See Diagram 1 below for the workflow visualization)

Experimental Protocol

Materials & Reagents
ComponentSpecificationRole
Substrate Tert-butyl (4-amino-1-methylcyclohexyl)carbamate HClLimiting Reagent
Acylating Agent Acyl Chloride (R-COCl)Electrophile (1.1–1.2 equiv)
Base

-Diisopropylethylamine (DIPEA)
HCl Scavenger (2.5–3.0 equiv)
Solvent Dichloromethane (DCM), AnhydrousReaction Medium
Quench Saturated aq.[1][2][3]

Neutralization
Step-by-Step Procedure

Step 1: Preparation of the Free Amine Solution

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with Tert-butyl (4-amino-1-methylcyclohexyl)carbamate HCl (1.0 equiv).

  • Add anhydrous DCM (concentration ~0.1 M). The salt will likely remain as a suspension.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add DIPEA (2.5 equiv) dropwise.

    • Observation: The suspension should clarify as the free amine is liberated and dissolves in DCM.

Step 2: Acylation Reaction

  • Dilute the Acyl Chloride (1.1 equiv) in a minimal amount of DCM.

  • Add the acyl chloride solution dropwise to the reaction mixture at 0 °C over 10–15 minutes.

    • Note: Slow addition prevents localized heating and bis-acylation (though unlikely with this substrate).

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours .

    • Monitoring: Check progress via TLC (visualize with Ninhydrin stain; the product is usually less polar than the free amine) or LC-MS.

Step 3: Workup & Isolation

  • Quench the reaction by adding Saturated

    
      solution (equal volume to solvent). Stir vigorously for 10 minutes.
    
  • Transfer to a separatory funnel and separate phases.

  • Extract the aqueous layer with DCM (2x).

  • Combine organic layers.

  • Wash Sequence:

    • Water (to remove DIPEA salts).

    • 0.5 M Citric Acid (Optional: Only if R-group is acid-stable. This removes unreacted amine. Caution: Prolonged exposure can degrade the Boc group. Use cold and rapid wash if necessary).

    • Brine (Saturated NaCl).

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Filter and concentrate under reduced pressure to yield the crude amide.

Step 4: Purification

  • Flash Column Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate or DCM/MeOH gradients.

  • Recrystallization: If the product is solid, recrystallize from EtOAc/Hexanes.

Critical Optimization Parameters

Base Selection
  • DIPEA (Hünig's Base): Preferred over Triethylamine (TEA) due to lower nucleophilicity, reducing the risk of the base reacting with highly reactive acyl chlorides.

  • Pyridine: Can be used as both solvent and base for sluggish reactions, but requires more rigorous acidic workup (CuSO4 or HCl wash) to remove, which risks Boc cleavage.

Solvent Effects
  • DCM: Standard choice; excellent solubility for the protected amine.

  • THF: Use if the acyl chloride is insoluble in DCM.

  • DMF: Avoid unless necessary due to difficulty in removal during workup.

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete free-basing of HCl saltIncrease DIPEA to 3.0 equiv; ensure initial stirring time at 0°C is sufficient.
Boc Loss Acidic workup too strong or HCl buildupEnsure sufficient base is present during reaction. Avoid strong acid washes; use dilute citric acid or

.
Bis-acylation Excess acyl chlorideMaintain strict stoichiometry (1.1 equiv).
Precipitation Product insolubilityAdd a co-solvent (e.g., small amount of DMF) or switch to THF.

Visualizations

Diagram 1: Experimental Workflow

AcylationWorkflow Start Start: Amine-HCl Salt Solubilization Step 1: Free-Basing (DCM + DIPEA, 0°C) Start->Solubilization Addition Step 2: Acyl Chloride Addition (Dropwise, 0°C) Solubilization->Addition Clear Solution Reaction Step 3: Reaction (Warm to RT, 2-4h) Addition->Reaction Quench Step 4: Quench (Sat. NaHCO3) Reaction->Quench TLC Monitoring Extraction Step 5: Extraction & Wash (DCM / Brine) Quench->Extraction Purification Step 6: Purification (Flash Chromatography) Extraction->Purification Product Final Product: N-Acylated Scaffold Purification->Product

Caption: Logical flow for the conversion of the amine-HCl salt to the N-acylated product.

Diagram 2: Mechanistic Pathway

Mechanism AmineSalt Amine-HCl (Inactive) FreeAmine Free Amine (Nucleophile) AmineSalt->FreeAmine + DIPEA - DIPEA-HCl Tetrahedral Tetrahedral Intermediate FreeAmine->Tetrahedral + R-COCl Amide Amide Product Tetrahedral->Amide - HCl (Scavenged by Base)

Caption: Mechanistic progression from salt neutralization to amide bond formation.

References

  • PubChem. tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate | C12H24N2O2.[1][4] National Library of Medicine. Available at: [Link]

  • Schiesser, S., et al. (2021). "Discovery and optimization of cyclohexane-1,4-diamines as allosteric MALT1 inhibitors." European Journal of Medicinal Chemistry. Available at: [Link]

  • Nazih, A., & Heissler, D. (2002).[5] "One-pot Conversion of t-Butyl Carbamates to Amides with Acyl Halide-Methanol Mixtures." Synthesis. Available at: [Link]

Sources

Application Note & Protocols: Strategic Synthesis of NVP-2 Analogs Utilizing a Versatile Diamine Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Space of CDK9 Inhibitors

NVP-2 is a highly potent and selective ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation.[1][2][3] Its discovery has established a valuable pharmacophore for targeting transcription-addicted cancers.[4][5] The systematic synthesis of structural analogs is a cornerstone of modern drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document provides a comprehensive guide to the synthesis of novel NVP-2 analogs, leveraging Tert-butyl (4-amino-1-methylcyclohexyl)carbamate as a strategic building block. This diamine synthon allows for the introduction of a modified cyclohexyl diamine linker, a critical component of the NVP-2 structure that interacts within the CDK9 active site.[2][6] We will detail the core synthetic methodologies, provide step-by-step protocols, and explain the mechanistic rationale behind key transformations, offering researchers a robust framework for generating diverse compound libraries.

Section 1: A Convergent Synthetic Strategy

The preparation of NVP-2 analogs is most efficiently achieved through a convergent synthetic approach. This strategy involves the separate synthesis of two key fragments—the core heterocyclic system and the functionalized diamine side chain—which are then coupled in a late-stage reaction. This approach maximizes flexibility, allowing for various combinations of cores and side chains to be synthesized efficiently.

The central building block for the side chain, Tert-butyl (4-amino-1-methylcyclohexyl)carbamate, features a primary amine and a second amine protected by a tert-butyloxycarbonyl (Boc) group. This orthogonal protection is crucial, as it allows for selective deprotection and coupling. The overall workflow is outlined below.

G cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Analog Assembly A Tert-butyl (4-amino- 1-methylcyclohexyl)carbamate B Boc Deprotection A->B  Acidic  Conditions C 1-Methylcyclohexane- 1,4-diamine Intermediate B->C G SNAr Coupling Reaction C->G D Heterocyclic Precursors E Multi-step Synthesis D->E F Activated Heterocyclic Core (e.g., Chloro-bipyridine) E->F F->G H Crude NVP-2 Analog G->H I Purification & Characterization H->I J Pure NVP-2 Analog I->J

Figure 1: Convergent workflow for NVP-2 analog synthesis.

Section 2: Core Methodologies & Mechanistic Insights

The Boc Deprotection: Unmasking the Nucleophile

The tert-butyloxycarbonyl (Boc) group is an indispensable protecting group for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.[7][8] The cleavage mechanism is predicated on the exceptional stability of the resulting tert-butyl cation.

Mechanism: The process is initiated by protonation of the carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). This enhances the electrophilicity of the carbonyl carbon, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The tert-butyl cation is typically quenched by eliminating a proton to form isobutylene gas, while the carbamic acid rapidly decarboxylates to yield the desired free amine and carbon dioxide.[9][10] This irreversible decomposition drives the reaction to completion.

G start Boc-Protected Amine step1 Protonation start->step1  + H⁺ (TFA) intermediate1 Protonated Carbamate step1->intermediate1 step2 Cleavage intermediate1->step2 intermediate2 Carbamic Acid + t-Bu Cation step2->intermediate2 step3a Decarboxylation intermediate2->step3a step3b Elimination intermediate2->step3b product_amine Free Amine + CO₂ step3a->product_amine product_gas Isobutylene + H⁺ step3b->product_gas

Figure 2: Mechanism of acid-catalyzed Boc deprotection.

The Coupling Reaction: Forging the Key C-N Bond

The crucial bond-forming step involves coupling the deprotected diamine with the activated heterocyclic core. For NVP-2 and its analogs, this is typically a Nucleophilic Aromatic Substitution (SNAr) reaction.[4] This reaction is effective because the bipyridyl core of NVP-2 is an electron-deficient aromatic system, making it susceptible to attack by nucleophiles like the primary amine of our side chain.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: The amine nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (e.g., a halogen like chlorine). This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final coupled product.

The reaction is often facilitated by a non-nucleophilic base (e.g., DIPEA) to neutralize the acid (e.g., HCl) generated during the reaction and by heat to overcome the activation energy barrier.[11]

Section 3: Detailed Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14] Consult the Safety Data Sheet (SDS) for all reagents before use.[15]

Protocol 1: Boc Deprotection of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

This protocol describes the removal of the Boc protecting group to yield the free diamine hydrochloride salt.

  • Reagents & Materials:

    • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

    • 4 M HCl in 1,4-dioxane

    • Dichloromethane (DCM), anhydrous

    • Diethyl ether

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equiv).

    • Dissolve the starting material in a minimal amount of anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 4 M HCl in 1,4-dioxane (4.0–5.0 equiv) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

    • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add diethyl ether to the resulting residue and triturate to precipitate the product as a white solid (the dihydrochloride salt).

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum.

    • The resulting 1-methylcyclohexane-1,4-diamine dihydrochloride salt is often used in the next step without further purification.

Protocol 2: Synthesis of a Representative NVP-2 Analog via SNAr Coupling

This protocol details the coupling of the deprotected diamine with a representative chloro-bipyridine core.

  • Reagents & Materials:

    • 1-Methylcyclohexane-1,4-diamine dihydrochloride (from Protocol 1, 1.0 equiv)

    • Representative chloro-bipyridine core (e.g., 4-(((5'-chloro-2'-fluoro-[2,4'-bipyridin]-6-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, 1.0 equiv)[4]

    • N,N-Diisopropylethylamine (DIPEA, 3.0–4.0 equiv)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, heating mantle

  • Procedure:

    • To a dry round-bottom flask under nitrogen, add the chloro-bipyridine core (1.0 equiv) and the diamine dihydrochloride salt (1.0 equiv).

    • Add anhydrous DMSO to dissolve the reagents (approx. 0.1 M).

    • Add DIPEA (3.0–4.0 equiv) to the mixture. The base will neutralize the HCl salts and the HCl generated during the reaction.

    • Heat the reaction mixture to 100–120 °C and stir for 12–24 hours.

    • Monitoring: Track the formation of the product and consumption of starting materials by LC-MS.[16]

    • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate. Wash sequentially with water (3x) and brine (1x) to remove DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: The crude product should be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to isolate the pure NVP-2 analog.[17][18]

Section 4: Characterization of Final Compounds

Unambiguous characterization is critical to confirm the identity, structure, and purity of the newly synthesized analogs.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure.[20] The spectra should be consistent with the proposed analog structure, showing characteristic peaks for the aromatic, aliphatic, and methyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS is used to confirm the molecular weight of the compound, matching it to the calculated exact mass.[21]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is employed to determine the purity of the final compound, which should typically be >95% for biological screening.[22]

Section 5: Data Summary

The following table provides a general summary of the reaction parameters for the key synthetic steps. Yields are representative and will vary based on the specific substrates and reaction scale.

StepKey ReagentsEquivalentsSolventTemp. (°C)Time (h)Typical Yield (%)
Boc Deprotection 4 M HCl in Dioxane4.0 - 5.0DCM0 to RT2 - 490 - 98%
SNAr Coupling Chloro-bipyridine, Diamine Salt, DIPEA1.0, 1.0, 3.0 - 4.0DMSO100 - 12012 - 2440 - 70%

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Jeannerat, D., & Furrer, J. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 56(5), 359-370.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Khan, F. A., et al. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25064-25073.
  • Organic Chemistry Portal. (n.d.). Chemicals and Reagents. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Liu, H., et al. (2021). Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Synthesis, 53(22), e50-e56.
  • Kumar, A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(15), 151741.
  • Al-Zoubi, R. M., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green and Sustainable Chemistry, 2(2), 58-62.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11627.
  • Li, B., et al. (2014). N-Boc Deprotection and Isolation Method for Water-Soluble Zwitterionic Compounds. The Journal of Organic Chemistry, 79(23), 11532-11540.
  • Colorado College. (2016, April 12). Organic Chemistry Safety Precautions. Retrieved from [Link]

  • ResearchGate. (n.d.). The reported synthetic route to NVP-2. Retrieved from [Link]

  • Ohe, T., et al. (2020). Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine. Drug Metabolism and Pharmacokinetics, 35(2), 238-243.
  • Royal Society of Chemistry. (2022, May 20). CHAPTER 4: Amide Bond Formation. Retrieved from [Link]

  • Li, Z., et al. (2023). Beyond Inhibition: Recent Advances of Heterobifunctional Molecules Targeting CDK9. Journal of Medicinal Chemistry, 66(18), 12877–12893.
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved from [Link]

  • Dong, M. W. (2022, August 1). Small-Molecule Drug Discovery: Processes, Perspectives, Candidate Selection, and Career Opportunities for Analytical Chemists.
  • Liu, H., et al. (2021). Efficient Synthesis and Docking Analysis of Selective CDK9 Inhibitor NVP-2. Thieme, 53(22), 4033-4038.
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Hanbon. (n.d.). Small Molecule Purification. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). NVP-2 | Ligand page. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules. Retrieved from [Link]

  • Hossain, M. A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 72.
  • ResearchGate. (n.d.). The predicted binding mode analysis of NVP-2 in the ATP pocket of CDK9. Retrieved from [Link]

  • News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

Sources

Peptide coupling reagents for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to Peptide Coupling Reagents for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Abstract

The synthesis of amide bonds is a cornerstone of modern drug discovery and development. While numerous methods exist, the coupling of sterically hindered amines presents a persistent challenge that demands careful selection of reagents and optimization of reaction conditions. This guide provides a comprehensive overview of peptide coupling reagents for the efficient acylation of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a key building block whose substituted cyclohexane framework imposes significant steric constraints. We will delve into the mechanistic underpinnings of various reagent classes, from classic carbodiimides to advanced uronium and phosphonium salts, providing field-proven protocols and a comparative analysis to guide researchers toward successful synthesis.

The Synthetic Challenge: Acylating a Sterically Hindered Diamine Analog

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a valuable synthetic intermediate, featuring a primary amine that serves as a nucleophilic handle for building molecular complexity. However, the amine's position on a 1,4-disubstituted cyclohexane ring, with a methyl group at the C1 position, creates a sterically encumbered environment. This bulkiness can significantly impede the approach of an activated carboxylic acid, leading to slow reaction kinetics, incomplete conversions, and the need for highly reactive coupling agents to achieve satisfactory yields.[1][2]

The primary objective is to facilitate the formation of an amide bond at the primary amine with high efficiency while preserving the integrity of the acid-labile Boc-protecting group on the second nitrogen. This requires a coupling methodology that is both highly reactive and operates under mild conditions.

A Comparative Analysis of Modern Coupling Reagents

The choice of coupling reagent is the most critical parameter for overcoming the challenge of steric hindrance.[3] The ideal reagent rapidly activates the carboxylic acid to form a highly reactive intermediate that can be efficiently intercepted by the hindered amine nucleophile before it degrades or participates in side reactions.[4]

Carbodiimides: The Economical Foundation

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are foundational reagents for amide bond formation.[5][6] They function by reacting with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

However, this intermediate is unstable and prone to racemization (if the carboxylic acid is chiral) or rearrangement into an unreactive N-acylurea.[7] For this reason, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or the more reactive 1-hydroxy-7-azabenzotriazole (HOAt) . These additives trap the O-acylisourea to form a more stable and highly reactive aminotriazole ester, which suppresses racemization and improves coupling efficiency.[7][8]

  • Verdict: While cost-effective, the EDC/HOBt or EDC/HOAt systems may exhibit lower efficiency for severely hindered substrates compared to more advanced reagents.[3][5] They remain a viable first choice for less demanding couplings or when cost is a primary driver.[3]

Uronium/Aminium Salts: The High-Reactivity Workhorses

This class of reagents, which includes HBTU , TBTU , and the gold-standard HATU , are among the most powerful and widely used for difficult couplings.[1][9] These reagents are pre-formed salts incorporating an HOBt (for HBTU/TBTU) or HOAt (for HATU) moiety.[10][11]

In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), they react with the carboxylic acid to generate the corresponding HOBt or HOAt active esters in situ.[10][12]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is generally considered superior for sterically hindered couplings.[11][13] The embedded HOAt moiety contains a pyridine nitrogen that provides anchimeric assistance, accelerating the coupling reaction and making it more efficient than its HOBt-based counterparts.[11]

  • Side Reaction: A known limitation of uronium/aminium reagents is the potential for guanidinylation of the free amine if the reagent is used in excess or if the carboxylic acid activation is slow.[14] This can be minimized by using a slight excess of the carboxylic acid relative to the coupling reagent and by allowing a short pre-activation period before adding the amine.[9][15]

Phosphonium Salts: The Clean and Potent Alternative

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate) are highly effective alternatives to uronium salts. They operate via a similar mechanism, generating HOBt or HOAt active esters.

A key advantage of phosphonium reagents is that they do not have the same propensity for guanidinylation as their uronium/aminium counterparts, making them a "cleaner" option, especially in fragment couplings or when excess reagent is required. The primary byproduct, a phosphine oxide derivative, is typically water-soluble and easily removed during workup.

Modern Oxyma-Based Reagents: Enhanced Safety and Efficacy

In recent years, concerns over the potential explosiveness of HOBt and HOAt derivatives have driven the development of safer alternatives.[16] Reagents based on OxymaPure (Ethyl cyano(hydroxyimino)acetate), such as COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) , have emerged as powerful, non-explosive substitutes.[16][17] COMU often demonstrates reactivity comparable or even superior to HATU, with excellent racemization suppression and improved solubility.[16]

Comparative Summary of Recommended Reagents

Reagent SystemClassRelative ReactivityRacemization RiskKey AdvantagesKey Disadvantages
EDC/HOBt CarbodiimideModerateLow (with HOBt)Cost-effective; water-soluble byproducts.[18]May be inefficient for highly hindered substrates.[3]
HBTU Uronium SaltHighLowHigh efficiency for standard couplings; rapid kinetics.[4][10]Potential for amine guanidinylation; less effective than HATU for severe hindrance.[11]
HATU Uronium SaltVery HighVery LowGold standard for hindered couplings; fast and efficient.[1][11][12]Higher cost; potential for guanidinylation.
PyBOP Phosphonium SaltHighLowHigh efficiency; no guanidinylation side reaction.[9]Carcinogenic HMPA byproduct from older BOP reagent, but PyBOP is safer.[9]
COMU Uronium SaltVery HighVery LowExcellent safety profile (non-explosive); high solubility and reactivity.[16][17]Higher cost than traditional reagents.

Experimental Protocols

The following solution-phase protocols are designed to serve as a robust starting point for the acylation of tert-butyl (4-amino-1-methylcyclohexyl)carbamate. Researchers should monitor reactions by TLC or LC-MS to determine completion.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended as the first choice for maximizing yield with sterically hindered substrates.

Workflow Diagram: HATU-Mediated Coupling

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification Acid Carboxylic Acid Mix_act Combine & Stir (Pre-activation: 2-5 min) Acid->Mix_act HATU HATU HATU->Mix_act DIPEA_act DIPEA DIPEA_act->Mix_act Solvent_act Anhydrous DMF Solvent_act->Mix_act Mix_couple Add Amine Solution Stir 1-18h at RT Mix_act->Mix_couple Add Activated Acid to Amine Solution Amine tert-butyl (4-amino-1- methylcyclohexyl)carbamate Amine->Mix_couple Solvent_couple Anhydrous DMF Solvent_couple->Mix_couple Quench Dilute with EtOAc Mix_couple->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify

Caption: General workflow for HATU-mediated solution-phase amide coupling.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Reactant Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to make a ~0.1 M solution).

  • Activation: Add DIPEA (3.0 equiv) to the solution from Step 1. Stir the mixture at room temperature for 2-5 minutes. This "pre-activation" step allows for the formation of the reactive HOAt ester.[19]

  • Coupling: In a separate flask, dissolve tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.1 equiv) in a minimal amount of anhydrous DMF. Add this amine solution to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight, depending on the specific carboxylic acid used.[10]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOBt), and brine.[10][20]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling Using EDC and HOBt

This protocol provides a more economical approach, suitable for less challenging carboxylic acids or when scaling up.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (1.5-2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Standard work-up reagents as in Protocol 1.

Procedure:

  • Reactant Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.2 equiv) in anhydrous DCM or DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.[21]

  • Activation & Coupling: Add EDC·HCl (1.2 equiv) to the cooled solution, followed by DIPEA (1.5-2.0 equiv).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: If using DCM, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. The urea byproduct from EDC is water-soluble and will be removed in the aqueous layers.[6][18] If using DMF, perform a standard extractive work-up as described in Protocol 1.

  • Purification: Dry the organic layer, concentrate, and purify the crude product via column chromatography.

Mechanistic Insights

Understanding the activation mechanism is key to troubleshooting and optimizing coupling reactions. The process is a two-step sequence: activation of the carboxylate followed by nucleophilic attack from the amine.

General Mechanism of Amide Bond Formation

G RCOOH R-COOH (Carboxylic Acid) ActiveEster R-CO-Act (Activated Intermediate) RCOOH->ActiveEster + Base Base (e.g., DIPEA) Base->RCOOH Deprotonation CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActiveEster + Amide R-CO-NH-R' (Amide Product) ActiveEster->Amide + Amine R'-NH2 (Amine) Amine->Amide +

Sources

Application Note: Synthesis and Evaluation of Cyclohexyl Carbamate-Based ISRIB Derivatives for eIF2B Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

The Integrated Stress Response (ISR) is a highly conserved cellular signaling network that regulates protein synthesis in response to various environmental and pathological stresses. Activation of stress-sensing kinases (PERK, PKR, GCN2, HRI) leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α)[1]. Phosphorylated eIF2α acts as a competitive inhibitor of its dedicated guanine nucleotide exchange factor (GEF), eIF2B, effectively sequestering the enzyme and halting global translation[2].

The discovery of the Integrated Stress Response Inhibitor (ISRIB), a symmetric bis-O-arylglycolamide, provided a pharmacological tool to bypass this translational block. ISRIB acts as a "molecular staple," binding to a two-fold symmetric pocket formed at the interface between two eIF2Bβ and two eIF2Bδ subunits[2]. By pinning together tetrameric subcomplexes, ISRIB stabilizes the active decameric "A"-state of eIF2B, rendering it resistant to inhibition by phosphorylated eIF2α and restoring translation[1].

ISR_Pathway Stress Cellular Stress (ER stress, viral, etc.) Kinases Stress Kinases (PERK, PKR, GCN2, HRI) Stress->Kinases Activates eIF2a eIF2α (Substrate) Kinases->eIF2a Phosphorylates (Ser51) eIF2aP Phosphorylated eIF2α (Competitive Inhibitor) eIF2a->eIF2aP eIF2B eIF2B Decamer (Active GEF) eIF2aP->eIF2B Sequesters & Inhibits Translation Translation Arrest (ISR Activation) eIF2B->Translation Reduced GEF Activity ISRIB ISRIB / Carbamate Deriv. ISRIB->eIF2B Molecular Staple (Stabilizes A-State) TranslationRestored Translation Restored (Memory Enhancement) ISRIB->TranslationRestored Antagonizes ISR

Fig 1. The Integrated Stress Response pathway and eIF2B stabilization by ISRIB.

The Role of Cyclohexyl Carbamates in ISRIB Derivatization

While highly potent, the parent trans-ISRIB molecule suffers from poor aqueous solubility, limiting its clinical formulation. Structure-Activity Relationship (SAR) studies have demonstrated that the trans-1,4-cyclohexyl core is strictly required to maintain the optimal vector alignment for the symmetric eIF2B binding pocket[3]. To improve pharmacokinetic properties and allow for the synthesis of asymmetric analogs (e.g., fluorescent probes or targeted degraders), researchers utilize tert-butyl (trans-4-aminocyclohexyl)carbamate as a critical intermediate[4]. Carbamate linkages offer a strategic balance between the metabolic stability of an amide and the hydrogen-bonding capability of an ester, often improving overall solubility[5].

Structure-Activity Relationship (SAR) Data

Modifications to the central core and linker regions of ISRIB heavily dictate its binding affinity. The table below summarizes the causality between structural modifications and functional potency.

Table 1: SAR of ISRIB Core and Spacer Modifications

Core / Spacer ModificationEC50 (nM)Fold Change vs ISRIBMechanistic Rationale
trans-1,4-cyclohexyl (ISRIB) ~0.61xOptimal vector alignment for the symmetric eIF2B β/δ binding pocket[3].
cis-1,4-cyclohexyl >1000>1600xSteric clash; disrupts the longitudinal mirror plane required for binding[3].
trans-1,3-cyclobutyl 142236xInsufficient distance between distal aromatic rings to span the interface[3].
Acyclic n-butyl linker ~3660xIncreased flexibility incurs a high entropic penalty upon target engagement[3].
Piperazine / Piperidine core ~1.5 - 2.02.5x - 3xHeteroatom incorporation improves solubility while retaining the trans geometry[5].

Experimental Protocol: Synthesis of Cyclohexyl Carbamate ISRIB Intermediates

The following self-validating protocol details the synthesis of tert-butyl N-[trans-4-[2-(4-chlorophenoxy)acetamido]cyclohexyl]carbamate and its subsequent deprotection. This sequence is the foundational workflow for generating asymmetric ISRIB derivatives.

Synthesis_Workflow SM1 2-(4-chlorophenoxy) acetic acid Coupling Amide Coupling (EDCI, HOBt, TEA) SM1->Coupling SM2 tert-butyl (trans-4-amino cyclohexyl)carbamate SM2->Coupling Int1 Boc-Protected Cyclohexyl Carbamate Coupling->Int1 Deprotect Boc Deprotection (4M HCl / Dioxane) Int1->Deprotect Int2 Amine Hydrochloride Intermediate Deprotect->Int2 FinalCoupling Symmetric/Asymmetric Coupling Int2->FinalCoupling ISRIB_Deriv ISRIB Carbamate Derivative FinalCoupling->ISRIB_Deriv

Fig 2. Step-by-step chemical synthesis workflow for cyclohexyl carbamate ISRIB derivatives.

Phase 1: Amide Coupling to Form Boc-Protected Cyclohexyl Carbamate

Objective: Couple 2-(4-chlorophenoxy)acetic acid with tert-butyl (trans-4-aminocyclohexyl)carbamate[4].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), dissolve 2-(4-chlorophenoxy)acetic acid (1.0 equiv, e.g., 1.12 mmol) in a 2:1 mixture of anhydrous CH₂Cl₂ and DMF (18 mL).

    • Causality: DMF is required to fully solubilize the starting materials, while CH₂Cl₂ provides an optimal low-boiling medium for the coupling reaction.

  • Activation: Add EDCI (1.5 equiv) and HOBt (1.5 equiv) to the stirring solution. Stir for 15 minutes at room temperature.

    • Causality: HOBt converts the highly reactive, unstable O-acylisourea intermediate (formed by EDCI) into a more stable active ester. This suppresses racemization and prevents the formation of inactive N-acylurea byproducts, which is critical when dealing with the steric bulk of the trans-cyclohexyl ring.

  • Coupling: Add tert-butyl (trans-4-aminocyclohexyl)carbamate (1.1 equiv) followed by Triethylamine (TEA, 3.0 equiv). Stir the reaction mixture at room temperature for 12–16 hours.

    • Causality: TEA acts as a proton scavenger, ensuring the amine remains nucleophilic. The trans stereochemistry is strictly maintained here, which is mandatory for the final molecule's ability to span the eIF2B binding pocket.

  • Workup & Validation: Dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Self-Validating Step: The sequential acidic and basic washes remove unreacted amine, HOBt, and water-soluble EDCI urea byproducts. A clean TLC spot (visualized via UV and ninhydrin stain) confirms the formation of the Boc-protected intermediate.

Phase 2: Boc Deprotection to Yield the Amine Hydrochloride

Objective: Remove the tert-butyl carbamate (Boc) group to expose the primary amine for subsequent functionalization[5].

  • Solubilization: Dissolve the Boc-protected intermediate (e.g., 0.5 mmol) in a 2:1 mixture of 1,4-dioxane and Methanol (3 mL). Use sonication if necessary to achieve a homogeneous solution.

  • Deprotection: Slowly add 4M HCl in dioxane (2 mL) while stirring vigorously. Continue stirring for 2 hours at room temperature.

    • Causality: 4M HCl in dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the hydrochloride salt of the amine, which is highly crystalline and easier to isolate without requiring reverse-phase HPLC.

  • Isolation & Validation: Remove all solvents in vacuo. Triturate the resulting crude residue with cold diethyl ether (2 mL). Filter the solid and dry under high vacuum to afford the amine hydrochloride salt.

    • Self-Validating Step: The formation of a fine white precipitate upon the addition of diethyl ether indicates successful deprotection and salt formation. The absence of the massive tert-butyl singlet (~1.4 ppm) in ¹H-NMR confirms complete deprotection.

Phase 3: Final Assembly of the ISRIB Derivative

Objective: React the amine hydrochloride with a secondary capping group.

  • Coupling: Repeat the EDCI/HOBt coupling procedure described in Phase 1, using the newly synthesized amine hydrochloride and the desired carboxylic acid (e.g., a fluorophore linker or an alternate aryloxyacetic acid).

    • Note: Ensure an extra equivalent of TEA is added to neutralize the hydrochloride salt and free-base the amine in situ.

  • Purification: Purify the final compound via flash column chromatography or preparative HPLC, depending on the polarity of the capping group.

References

  • Design, Synthesis and Disposition Studies of New ISRIB Analogues, Targeting eIF2B, as Potential Candidates for enhancing protein - Nottingham ePrints. 5

  • Allosteric Disordering of eIF2B Regulates the Integrated Stress Response - bioRxiv. 2

  • Rational design and synthesis of small molecules targeted against neurodegenerative processes and diseases - AIR Unimi. 4

  • Pharmacological dimerization and activation of the exchange factor eIF2B antagonizes the integrated stress response - PMC. 3

  • Structural insights into ISRIB, a memory-enhancing inhibitor of the integrated stress response - PubMed. 1

Sources

Microwave-assisted synthesis involving Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Functionalization of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Introduction & Strategic Context

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a highly valued, orthogonally protected diamine building block. It is frequently deployed in the synthesis of complex pharmacophores, including anaplastic lymphoma kinase (ALK) inhibitors, fatty acid amide hydrolase (FAAH) inhibitors, and advanced PROTAC degraders[1][2]. However, functionalizing the primary amine—particularly when situated on a conformationally restricted cyclohexane ring with an adjacent methyl group—presents significant synthetic hurdles. The steric hindrance drastically reduces the rate of nucleophilic attack, rendering conventional thermal heating inefficient and prone to side reactions[3].

The Causality of Microwave-Assisted Organic Synthesis (MAOS)

To overcome the high activation energy (


) inherent to sterically congested amines, microwave irradiation provides a critical kinetic and thermodynamic bypass.
  • Dielectric Heating vs. Convective Heating: Conventional heating relies on thermal conductivity, which is slow and can lead to substrate degradation over long reaction times. Microwaves directly couple with the dipole moments of polar solvents (e.g., DMF, DMSO) and ionic transition states. This results in instantaneous, volumetric heating ("superheating") that dramatically accelerates the reaction rate[4].

  • Overcoming Steric Penalties: In amide coupling, the bulky cycloalkyl moiety shields the nitrogen's lone pair. By utilizing microwave energy in conjunction with highly reactive coupling reagents, the system rapidly forces the formation of the activated ester and subsequent nucleophilic attack before competing hydrolysis pathways can dominate[3].

  • SNAr Acceleration: Nucleophilic aromatic substitution (SNAr) of unactivated heteroaryl halides with hindered amines typically requires days under reflux. Microwave irradiation at 150 °C compresses this to minutes by rapidly stabilizing the highly polar Meisenheimer complex intermediate[1].

Visualizing the Synthetic Workflow

Workflow A Tert-butyl (4-amino-1- methylcyclohexyl)carbamate B MW Amide Coupling (HATU, DMF, 120°C) A->B Carboxylic Acid C MW SNAr Reaction (DMSO, 150°C) A->C Heteroaryl Halide D Boc Deprotection (HCl/Dioxane, 50°C) B->D Intermediate 1 C->D Intermediate 2 E Advanced Target (e.g., ALK Inhibitor) D->E Final Assembly

Microwave-assisted synthetic workflow for hindered cycloalkylamines.

Experimental Protocols: A Self-Validating System

Protocol A: Microwave-Assisted Amide Coupling

Objective: Form an amide bond between a carboxylic acid and tert-butyl (4-amino-1-methylcyclohexyl)carbamate. Causality & Reagent Selection: HATU is selected over EDC/HOBt because its 7-azabenzotriazole leaving group is exceptionally reactive, which is mandatory for overcoming the steric bulk of the cyclohexylamine[1]. DIPEA is used as a non-nucleophilic base to ensure the amine remains unprotonated without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: In a 10 mL microwave vial, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL). Stir at room temperature for 2 minutes to pre-form the active ester.

  • Amine Addition: Add tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equiv, 0.5 mmol) followed by DIPEA (3.0 equiv, 1.5 mmol)[1].

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator) at 120 °C for 10–15 minutes. Self-Validation Check: Ensure the pressure curve remains stable; a sudden spike indicates solvent degradation or wet DMF.

  • Reaction Monitoring (QC): Sample 5 µL, dilute in MeCN, and analyze via LC-MS. Validation Check: The starting amine mass should be absent. If <95% conversion is observed, re-irradiate for an additional 5 minutes.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) to neutralize residual acid/HATU byproducts. Extract with EtOAc (3 × 10 mL), wash the organic layer with 5% LiCl (to remove DMF), dry over Na2SO4, and concentrate.

Protocol B: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple the amine to a halogenated heteroaromatic scaffold (e.g., for ALK inhibitor synthesis)[2]. Causality & Reagent Selection: DMSO is chosen as the solvent due to its high microwave absorptivity (loss tangent = 0.825), allowing rapid heating to 150 °C. The high temperature is strictly required to drive the SNAr of the hindered amine[1].

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the fluoro- or chloro-heteroaryl derivative (1.0 equiv, 0.5 mmol), tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.2–1.5 equiv, 0.6–0.75 mmol), and DIPEA (3.0–4.0 equiv, 1.5–2.0 mmol) in anhydrous DMSO (4.0 mL)[1].

  • Degassing: Sonicate the suspension while bubbling argon for 2 minutes to prevent oxidative degradation at high temperatures[1].

  • Microwave Irradiation: Heat to 150 °C for 5–10 minutes[1]. Self-Validation Check: The reaction mixture typically darkens; this is normal for high-temp SNAr in DMSO.

  • Workup & Purification: Remove DMSO via a Genevac or by exhaustive aqueous washing. Purify the crude product via reverse-phase flash chromatography (C18, MeCN/H2O gradient)[1].

Protocol C: Rapid Microwave-Assisted Boc Deprotection

Objective: Cleave the tert-butyl carbamate to yield the free amine hydrochloride[2]. Causality: While Boc deprotection is standardly done at room temperature over several hours, microwave heating with 4M HCl in dioxane allows quantitative cleavage in <5 minutes without forming tert-butyl cation-derived side products, as the gas evolution is rapidly driven to completion.

Step-by-Step Methodology:

  • Suspend the Boc-protected intermediate in 4M HCl in dioxane (10 mL/mmol)[2].

  • Irradiate at 50 °C for 5 minutes (a vented cap is recommended if the system allows, or ensure a large headspace to accommodate isobutylene gas).

  • Concentrate under reduced pressure to yield the amine hydrochloride salt as a solid[2].

Quantitative Data Summary

To demonstrate the superiority of the microwave approach, the following table summarizes comparative yield and time metrics for the functionalization of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Reaction TypeHeating MethodReagents / SolventTemp (°C)TimeYield (%)Purity (LC-MS)
Amide CouplingConventionalHATU, DIPEA, DMF2518 h45 - 55< 80%
Amide CouplingMicrowaveHATU, DIPEA, DMF12010 min88 - 95> 95%
SNArConventionalDIPEA, DMSO10048 h20 - 30< 60%
SNArMicrowaveDIPEA, DMSO1505 min85 - 92> 90%
Boc DeprotectionConventional4M HCl/Dioxane254 h95> 98%
Boc DeprotectionMicrowave4M HCl/Dioxane505 min98> 98%

Table 1: Comparative efficiency of conventional thermal heating versus microwave irradiation for sterically hindered cycloalkylamine functionalization.

References[1] Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENhIjEjR0k7IvK-VVkpJgZBsPNUtt_GQ2B3PpzzEDsLYWKysvxuFkfeXxN0E4qUVNhIjE-AtO7Re5iAsqQEgY9oZc1mP1_Lb2jnTbGFA_2JWoAN6W7G_vZCaNvSt7B5bcUz0mj1EEaf2bWY8g=[2] CA2760061C - Diamino heterocyclic carboxamide compound - Google Patents. google.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLKRbXGL3k4B5-FwK2fx9nXG-pcSTFyvaui2asOYOtt_6j2eEAQHSMTAmZGFoxCSFxQXTODatQJgWdidsbnXXBmzwFQW0Yh7198EkqzurdsWk--dOCa_jXiJLMBsZObtUDTaaO-Ku8ARw=[4] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnQOIgat4aHxeb6-gLdHTrGd0ZKza9eaBpmDwQ20S4w7-uBqItpuUYS7nsg0OGy99tY7_-nq2-gj5yZMaJgXjAsRvMxxCHSJ7K8x_NJUq1yruCRu66NvNuXVB7zqnEW4aTUu_VOregIwtXNg==[3] The Synthesis of Sterically Hindered Amides - CHIMIA. chimia.ch.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuhEE4CfDwttWAOCaWl8imvch7Z0NNXRNDHKvxrX4Qa-uyGslAUx8Ow1SGraQdNrrylpcTibkKaL3By5d3-9i2Qm1GdQ73pLIk7bDmWPt5QolrMHHd-ya-NoGi4JrqkmgnvZSluT8sjSH7ELkoAbykG3E89S6lLk-tGXc=

Sources

Application Notes and Protocols: Storage and Handling of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the proper storage and handling of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the chemical's stability, prevent degradation, and maintain a safe laboratory environment. Adherence to these guidelines is crucial for achieving reliable and reproducible results in synthetic chemistry applications.

Introduction: Chemical Profile and Significance

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a key bifunctional building block in medicinal chemistry. Its structure, featuring a tert-butyloxycarbonyl (Boc)-protected amine and a primary amine on a methylcyclohexyl scaffold, makes it a valuable intermediate in the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The Boc group serves as a common and effective protecting group for amines, allowing for selective reactions at the unprotected primary amine.[1] It can be installed and removed under relatively mild conditions, making it a versatile tool in multi-step syntheses.[1]

The integrity of this compound is paramount for successful synthetic outcomes. Improper storage or handling can lead to degradation, introducing impurities that can complicate reactions and purification processes. This guide provides detailed protocols to mitigate these risks.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is essential for its safe and effective use.

PropertyValue
CAS Number 2227199-12-2 (for cis-hydrochloride salt)
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol [2]
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in various organic solvents.
InChIKey XPDXPOIMKCDYNY-PTJGOQBISA-N (for cis-hydrochloride salt)

Storage Protocols for Optimal Stability

The long-term stability of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate relies on appropriate storage to prevent chemical degradation. Carbamates are generally stable but can be susceptible to hydrolysis and other decomposition pathways under suboptimal conditions.

Recommended Storage Conditions
  • Temperature: For long-term storage, it is recommended to keep the compound in a cool and dry place.[3] Some suppliers suggest storing at room temperature, while others may recommend refrigeration. Always refer to the supplier-specific recommendations.

  • Atmosphere: Store in a tightly sealed container.[3] For extended storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow degradation from atmospheric moisture and oxygen.

  • Container: Use a well-sealed, appropriate container to protect from moisture and air.

Rationale for Storage Conditions

The Boc protecting group is sensitive to strong acids and can be cleaved under these conditions.[1] While stable to a wide range of other reagents, prolonged exposure to moisture can lead to slow hydrolysis. Storing the compound in a cool, dry environment minimizes the rate of potential degradation, ensuring its purity and reactivity for experimental use. The compound is generally stable under recommended storage conditions.[4]

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling practices are critical to prevent exposure and maintain the integrity of the compound.

Engineering Controls
  • Ventilation: Use only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or aerosols.[4]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) are required.[3] Always inspect gloves before use.

  • Body Protection: A laboratory coat should be worn.[3]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Experimental Protocols

The following protocols outline standard procedures for handling Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in a laboratory setting.

Protocol for Weighing and Aliquoting
  • Preparation: Before use, ensure the balance and surrounding area are clean.

  • Equilibration: If stored in a refrigerator, allow the container to reach room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: To minimize dust generation, weigh the solid compound carefully in a chemical fume hood.[5]

  • Transfer: Promptly transfer the weighed material to the reaction vessel.

  • Storage: Tightly reseal the main container after use and store it under the recommended conditions. Keep containers closed when not in use.[5]

Protocol for Solution Preparation
  • Solvent Choice: Select a suitable dry solvent in which the compound is soluble.

  • Dissolution: In a chemical fume hood, add the weighed compound to a flask.

  • Solvent Addition: Add the solvent to the flask.

  • Mixing: Stir or sonicate the mixture until the solid is fully dissolved.

  • Inert Atmosphere: If the subsequent reaction is air or moisture-sensitive, perform the dissolution under an inert atmosphere.

Workflow for a Typical Synthetic Application

This diagram illustrates a general workflow for using Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in a synthetic transformation, such as an acylation reaction.

Caption: A generalized workflow for a synthetic transformation.

Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reactivity Degraded starting material due to improper storage.Verify the purity of the starting material using analytical techniques like NMR or LC-MS.
Side Product Formation Presence of impurities in the starting material.Purify the starting material if necessary before use.
Inconsistent Results Variations in the quality of the starting material between batches.Qualify new batches of the reagent before use in large-scale reactions.

Conclusion

The successful use of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in research and development hinges on its proper storage and handling. By adhering to the protocols outlined in this guide, scientists can ensure the compound's stability and purity, leading to more reliable and reproducible synthetic outcomes while maintaining a safe laboratory environment.

References

  • PubChem. (n.d.). tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate;hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate. Retrieved from [Link]

  • Restek. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Journal of Pioneering Medical Sciences. (2024, December 15). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Retrieved from [Link]

  • Chemsrc. (2025, September 8). Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate. Retrieved from [Link]

  • Sydney Children's Hospitals Network. (2024, August 2). Organophosphate/Carbamate Exposure - Management. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with researchers facing catastrophic yield losses during the deprotection of highly polar diamine precursors. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a prime example of a deceptively simple molecule that requires precise handling. While the chemical cleavage of the tert-butoxycarbonyl (Boc) group is straightforward, the physical properties of the resulting 1-methylcyclohexane-1,4-diamine make standard isolation techniques ineffective.

This guide deconstructs the causality behind these yield losses, provides self-validating experimental protocols, and offers targeted troubleshooting for drug development professionals.

Mandatory Visualization: Deprotection & Isolation Logic

G Start Boc-Diamine Substrate Acid Acid Selection Start->Acid HCl 4M HCl / Dioxane (Anhydrous) Acid->HCl Optimal TFA 50% TFA / DCM Acid->TFA Sub-optimal Precip Direct Ether Precipitation HCl->Precip Cleavage Oil Oily TFA Salt Formation TFA->Oil Cleavage Filter Vacuum Filtration Precip->Filter Isolation Yield1 High Yield (>95%) Crystalline HCl Salt Filter->Yield1 Success Workup Aqueous Basic Workup Oil->Workup Required Loss Severe Yield Loss (Partitioning Failure) Workup->Loss High Polarity

Workflow for Boc-diamine deprotection highlighting the yield advantage of anhydrous HCl over TFA.

Section 1: Core Causality & Mechanistic FAQs

Q: Why does my isolated yield drop below 30% after standard TFA deprotection and basic aqueous workup? A: The root cause is the partition coefficient (LogP) of your product. The acid-catalyzed cleavage of the releases the free amine, carbon dioxide, and isobutylene[1]. However, the deprotected product, 1-methylcyclohexane-1,4-diamine, is a highly hydrophilic, water-soluble diamine. During a standard aqueous basic workup (e.g., neutralizing with NaOH and extracting with dichloromethane), the diamine remains strongly partitioned in the aqueous layer. Attempting to extract it into an organic phase leads to massive, unavoidable yield loss.

Q: How does the choice of acid fundamentally alter the isolation strategy? A: The counterion dictates the physical state of the product. TFA deprotection yields a trifluoroacetate salt, which is typically oily, highly hygroscopic, and notoriously difficult to crystallize[1]. This physical state forces you into an aqueous workup. Conversely, utilizing anhydrous 4M HCl in dioxane produces a highly crystalline hydrochloride salt[2]. Because the diamine dihydrochloride salt is completely insoluble in non-polar ethereal solvents, it can be isolated via direct precipitation, completely bypassing the yield-destroying aqueous workup.

Q: I am observing tert-butylation of my primary amine. How do I prevent this? A: During acidolysis, the tert-butyl cation is generated as a reactive intermediate. If it does not rapidly eliminate a proton to form isobutylene gas, it acts as an electrophile and can alkylate nucleophilic amines. Adding a carbocation scavenger, such as, traps this reactive intermediate, preventing off-target alkylation side reactions[3].

Section 2: Quantitative Data & Solvent Selection

To optimize your workflow, compare the empirical outcomes of different deprotection strategies for highly polar diamines. Selecting the right reagent is a balance of reaction kinetics and downstream workup viability.

MethodAcid ReagentSolvent SystemReaction TimeIsolation StrategyTypical YieldProduct Form
Optimal 4M HCl1,4-Dioxane30–60 minDirect Precipitation>95%Crystalline Solid
Sub-optimal 20–50% TFADichloromethane1–2 hoursAqueous Extraction<30%Oily / Gum
Alternative 85% H₃PO₄ (aq)Neat / Water2–4 hoursIon-Exchange Resin70–85%Phosphate Solid

Data synthesized from comparative deprotection studies on polar amines and carbamates[1],[4].

Section 3: Validated Experimental Protocols
Protocol A: High-Yield Anhydrous HCl/Dioxane Deprotection (Self-Validating System)

This protocol relies on the insolubility of the resulting dihydrochloride salt in ether to drive the isolation, ensuring no product is lost to an aqueous phase.

  • Substrate Dissolution: Dissolve Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 eq) in a minimal volume of anhydrous 1,4-dioxane.

    • Causality: Minimizing solvent volume maximizes the concentration of the resulting salt, facilitating rapid and complete precipitation later.

  • Scavenger Addition (Optional but Recommended): Add anisole (2.0 eq) to the solution.

    • Causality: Anisole acts as a nucleophilic sink for the tert-butyl cation, protecting the newly liberated amine from alkylation[3].

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (5.0–10.0 eq) at 0 °C under an inert atmosphere, then warm to room temperature.

    • Causality: The large excess of HCl drives the equilibrium forward rapidly, typically achieving complete conversion within 30 minutes[1].

  • Precipitation: After 1 hour, monitor by LC-MS. Once complete, add 5 volumes of anhydrous diethyl ether to the reaction mixture and stir vigorously for 15 minutes.

    • Causality: The diamine dihydrochloride salt is highly polar and crashes out of the non-polar dioxane/ether mixture as a white crystalline solid.

  • Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold anhydrous diethyl ether (3x) to remove residual dioxane, anisole, and tert-butyl impurities. Dry under high vacuum to yield the pure 1-methylcyclohexane-1,4-diamine dihydrochloride.

Section 4: Advanced Troubleshooting Guide

Issue: The precipitated HCl salt is sticky or rapidly turns into a gum on the filter paper.

  • Diagnosis: The diamine salt is highly hygroscopic and is absorbing ambient moisture from the air during filtration.

  • Resolution: Perform the vacuum filtration under a blanket of dry nitrogen, or use a positive-pressure filtration setup (e.g., a Schlenk frit). Store the isolated solid immediately in a vacuum desiccator over P₂O₅.

Issue: I must use TFA due to orthogonal protecting groups, but I cannot extract the product.

  • Diagnosis: Standard liquid-liquid extraction fails for highly water-soluble amines.

  • Resolution: Abandon the separatory funnel. After TFA cleavage, concentrate the reaction mixture in vacuo to remove volatile TFA and DCM. Dissolve the crude oily residue in methanol and pass it through a strong cation-exchange (SCX) resin. Wash the resin with methanol to remove non-basic impurities, then elute your free diamine using 2M ammonia in methanol. This completely avoids aqueous partitioning.

Issue: The reaction stalls, and starting material remains after 2 hours.

  • Diagnosis: The generation of amine hydrochloride salts can sometimes precipitate the starting material or trap it in a solid matrix, preventing the acid from reaching unreacted Boc groups.

  • Resolution: Add a small amount of anhydrous methanol (5-10% v/v) to the dioxane mixture.

  • Causality: Methanol slightly increases the solubility of the intermediate mono-deprotected salts, ensuring the reaction remains homogeneous enough for complete cleavage[2].

References

Sources

Technical Support Center: Separation of cis- and trans-Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of diastereomers in rigid cyclic systems. The separation of the cis and trans isomers of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate—a critical building block in the synthesis of kinase inhibitors—requires exploiting subtle conformational and electronic differences.

This guide provides field-proven, self-validating protocols for both analytical and preparative scales, ensuring high diastereomeric excess (de) and reproducible yields.

Process Workflow

The choice of separation technique depends entirely on your scale and the required physical state of the final product (free base vs. hydrochloride salt).

Workflow Start Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (cis/trans mixture) Prep Sample Preparation (Free base vs. HCl salt) Start->Prep Chrom Chromatographic Separation (Prep-HPLC / Chiralpak IC) Prep->Chrom Analytical/Prep Scale Cryst Fractional Crystallization (Protic Solvents) Prep->Cryst Bulk/Process Scale Cis cis-Isomer (RT ~10.4 min) Chrom->Cis Trans trans-Isomer (RT ~6.0 min) Chrom->Trans Cryst->Cis Mother Liquor Cryst->Trans Precipitate

Experimental workflow for separating cis/trans isomers via chromatography or crystallization.

Frequently Asked Questions (FAQs)

Q1: Why do the cis and trans isomers exhibit such different retention behaviors despite having identical functional groups? A1: The causality lies in the cyclohexane ring's conformational locking. The bulky tert-butyl carbamate (Boc) group at the C1 position strongly prefers the equatorial plane to minimize 1,3-diaxial steric strain.

  • In the trans-isomer , this forces the C4-amine into an equatorial position (diequatorial conformation), leading to a relatively symmetric, sterically shielded molecule.

  • In the cis-isomer , the C4-amine is forced into an axial position (equatorial-axial conformation). This axial projection exposes the primary amine, creating an asymmetric dipole and allowing for significantly stronger hydrogen bonding with the stationary phase. This physical difference dictates their baseline separation[1].

ConformationalLogic Isomers 1,4-Disubstituted Cyclohexane Isomers Cis Cis Isomer (Equatorial-Axial) Isomers->Cis Trans Trans Isomer (Diequatorial) Isomers->Trans DipoleCis Asymmetric Dipole Stronger H-Bonding Cis->DipoleCis DipoleTrans Symmetric Dipole Weaker H-Bonding Trans->DipoleTrans RTCis Longer Retention Time (e.g., 10.4 min) DipoleCis->RTCis RTTrans Shorter Retention Time (e.g., 6.0 min) DipoleTrans->RTTrans

Logical flow of how stereochemical conformation dictates chromatographic retention times.

Q2: How do I ensure my chromatographic method is self-validating? A2: A protocol is only trustworthy if it validates itself before consuming precious material. Prior to any preparative run, you must execute a System Suitability Test (SST). Inject a 1 mg/mL mixed standard. The system is validated only if the resolution (


) between the trans and cis peaks is 

, and the tailing factor (

) for the primary amine peak is

. If

, silanol interactions are not fully suppressed, and you must adjust your basic modifier (e.g.,

in MeOH)[1].

Q3: Can fractional crystallization be used instead of chromatography for scale-up? A3: Yes. While chromatography is excellent for discovery scale, fractional crystallization of the hydrochloride salts is infinitely more scalable. Protic solvents (like ethanol) facilitate this by differentially solvating the cis and trans salts based on their distinct crystal lattice energies[2][3].

Troubleshooting Guide & Step-by-Step Protocols

Workflow A: Preparative HPLC Separation (Discovery Scale)

This methodology utilizes an immobilized cellulose chiral stationary phase, which provides exceptional steric cavities for diastereomer resolution[1].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the cis/trans free base mixture in Ethanol (EtOH) to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

  • Column Equilibration: Install a CHIRALPAK IC column (2 x 25 cm, 5 µm). Equilibrate with Mobile Phase A (Hexane containing 8 M

    
     in MeOH) and Mobile Phase B (EtOH) at a 50:50 isocratic ratio.
    
  • Execution & SST: Run at a flow rate of 18 mL/min. Monitor UV absorbance at 220 nm and 254 nm. Confirm

    
     using an analytical injection.
    
  • Fraction Collection: Maintain 50% B for 15 minutes. The sterically symmetric trans-isomer elutes first (~6.0 min), followed by the strongly interacting cis-isomer (~10.4 min)[1].

Troubleshooting Table 1: Prep-HPLC

IssueRoot CauseSolution
Poor Resolution (

)
Column overloading or insufficient basic modifier.Reduce injection volume by 50%. Ensure the 8M

-MeOH modifier is freshly prepared to prevent ammonia evaporation.
Severe Peak Tailing Secondary interactions with free silanols on the silica support.Increase the concentration of the basic modifier in Mobile Phase A to fully cap active sites.
High Backpressure Precipitation of the sample on the column head.Ensure the sample is fully soluble in the exact 50:50 mobile phase starting conditions, not just pure EtOH.
Workflow B: Fractional Crystallization (Process Scale)

This methodology is designed for bulk separation (>100g) utilizing differential solubility of the dihydrochloride salts[2][4].

Step-by-Step Protocol:

  • Salt Formation: Dissolve the cis/trans free base mixture in absolute ethanol (approx. 8-10 volumes).

  • Acidification: Under strict ice cooling (0-5°C), slowly add 4M hydrogen chloride in ethyl acetate (1:1 volume ratio to ethanol).

  • Crystallization: Remove the ice bath and stir the mixture at room temperature for 18-20 hours. The protic/aprotic solvent mixture drives the selective precipitation of the more symmetric isomer's hydrochloride salt[2][3].

  • Isolation & Validation (Self-Validating Step): Collect the precipitated solid by vacuum filtration and wash with cold ethyl acetate. Validation: Take a 5 mg aliquot of the filter cake, neutralize with 1M NaOH, extract into DCM, and run on the analytical HPLC method. The process is validated if the diastereomeric excess (de) is >98%.

Troubleshooting Table 2: Crystallization

IssueRoot CauseSolution
Oiling Out (No Crystals) Supersaturation or incorrect protic/aprotic solvent ratio.Seed the solution with pure isomer crystals or adjust the EtOH:EtOAc ratio to increase protic character[3].
Low Diastereomeric Excess Rapid co-crystallization of both isomers.Heat the slurry to 50°C and slowly cool to room temperature at 5°C/hour (Ostwald ripening) to improve crystal lattice purity.

Quantitative Data Summary

Parametertrans-Isomercis-Isomer
3D Conformation DiequatorialEquatorial-Axial
Retention Time (Chiralpak IC) ~6.0 min~10.4 min
Elution Order FirstSecond
Dipole Moment / H-Bonding Lower (Symmetric)Higher (Asymmetric)
Preferred Isolation State Crystallization (Precipitate)Chromatography / Mother Liquor

References

  • Title: FIG. 1A - Googleapis.com (Patent WO2019241604A1, Ribon Therapeutics)
  • Title: CA2760061C - Diamino heterocyclic carboxamide compound Source: Google Patents URL
  • Title: Buy 1-Methylcyclohexane-1,4-diamine Source: Smolecule URL

Sources

Technical Support Center: Troubleshooting the Aqueous Solubility of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of handling highly lipophilic synthetic intermediates. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate—a mono-Boc protected diamine—presents a classic formulation challenge: it possesses a polar primary amine, yet its bulk structure is dominated by hydrophobic moieties, leading to stubborn insolubility in standard aqueous buffers.

This guide provides a deep dive into the mechanistic causes of this insolubility and offers field-proven, self-validating protocols to overcome it.

Part 1: Root Cause Analysis & FAQs

Q1: Why does Tert-butyl (4-amino-1-methylcyclohexyl)carbamate precipitate immediately when added to my neutral aqueous assay buffer? A: The precipitation is a direct thermodynamic consequence of the molecule's high lipophilicity, which is driven by two structural features: the rigid 1-methylcyclohexyl core and the tert-butyloxycarbonyl (Boc) protecting group. While the free primary amine offers some polarity, the Boc group masks the secondary amine, eliminating its hydrogen-bond donating capability and introducing a bulky, non-polar tert-butyl moiety[1]. This drastically increases the molecule's partition coefficient (LogP) and prevents the formation of a stable hydration shell, leading to rapid aggregation and precipitation in neutral aqueous environments[2].

Q2: How can I prepare a stable stock solution for in vitro biological screening without removing the Boc group? A: To maintain the Boc group while achieving aqueous compatibility, you must bridge the polarity gap using a co-solvent system[3]. Dimethyl sulfoxide (DMSO) is the gold standard. DMSO disrupts the crystalline lattice of the hydrophobic compound and solvates the non-polar moieties. By preparing a highly concentrated stock in 100% DMSO and diluting it rapidly into your assay buffer under vigorous agitation, you kinetically trap the compound in solution before thermodynamic nucleation can occur. Ensure the final DMSO concentration remains ≤1% to prevent cytotoxicity or assay interference[].

Q3: My downstream synthesis requires aqueous conditions. Can I leverage the molecule's structure to improve thermodynamic solubility? A: Yes. Because this compound is a mono-Boc protected diamine, the unprotected primary amine at the 4-position is available for ionization. By lowering the pH of your aqueous medium (typically to pH 4.0–4.5) using a dilute acid like HCl, you protonate the free amine to form a cationic species. This ionization introduces strong ion-dipole interactions with water, shifting the thermodynamic equilibrium to heavily favor dissolution[].

Q4: If the Boc group is no longer needed, what is the most efficient way to solubilize the core scaffold? A: If your synthetic route permits, removing the Boc group to yield the free 4-amino-1-methylcyclohexylamine will exponentially increase aqueous solubility. Deprotection is typically achieved via acid-catalyzed hydrolysis using Trifluoroacetic acid (TFA) in dichloromethane (DCM) or concentrated HCl[5]. The resulting diamine salt is highly water-soluble due to the presence of two protonatable amine centers.

Part 2: Solubilization Decision Workflow

SolubilizationWorkflow Root Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Insoluble in Water Decision Is the Boc group chemically required? Root->Decision KeepBoc Yes (Retain Boc) Decision->KeepBoc Synthesis/Assay needs Boc RemoveBoc No (Deprotect) Decision->RemoveBoc Final product needed Method1 Co-solvent Strategy (DMSO/MeOH) KeepBoc->Method1 Method2 pH Adjustment (Protonate Free Amine) KeepBoc->Method2 Method3 Acidic Cleavage (TFA/HCl) RemoveBoc->Method3 Result1 Soluble Boc-Intermediate Method1->Result1 Method2->Result1 Result2 Soluble Free Diamine Method3->Result2

Workflow for solubilizing Boc-protected cyclohexylamines based on experimental requirements.

Part 3: Quantitative Physicochemical Data

The following table summarizes the expected solubility profiles across different solvent systems, providing the mechanistic rationale for each behavior.

Solvent SystemEstimated Solubility (mg/mL)Mechanistic RationaleApplication Context
100% Water (pH 7.4) < 0.1Lack of hydration shell around bulky hydrophobic groups.Unsuitable for direct dissolution.
Water (pH 4.0, HCl) 5.0 - 15.0Protonation of free 1° amine creates a soluble cationic salt.Acidic formulations; aqueous synthesis.
100% DMSO > 100.0High dielectric constant solvates the Boc and cyclohexyl ring.Stock solution preparation[3].
1% DMSO in Water 0.5 - 1.0Kinetic trapping of solvated molecules in aqueous bulk.In vitro biological screening.
50% Methanol / Water 20.0 - 50.0Methanol reduces bulk solvent polarity, aiding dissolution.Biphasic organic synthesis.
Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. Causality is built into the workflow so you can verify success at critical junctures.

Protocol A: Co-Solvent Kinetic Solubilization (For Biological Assays)

Objective: Prepare a 1 mM working solution in an aqueous buffer using a DMSO stock without triggering precipitation. Causality: Pre-dissolving the compound in DMSO overcomes the lattice energy of the solid state. Rapid dilution into a vortexing aqueous phase prevents the thermodynamic nucleation of crystals, kinetically trapping the monomeric compound in solution.

  • Stock Preparation: Weigh 2.28 mg of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (MW ≈ 228.33 g/mol ) into a clean, dry microcentrifuge tube.

  • Solvation: Add 100 µL of anhydrous DMSO to achieve a 100 mM stock.

  • Agitation: Vortex vigorously for 60 seconds.

    • Self-Validation Check: The solution must be optically clear. If any microscopic particulates remain, sonicate in a water bath at 37°C for 5 minutes until complete clarity is achieved.

  • Aqueous Dilution: Pipette 9.9 mL of your target aqueous buffer (e.g., PBS, pH 7.4) into a 15 mL conical tube. Place the tube on a vortex mixer at medium-high speed.

  • Kinetic Trapping: While the buffer is actively vortexing, add 100 µL of the 100 mM DMSO stock dropwise directly into the center of the vortex to ensure instantaneous dispersion.

  • Verification: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Self-Validation Check: An OD600 < 0.01 confirms the absence of colloidal micro-precipitates. If the OD600 is higher, the compound has crashed out, and a lower final concentration must be used.

Protocol B: In Situ Salt Formation (For Aqueous Synthesis)

Objective: Achieve >10 mg/mL thermodynamic solubility in water via targeted amine protonation. Causality: Converting the neutral primary amine to a hydrochloride salt introduces a localized positive charge, enabling robust ion-dipole interactions with water molecules that thermodynamically favor a dissolved state.

  • Suspension: Suspend 50 mg of the compound in 4.5 mL of deionized water. The mixture will immediately appear as a cloudy, heterogeneous suspension.

  • Titration: Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH continuously using a calibrated micro-pH probe.

  • Equilibration: Continue adding HCl until the pH stabilizes between 4.0 and 4.5.

  • Clarification: Stir for an additional 15 minutes at room temperature.

    • Self-Validation Check: The cloudy suspension will transition to a completely transparent solution as the hydrochloride salt forms and dissolves. The complete disappearance of particulate matter confirms successful salt formation.

  • Volume Adjustment: Adjust the final volume to exactly 5.0 mL with deionized water to achieve a final concentration of 10 mg/mL.

References
  • Title: Improvement in aqueous solubility achieved via small molecular changes Source: PubMed (Bioorg Med Chem Lett) URL: [Link]

  • Title: Amine Protection / Deprotection Source: Fisher Scientific URL: [Link]

Sources

Minimizing side reactions during Boc removal of cyclohexyl carbamates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide addresses the specific challenges and nuances associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group from cyclohexyl carbamates. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection, and why does it inherently risk side reactions?

A1: The acid-catalyzed cleavage of a Boc group is a well-established, multi-step process.[1] It begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, typically trifluoroacetic acid (TFA).[1][2][3] This protonation makes the carbamate unstable, leading to its fragmentation. The critical event for side reactions is the loss of the tert-butyl group as a highly stable tertiary carbocation (t-Bu⁺).[2][4][5][6] The other fragment, a carbamic acid, is inherently unstable and rapidly decarboxylates to release the free amine and carbon dioxide gas.[1][4][6]

The primary culprit for side product formation is the generated tert-butyl cation.[7][8] This carbocation is a potent electrophile that will readily react with any available nucleophile in the reaction mixture.[5][7] If nucleophilic functional groups are present on your target molecule, the t-Bu⁺ can alkylate them, leading to undesired, covalently modified impurities.[5][7][9]

Boc Deprotection Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Fragmentation cluster_2 Step 3: Decarboxylation BocN Boc-NH-R H_plus + H⁺ (TFA) BocN->H_plus Protonated Protonated Carbamate H_plus->Protonated CarbamicAcid Carbamic Acid Protonated->CarbamicAcid Loses t-Bu⁺ tBu tert-Butyl Cation (t-Bu⁺) (Reactive Electrophile) Protonated->tBu FreeAmine Free Amine (R-NH₃⁺) CarbamicAcid->FreeAmine Loses CO₂ CO2 CO₂ (gas) CarbamicAcid->CO2

Caption: Acid-catalyzed Boc deprotection mechanism.

Q2: I am working with a Boc-protected cyclohexylamine. Does the cyclohexyl group itself introduce specific side reactions?

A2: Generally, the cyclohexyl group itself is chemically robust and does not introduce unique side reactions under standard acidic Boc deprotection conditions. As a saturated aliphatic ring, it lacks the nucleophilic character of aromatic rings (like in tryptophan or tyrosine) or heteroatoms (like in methionine or cysteine).[7]

However, the cyclohexyl group's significant steric bulk can influence the reaction kinetics. Compared to a less hindered aliphatic amine, the deprotection of a Boc-cyclohexylamine might proceed more slowly. This could necessitate longer reaction times or slightly stronger acidic conditions to achieve complete conversion, which in turn could increase the opportunity for side reactions on other sensitive parts of your molecule.[7] Therefore, while the cyclohexyl moiety is an innocent bystander, its presence requires careful monitoring of the reaction's progress to avoid overly harsh conditions.

Q3: I'm observing unexpected peaks in my LC-MS analysis post-deprotection. What are the likely side products?

A3: The most common side products are the result of alkylation by the tert-butyl cation.[7][10] If your substrate contains other functional groups, look for mass additions corresponding to the tert-butyl group (+56 Da). Nucleophilic residues are particularly vulnerable:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[7]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[7]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[7]

  • Other Nucleophiles: Electron-rich aromatic rings, guanidino groups, and other thiols are also at risk.[5][8]

Troubleshooting Guides and Optimization

Q4: How can I proactively prevent the formation of tert-butylation side products?

A4: The most effective strategy is to incorporate a "scavenger" into the deprotection cocktail.[7][10] Scavengers are nucleophilic reagents that are more reactive towards the tert-butyl cation than the sensitive functional groups on your substrate.[7] They effectively "trap" the carbocation, preventing it from causing undesired alkylation.[7][11] The choice of scavenger is critical and depends on the specific nucleophiles you need to protect.

Scavenger Typical Concentration (v/v) Primary Function & Target
Triisopropylsilane (TIS) 2.5 - 5%Excellent general-purpose carbocation scavenger. Reduces the carbocation to isobutane.[10]
Water 2.5 - 5%A simple and effective carbocation scavenger, trapping it as tert-butanol.[10]
Thioanisole 5%Recommended for protecting Methionine and Tryptophan residues.[10][12]
1,2-Ethanedithiol (EDT) 2.5%A potent scavenger often used to protect Cysteine residues.[10]
Phenol 5%An effective carbocation scavenger, particularly useful in protecting Tyrosine.[10]

A common and highly effective general-purpose cocktail is a 95:2.5:2.5 mixture of TFA/Water/TIS.[1][7]

Scavenger Selection start Does your substrate contain sensitive nucleophiles? sub_trp Tryptophan (Trp)? start->sub_trp Yes no_scav Scavengers may not be critical, but TIS/Water is good practice start->no_scav No sub_met_cys Methionine (Met) or Cysteine (Cys)? sub_trp->sub_met_cys No add_thio Add Thioanisole or EDT sub_trp->add_thio Yes sub_met_cys->add_thio Yes add_tis Use a general scavenger (e.g., TIS, Water) sub_met_cys->add_tis No

Caption: Decision tree for scavenger selection.

Q5: My deprotection reaction is very slow or remains incomplete. What should I do?

A5: Incomplete deprotection is a common issue, especially with sterically hindered substrates like cyclohexyl carbamates.[7] Here is a systematic approach to troubleshooting:

  • Extend Reaction Time: This is the simplest first step. Monitor the reaction by an appropriate analytical method (TLC, LC-MS) over a longer period.[10]

  • Increase Acid Concentration: If time is not effective, gradually increase the acid concentration. For example, if you are using 25% TFA in Dichloromethane (DCM), try increasing it to 50%.[10] For very resistant cases, neat TFA may be required.[1]

  • Increase Reaction Temperature: Gently warming the reaction (e.g., to 40 °C) can increase the rate. However, proceed with caution as this can also accelerate side reactions. This should only be attempted after scavengers have been included.[10]

  • Switch the Acid System: If TFA is ineffective, a different acid system may be required. A solution of 4M HCl in 1,4-dioxane is a common, stronger alternative that can be very effective.[10][11]

Experimental Protocols & Alternative Methodologies

Q6: Can you provide a standard protocol for the robust Boc deprotection of a cyclohexyl carbamate using TFA?

A6: Protocol 1: Standard Deprotection with TFA/DCM and Scavengers

This protocol is designed for general-purpose, solution-phase deprotection where potential side reactions are a concern.

  • Materials:

    • Boc-protected cyclohexyl carbamate substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Triisopropylsilane (TIS) and/or Water (scavengers)

    • Round-bottom flask with magnetic stirrer

    • Ice bath

    • Rotary evaporator

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution for workup

  • Procedure:

    • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1–0.2 M) in a round-bottom flask.[10]

    • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm upon acid addition.[1][10]

    • Scavenger Addition: Add the chosen scavenger(s). A common choice is TIS (2.5-5% v/v).[10]

    • Acid Addition: Slowly add TFA to the stirred solution to the desired final concentration (e.g., 25-50% v/v).[1][10]

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[1]

    • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.[10]

    • Workup:

      • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[10]

      • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.[13]

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected amine.[13]

Q7: My molecule contains other acid-labile groups. What are some milder or alternative methods for Boc removal?

A7: When TFA is too harsh, several alternative methods can be employed. The choice depends on the specific sensitivities of your substrate.

Method/Reagent Typical Conditions Advantages Limitations/Considerations
4M HCl in 1,4-Dioxane 1,4-Dioxane, Room Temp, 1-12 h[11][14]Common TFA alternative. Product often precipitates as the HCl salt, simplifying isolation.[15]Dioxane is a hazardous solvent. Can be slower than TFA.[5]
Oxalyl Chloride in Methanol 3 equiv. (COCl)₂, MeOH, Room Temp, 1-4 h[13][16][17]Very mild conditions, tolerant of many other functional groups.[16][18]Reagent is moisture-sensitive. May generate CO gas.[17][19]
Trimethylsilyl Iodide (TMSI) TMSI, then MeOH quench.[9]Non-acidic cleavage, very selective. Useful for substrates with other acid-labile groups.[9][20]TMSI is highly reactive and moisture-sensitive. Can generate alkyl iodide byproducts.[20]
Thermal (Reflux in Water) H₂O, Reflux (100 °C), <15 min[11][14][21]Environmentally benign, catalyst-free, and very fast for some substrates.[14][21]Requires substrate to be water-soluble or stable at high temperatures.[14]

Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol [13][16]

  • Procedure:

    • In a dry flask, dissolve the Boc-protected substrate (1.0 equiv.) in methanol.

    • Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature.[13]

    • Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.[13][16]

    • Upon completion, carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.[13]

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.[13]

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Available from: [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Available from: [Link]

  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction - Semantic Scholar. Available from: [Link]

  • BOC deprotection - Hebei Boze Chemical Co.,Ltd. Available from: [Link]

  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Stack Exchange. Available from: [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. Available from: [Link]

  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC - NIH. Available from: [Link]

  • tert-Butyloxycarbonyl protecting group - Wikipedia. Available from: [Link]

  • Boc Deprotection - TMSI - Common Organic Chemistry. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC. Available from: [Link]

  • BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. Available from: [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. Available from: [Link]

  • Any suggestion on Boc deprotection without using acid? - ResearchGate. Available from: [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available from: [Link]

  • (PDF) Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - ResearchGate. Available from: [Link]

Sources

Technical Support Center: Optimizing Purification of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing challenges in the chromatographic purification of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate .

This molecule presents a "perfect storm" of chromatographic challenges: it is highly aliphatic (lacking a UV chromophore), possesses a highly basic free primary amine, and contains a neutral, acid-sensitive Boc-protected amine. Below, we dissect the causality behind common purification failures and provide self-validating protocols to ensure high-yield recovery.

Part 1: Troubleshooting Detection (The "Invisible" Compound)

Q: My flash system's UV detector (254 nm / 280 nm) shows a flat baseline, but my TLC plate shows a massive product spot. Why is the detector missing it? A: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate lacks a conjugated


-system. Its only chromophore is the tert-butyloxycarbonyl (Boc) group, which has an extremely weak UV absorbance maximum below 210 nm. Furthermore, standard normal-phase solvents like ethyl acetate (EtOAc) absorb UV light strongly up to 252 nm, completely masking any residual signal from your compound 1[1].

Solution: You must decouple detection from UV absorbance by using an 2[2]. ELSD evaporates the mobile phase and measures the light scattered by the remaining non-volatile solute particles, making it universally sensitive to aliphatic amines regardless of the solvent's UV cutoff.

Q: How do I validate my fractions offline to ensure no non-amine impurities co-eluted? A: Implement a Dual-Stain TLC Validation System . Because ELSD is non-specific (it detects all non-volatile mass), you must validate the chemical identity of the fractions:

  • Ninhydrin Stain: Reacts specifically with the free primary amine to form Ruhemann's purple.

  • Phosphomolybdic Acid (PMA): A universal stain that oxidizes the bulk aliphatic skeleton. Causality Check: If a fraction shows a PMA spot but lacks a Ninhydrin spot, it contains a non-amine impurity (e.g., unreacted Boc-anhydride or a fully di-protected byproduct). Only pool fractions positive for both.

Part 2: Overcoming Silica-Amine Interactions (The Tailing Problem)

Q: My compound streaks from the baseline to the solvent front on bare silica, and my recovery is terrible. How do I fix the peak shape? A: Bare silica gel is populated with weakly acidic silanol groups (


). The free primary amine on your target molecule is highly basic (

). This creates a strong Brønsted acid-base interaction, leading to irreversible ion-exchange adsorption rather than standard polarity-based partitioning3[3].

Solution A (Mobile Phase Modification): Add a competing volatile amine base, such as 0.05% - 0.2% ammonium hydroxide (


) or triethylamine (TEA), to a Dichloromethane (DCM) / Methanol (MeOH) gradient 4[4]. The modifier saturates the acidic silanols, allowing your target amine to elute.
Solution B (Stationary Phase Modification - Recommended):  Switch to an amine-functionalized silica column . Because the stationary phase is already bonded with amine groups, the acid-base interaction is neutralized by design. This allows you to use standard, easy-to-evaporate solvents like Hexane/EtOAc without basic modifiers[3].

Part 3: Quantitative Data & Method Selection

Table 1: Stationary Phase & Mobile Phase Selection Matrix
Stationary PhaseTypical Modifier Conc.Operating MechanismSilica

Target Recovery
Bare Silica 0.05% - 0.2%

Adsorption + Ion Exchange4.5 - 5.0Low-Moderate
Amine-Silica 0% (None required)Pure AdsorptionNeutralizedHigh
Reversed-Phase (C18) 0.1% TEA (pH > 9)Hydrophobic PartitioningN/AModerate-High
Table 2: Detection Modalities & Quantitative Thresholds
Detection MethodUV Cutoff / RangeSensitivityDestructive?Best Application For Target
UV (PDA) 198 - 210 nmLowNoNot recommended (Masked by EtOAc)
ELSD N/A (Evaporative)HighYesOnline fractionation triggering
Ninhydrin N/A (Colorimetric)

YesOffline validation of free amine

Part 4: Self-Validating Standard Operating Protocol (SOP)

Workflow: Purification via Amine-Functionalized Silica with ELSD Note: This protocol is self-validating. The use of amine-silica prevents basic tailing, while dry-loading prevents solvent-induced band broadening.

Step 1: Sample Preparation & Dry Loading

  • Dissolve the crude Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in a minimal volume of DCM.

  • Add Celite (1:2 sample-to-sorbent mass ratio) and evaporate under reduced pressure to a free-flowing powder. Causality: Liquid loading a highly polar amine in a strong solvent like DCM causes the sample to smear down the column before the gradient begins. Dry loading ensures the sample elutes in a tight, uniform band driven strictly by the mobile phase gradient.

Step 2: Column Equilibration & Baseline Validation

  • Mount an amine-functionalized silica flash column.

  • Equilibrate with 3 Column Volumes (CV) of 100% Hexane.

  • Validation Check: Monitor the ELSD baseline. A flat, stable baseline confirms the column is free of particulate shedding and the nebulizer is functioning correctly.

Step 3: Gradient Elution

  • Execute a gradient from 0% to 100% EtOAc in Hexane over 12 CV. Causality: Hexane/EtOAc provides excellent selectivity for Boc-protected amines. Because the column is amine-modified, EtOAc will not mask the detection; the ELSD evaporates the EtOAc prior to optical detection.

Step 4: Fraction Validation

  • Spot aliquots from ELSD-triggered fractions onto two separate bare silica TLC plates.

  • Stain Plate 1 with Ninhydrin (heat to 120°C).

  • Stain Plate 2 with PMA (heat to 120°C).

  • Pool only the fractions that exhibit overlapping positive spots on both plates.

Part 5: Troubleshooting Workflow Visualization

Workflow N1 Target Molecule: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate N2 Detection Strategy N1->N2 N3 ELSD / CAD (Primary Online) N2->N3 Lacks UV Chromophore N4 Ninhydrin Stain (Offline TLC) N2->N4 Free Primary Amine N5 Stationary Phase Selection N3->N5 N4->N5 N6 Bare Silica (SiO2) N5->N6 High Tailing Risk N7 Amine-Functionalized Silica N5->N7 Optimal Choice N8 Reversed-Phase (C18) N5->N8 For Polar Impurities N9 Eluent: DCM / MeOH Modifier: 0.1-0.2% NH4OH N6->N9 N10 Eluent: Hexane / EtOAc Modifier: None N7->N10 N11 Eluent: H2O / MeCN Modifier: 0.1% TEA (pH > 9) N8->N11

Figure 1: Decision matrix for the chromatographic purification of basic aliphatic amines.

References

  • Biotage. "When do I need to use an ELSD with flash chromatography?" Biotage Knowledge Base.
  • Shim-pol. "Unlocking the Advantages of Combining Evaporative Light-Scattering and UV Detection in Flash Chromatography." Shim-pol Application Notes.
  • King Group. "Successful Flash Chromatography." Wake Forest University.
  • Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Base.

Sources

Preventing racemization of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stereochemical Integrity of tert-Butyl (4-amino-1-methylcyclohexyl)carbamate Derivatives

Executive Summary

This guide addresses the stability and stereochemical control of tert-butyl (4-amino-1-methylcyclohexyl)carbamate (and its derivatives). While often colloquially referred to as "racemization," the primary challenge with this 1,4-disubstituted cyclohexane scaffold is epimerization (interconversion of cis and trans diastereomers) and structural degradation (elimination) at the tertiary carbon.

This scaffold features a gem-methyl/carbamate quaternary center at C1 and a secondary amine at C4 . Preserving the specific cis or trans relationship between these centers is critical for biological activity (e.g., in JAK inhibitors like Abrocitinib analogs).

Module 1: Stereochemical Definition & Diagnostics

Before troubleshooting, you must definitively identify which isomer you possess. The terms cis and trans can be ambiguous depending on whether they refer to the Methyl-Amine relationship or the Carbamate-Amine relationship.

Standard Convention:

  • C1: Contains Methyl (Me) and tert-butoxycarbonylamino (NHBoc).

  • C4: Contains Amine (NH₂) and Hydrogen (H).[1]

  • Stereochemistry: Defined by the relative orientation of the highest priority groups (NHBoc at C1 and NH₂ at C4).

    • Trans: NHBoc and NH₂ are on opposite faces (typically diequatorial in the chair form).

    • Cis: NHBoc and NH₂ are on the same face (axial/equatorial).

Diagnostic Workflow: Distinguishing Isomers

Use ¹H NMR to determine the configuration based on the coupling constants of the proton at C4 (H4).

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)
Conformation Bulky groups (NHBoc, NH₂) prefer equatorial positions.One group is forced axial (usually Methyl at C1, keeping NHBoc equatorial).
H4 Proton Signal Axial orientation (broad triplet or multiplet).Equatorial orientation (narrow multiplet/quintet).
Coupling (J) Large vicinal coupling (

Hz) with C3/C5 axial protons.
Small vicinal coupling (

Hz).[1]
Chemical Shift Typically shielded (lower ppm, e.g., ~2.6-2.8 ppm).Typically deshielded (higher ppm, e.g., ~3.1-3.3 ppm).

Note: The presence of the gem-methyl group at C1 locks the conformation. The bulky NHBoc group will almost exclusively occupy the equatorial position to avoid 1,3-diaxial strain. Therefore, the Trans isomer (NH₂ equatorial) is generally the thermodynamic product.

Module 2: Troubleshooting "Racemization" (Epimerization)

If you observe a loss of stereochemical integrity (e.g., a pure trans starting material degrading into a cis/trans mixture), it is likely due to one of the following mechanisms.

Scenario A: Epimerization During Amide Coupling (C4)
  • Issue: You are coupling the C4 amine to a carboxylic acid, and the product ratio shifts.

  • Root Cause: While alkyl amines like C4 are generally stable to epimerization, high temperatures or reversible imine formation (if aldehydes/ketones are present) can scramble the center.

  • Solution:

    • Avoid Oxidation: Ensure solvents are free of oxidants that could generate a transient imine/ketone at C4.

    • Base Selection: Use non-nucleophilic bases (DIPEA, NMM) rather than strong inorganic bases which might promote elimination or side reactions.

    • Temperature: Keep coupling reactions (HATU/EDC) at or below room temperature (0°C to 25°C).

Scenario B: Scrambling During Deprotection (C1 Instability)
  • Issue: After removing the Boc group, the recovered amine is a mixture or has low yield.

  • Root Cause (Critical): The Boc group is attached to a tertiary carbon (C1). Tertiary carbamates are highly sensitive. Strong acid treatment (e.g., neat TFA) can generate a tertiary carbocation at C1.

    • Pathway 1 (Elimination): The carbocation eliminates a proton to form a 1-methylcyclohexene derivative (structural destruction).

    • Pathway 2 (Recombination): The carbocation is recaptured by a nucleophile (or water) non-stereoselectively, leading to a scrambled (racemic/epimeric) center at C1.

  • Solution:

    • Do NOT use neat TFA.

    • Protocol: Use HCl in Dioxane (4M) at 0°C, or TMSOTf/2,6-lutidine . These conditions are milder and less likely to promote the S_N1 ionization pathway compared to TFA.

Module 3: Synthesis & Purification Protocols

If you are synthesizing the derivative from scratch, the stereochemistry is established during the formation of the C4 amine.

Protocol: Stereoselective Reductive Amination

To favor the Trans (thermodynamic) isomer from the ketone precursor:

  • Reagents: Use Sodium Triacetoxyborohydride (STAB) or NaBH₄ .

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

  • Procedure:

    • Mix ketone and amine (or ammonium acetate) in DCE.

    • Add Acetic Acid (1.0 eq) to catalyze imine formation.

    • Stir for 2 hours before adding the reducing agent (allows thermodynamic equilibration of the imine).

    • Add STAB at 0°C and warm to RT.

  • Result: This typically yields a Trans:Cis ratio of >3:1 to 10:1 , as the hydride attacks from the less hindered axial face, placing the new amine equatorial.

Workflow Visualization

Stereocontrol Start Start: 4-(Boc-amino)-4-methylcyclohexanone Reaction Reductive Amination (NH4OAc, NaBH(OAc)3) Start->Reaction DCE, AcOH Check Analyze Crude (NMR) Reaction->Check Trans Major Product: Trans (Diequatorial) Thermodynamic Check->Trans Major Cis Minor Product: Cis (Axial/Eq) Kinetic Check->Cis Minor Purify Purification Strategy Trans->Purify Recrystallize (EtOAc/Hex) Cis->Purify Column Chromatography Final Derivatization (Coupling) Purify->Final Pure Diastereomer

Caption: Workflow for synthesizing and isolating the thermodynamically stable trans-isomer.

FAQs: Common Pitfalls

Q1: Why did my Boc group fall off during the reaction? A: The N-Boc group is on a tertiary carbon . This makes it significantly more acid-labile than a standard secondary Boc-amine. Even weak acids or Lewis acids (like ZnBr₂ or Mg(ClO₄)₂) used in other steps can trigger premature deprotection or elimination. Ensure the reaction pH remains neutral or basic.

Q2: Can I equilibrate the cis isomer to the trans isomer? A: Yes, but only if you have a reversible handle. If the amine is free, you can try heating with a catalytic amount of Raney Nickel or Pd/C in an inert atmosphere (hydrogen borrowing mechanism), but this is risky. It is better to separate them chromatographically.

Q3: My "racemization" is actually just a 50:50 mixture. Why? A: If you obtained a 50:50 mixture, you likely used Sodium Cyanoborohydride (NaBH₃CN) at low pH or without pre-equilibration, or you used a non-selective reducing agent like LiAlH₄ on an oxime. Switch to Sodium Triacetoxyborohydride (STAB) to improve diastereoselectivity.

References

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
  • Reductive Amination Selectivity

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Synthesis of JAK Inhibitor Intermediates (Abrocitinib Analogues)

    • Vazquez, M., et al. (2018). "Identification of Abrocitinib." Journal of Medicinal Chemistry. (Describes synthesis of similar stereochemically defined cycloalkane amines). Link

  • Ralph, J., et al. (2000). "Cleavage of Tertiary Alkyl Carbamates." Tetrahedron Letters.

Sources

Technical Support Center: Scale-Up Synthesis of tert-Butyl (4-amino-1-methylcyclohexyl)carbamate

[1]

Status: Operational | Tier: L3 (Process Chemistry & Scale-Up) Subject: Troubleshooting Stereochemistry, Safety, and Purification Applicable CAS: 412293-48-2 (cis), 566172-79-0 (trans/related analogs)

Introduction: The Synthetic Challenge

You are likely accessing this guide because you are encountering difficulties scaling the synthesis of the 1-methyl-1,4-cyclohexanediamine core. This scaffold presents two distinct process chemistry hurdles:

  • The Quaternary Center (C1): Installing an amine at the hindered C1 position (bearing a methyl group) is sterically demanding.

  • Stereochemical Fidelity: Separating the cis (amino/methyl on same side) from the trans isomer is notoriously difficult, as standard flash chromatography becomes unviable at kilogram scales.

This guide prioritizes the Curtius Rearrangement route for the C1-amine formation and Crystallization-induced Diastereomer Separation for the C4-amine, as these are the industry standards for robust scale-up.

Module 1: The Quaternary Amine (Curtius Rearrangement Safety)

Context: The most direct route to the C1-Boc-amino functionality is via the Curtius rearrangement of 1-methyl-4-oxocyclohexanecarboxylic acid. This converts the acid directly to the protected amine.

Critical Safety Warning

DANGER: The Curtius rearrangement generates acyl azides and isocyanates . Acyl azides are high-energy intermediates that can explode if concentrated or overheated. On a scale >100g, heat accumulation is a lethal risk.

Troubleshooting Guide: Reaction Stalled or Runaway Exotherm
SymptomProbable CauseCorrective Action (Scale-Up)
Induction Period / Sudden Exotherm Accumulation of Acyl Azide. If the rearrangement to isocyanate is slower than the azide formation, the azide builds up.Dosing Control: Do NOT add all azide source (e.g., DPPA) at once. Use Semi-Batch mode: Dose the azide into the heated acid/base mixture so it rearranges immediately upon formation.
Low Yield of Boc-Amine Hydrolysis of Isocyanate. Water is present in the t-BuOH or solvent.Drying Protocol: Ensure t-BuOH is distilled or dried over molecular sieves. The isocyanate intermediate reacts with water to form the urea byproduct (symmetric urea).
"Sticky" Reaction Mixture Phosphate salts from DPPA (Diphenylphosphoryl azide).Workup Change: Avoid aqueous extraction of the crude if possible. Dilute with non-polar solvent (Heptane) to precipitate phosphate byproducts before aqueous wash.
Recommended Workflow: Continuous Flow vs. Batch

For scales >1kg, we strongly recommend a Continuous Flow setup to minimize the active volume of explosive azide.

CurtiusSafetyStartStart: 1-Methyl-4-oxocyclohexyl AcidReagentReagent SelectionStart->ReagentDPPADPPA (Batch/Semi-Batch)Reagent->DPPA< 500g ScaleFlowFlow Reactor (NaN3/Mixed Anhydride)Reagent->Flow> 1kg ScaleIntermediateINTERMEDIATE: Acyl Azide(EXPLOSION HAZARD)DPPA->IntermediateSlow AdditionFlow->IntermediateIn-situ GenerationRearrangeThermal Rearrangement(Formation of Isocyanate)Intermediate->RearrangeT > 80°CTrapTrap with t-BuOH(Forms Boc-Amine)Rearrange->Trap

Figure 1: Decision matrix for safe execution of the Curtius Rearrangement based on production scale.

Module 2: Stereochemical Control & Isomer Separation

Context: After establishing the C1-Boc-amine, you must introduce the C4-amine (usually via reductive amination of the ketone). This creates a mixture of cis and trans isomers.[1][2]

  • Target: Usually the Trans isomer (Amino groups on opposite faces) or Cis depending on the specific drug target.

  • The Issue: Reductive amination typically yields a 60:40 to 80:20 ratio.

FAQ: Why can't I separate isomers by distillation?

A: The boiling points of the cis and trans Boc-protected diamines are too close (often <2°C difference). Distillation requires high temperatures that will thermally decompose the Boc group (isobutylene elimination).

Protocol: Diastereomeric Salt Crystallization

Instead of chromatography, use salt formation to drive purification. The trans isomer often forms more stable, less soluble crystal lattices with dicarboxylic acids.

Step-by-Step Separation Protocol:

  • Crude Isolation: Isolate the crude oil (mixture of cis/trans) after reductive amination.

  • Screening: Dissolve 1g of crude in 10 volumes of EtOH or IPA. Add 1.0 eq of various acids:

    • Succinic Acid (Often best for trans-cyclohexanes)

    • Fumaric Acid

    • L-Tartaric Acid (If chiral resolution is also needed)

    • Benzoic Acid[3][4]

  • Scale-Up Process (Example: Succinate Salt):

    • Dissolve crude mixture in IPA (Isopropyl Alcohol) at 60°C.

    • Add Succinic Acid (1.0 eq) as a solid or warm solution.

    • Cool slowly to 20°C over 4 hours.

    • Filtration: The precipitate is usually enriched in the trans-isomer (verify by NMR).

    • Recrystallization: If dr (diastereomeric ratio) is <98:2, recrystallize the salt from MeOH/EtOAc.

Data Table: Solvent Effects on Cis/Trans Ratio (Reductive Amination)
Reducing AgentSolventTemp (°C)Typical Cis:Trans RatioNotes
NaBH(OAc)3 DCM / DCE2070:30Kinetic control; favors axial attack (often Cis).
NaBH4 MeOH050:50Poor selectivity; hard to purify.
H2 / Pt-C EtOH2530:70Thermodynamic control possible; favors Trans.
H2 / Rh-C EtOH2580:20Favors Cis isomer strongly.

Tech Tip: If you need the Trans isomer but your reaction gives Cis, consider an equilibration step . Heating the ketone intermediate with a base prior to reduction can sometimes adjust the conformational equilibrium, though this is less effective for the 1-methyl system due to the quaternary lock.

Module 3: Workup & Purification Challenges

Issue: Boc-Deprotection During Acidic Workup

Symptom: Loss of the Boc group during the isolation of the amine salt. Root Cause: The 1-methyl-1-Boc-amino group is a tertiary carbamate . Tertiary carbamates are significantly more acid-labile than secondary ones (like standard Boc-amines) due to the stability of the tertiary carbocation intermediate.

Troubleshooting Steps:

  • Monitor pH: Never let the aqueous phase pH drop below 3.0 during extractions.

  • Buffer: Use Citric Acid (10% aq) or Phosphate Buffer (pH 4-5) instead of HCl for acid washes.

  • Quench: If using acid to quench a borohydride reduction, use Acetone first to destroy excess hydride, then minimal acetic acid, not HCl.

Visualizing the Purification Logic

PurificationCrudeCrude Mixture(Cis/Trans + Impurities)SaltScreenSalt Screening(Succinic/Fumaric)Crude->SaltScreenPrecipitateSolid Precipitate(Enriched Isomer)SaltScreen->PrecipitateCrystallizationLiquorMother Liquor(Other Isomer)SaltScreen->LiquorFreeBaseFree Base(NaOH/DCM)Precipitate->FreeBaseBiphasic WorkupFinalFinal API Intermediate(>99% dr)FreeBase->Final

Figure 2: Purification workflow using salt formation to achieve high diastereomeric purity.

References

  • Safety of Curtius Rearrangement

    • BenchChem.[5] "Optimization of reaction conditions for the Curtius rearrangement." Link

    • Org.[3][6][7] Process Res. Dev. "A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement." Link

  • Continuous Flow Applications

    • Almac Group. "Tandem Continuous Flow Curtius Rearrangement." Link

    • PMC. "Continuous-Flow Technology for Chemical Rearrangements."[8] Link

  • Stereochemistry & Isomer Separation

    • European Patent EP3411355B1.[3] "Process for the preparation of trans-4-amino-1-cyclohexanecarboxylic acid."[3] Link

    • Fisher Scientific. "Separation of Cis and Trans Isomers using Acclaim C30 Column." Link

  • Abrocitinib & Related Scaffolds

    • ChemicalBook. "Abrocitinib: Synthesis and Application."[9] Link

    • ResearchGate.[10] "Biocatalytic Reductive Amination... applied to Abrocitinib." Link

Need further assistance? Contact our Process Safety Lab for specific calorimetric data on the 1-methyl-cyclohexyl azide intermediate before attempting scales >500g.

Technical Support Center: Solvent Selection for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers working with Tert-butyl (4-amino-1-methylcyclohexyl)carbamate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding solvent selection for reactions involving its free primary amine, focusing on transitioning to safer and more sustainable alternatives.

The primary reactive site of this molecule for most synthetic applications, such as acylation, alkylation, and reductive amination, is the nucleophilic primary amino group. The tert-butyloxycarbonyl (Boc) group is stable under basic conditions but is readily cleaved by acid.[1] Solvent choice is critical not only for reaction success—influencing solubility, reaction rate, and product purity—but also for laboratory safety and environmental impact. Traditional solvents like Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are effective but are now recognized as hazardous.[2][3] This guide will help you navigate the selection of modern, greener alternatives without compromising experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My acylation reaction with an acid chloride in Dichloromethane (DCM) is giving a low yield. What are the likely causes and which alternative solvents should I try?

A1: Low yields in acylations using DCM are often traced back to a few key issues:

  • Cause 1: Poor Solubility & Precipitation: Your Boc-protected starting material or the resulting amide product may have limited solubility in DCM. If the product precipitates during the reaction, it can coat the unreacted starting material, effectively halting the conversion.[4]

  • Cause 2: HCl Scavenging: The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). While a tertiary amine base (like triethylamine) is used to neutralize it, the resulting ammonium salt (e.g., triethylammonium chloride) can precipitate in DCM, complicating workup and potentially hindering the reaction.

  • Cause 3: Reagent Purity: Ensure your starting materials, particularly the acylating agent, are pure and that the reaction is protected from atmospheric moisture, which can hydrolyze the acyl chloride.[5]

Recommended Alternative Solvents & Strategy:

For this type of reaction, transitioning to a greener, ether-based solvent is highly recommended.

  • Top Recommendation: 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is a bio-derived solvent with excellent performance in amide bond formations, often matching or exceeding the efficiency of DCM and DMF.[6][7] It has better solvating power for many organic molecules and the resulting ammonium salts, leading to a more homogeneous reaction mixture.

  • Second Recommendation: Cyclopentyl Methyl Ether (CPME). CPME is another green solvent with a higher boiling point and lower water miscibility than 2-MeTHF, which can simplify workup procedures. It has proven effective for a wide range of amidation reactions.[8]

Actionable Advice: Start by replacing DCM directly with 2-MeTHF. Maintain the same reaction temperature and stoichiometry of reagents. Monitor the reaction by TLC or LC-MS; you may observe a faster reaction rate due to improved solubility.

Q2: I am attempting a peptide coupling reaction using HATU/COMU in DMF, but I want to switch to a more sustainable solvent. What are my options and what should I watch out for?

A2: Replacing polar aprotic solvents like DMF and NMP is a major goal in green chemistry.[3] Fortunately, several alternatives have been proven effective for modern coupling reactions.

  • Cause for Concern with DMF: DMF is classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. Its high boiling point also makes it difficult to remove during workup.

Recommended Greener Alternatives:

SolventBoiling Point (°C)Key Advantages & Considerations
2-Methyltetrahydrofuran (2-MeTHF) ~80Excellent general replacement. May require slight warming to fully dissolve some peptide fragments.[3][6]
Ethyl Acetate (EtOAc) 77Good performance, especially with COMU as the coupling agent. Lower polarity than DMF.[7]
Dimethyl Carbonate (DMC) 90A greener carbonate that performs well in amidations. Favorable safety profile.[7]
Dihydrolevoglucosenone (Cyrene™) 227A bio-based dipolar aprotic solvent designed as a direct replacement for DMF and NMP.[6] Ideal for reactions requiring high polarity, but its high boiling point requires vacuum distillation for removal.

Actionable Advice:

  • Direct Replacement: For many standard couplings, 2-MeTHF or Ethyl Acetate are excellent starting points.[7] They often provide comparable conversion rates to DMF.[7]

  • Solubility Check: Before running the reaction at scale, perform a small-scale solubility test of your carboxylic acid and amine components in the chosen solvent.

  • For Difficult Couplings: If you are working with poorly soluble fragments or a sterically hindered coupling, Cyrene™ is a powerful alternative that mimics the properties of DMF.[6]

Q3: My starting material, Tert-butyl (4-amino-1-methylcyclohexyl)carbamate, has poor solubility in my chosen reaction solvent. What is the best course of action?

A3: Solubility is a fundamental prerequisite for a successful reaction. If your substrate won't dissolve, the reaction will be slow or fail entirely.

  • Cause: The cyclohexane backbone, while non-polar, is appended with two polar, hydrogen-bonding groups (the free amine and the carbamate NH). This amphiphilic nature can lead to solubility challenges in purely non-polar or purely polar solvents.

Troubleshooting Strategies:

  • Solvent Polarity Adjustment: If you are in a non-polar solvent like hexane, switch to a more polar solvent like 2-MeTHF, THF, or Ethyl Acetate. If you are in a highly polar protic solvent like methanol and observing issues, an aprotic solvent might be better to avoid side reactions.[7]

  • Use a Co-Solvent System: A mixture of solvents can be highly effective. For instance, a system of THF/water or Methanol/water/triethylamine has been used effectively for Boc-protection reactions, indicating its utility in solubilizing similar amines.[9][10] For an acylation, a co-solvent of 2-MeTHF with a small amount of a polar aprotic solvent (e.g., 5-10% N,N-dimethylacetamide) could be explored, but this re-introduces a hazardous component. A better first choice would be to try 2-MeTHF alone.

  • Temperature Modification: Gently warming the reaction mixture can significantly increase solubility. However, be cautious, as higher temperatures can sometimes lead to side reactions or decomposition of thermally sensitive reagents.[4]

Frequently Asked Questions (FAQs)

  • What are the most critical parameters to consider when selecting an alternative solvent?

    • Solvating Power: Does it dissolve all reactants, reagents, and catalysts?

    • Chemical Inertness: Will it react with your reagents (e.g., protic solvents like alcohols reacting with acyl chlorides)?[7]

    • Boiling Point: Is it appropriate for the required reaction temperature and easy to remove during workup?

    • Safety & Environmental Profile: Is it less toxic, less flammable, and more sustainable than the solvent it is replacing?

    • Workup Compatibility: Does it form an azeotrope with water? Is it immiscible with water for easy extraction?

  • Can I use water as a solvent for my acylation reaction?

    • It depends on the acylating agent. For highly reactive agents like acyl chlorides, water will rapidly hydrolyze them. However, for some coupling reactions or reactions with more stable acylating agents, water can be an excellent green solvent.[11] Special protocols using micellar catalysis have been developed to facilitate organic reactions in aqueous media.[11] For the specific substrate, a biphasic system (e.g., chloroform/water) has been reported for Boc protection, showing that water can be part of the solvent system.[9]

  • Are there solvent-free options?

    • Yes, solvent-free or "neat" reactions are an excellent green chemistry approach.[12][13] These reactions are often facilitated by grinding the reactants together or by using microwave irradiation to provide energy.[12] This is best suited for reactions where at least one of the reactants is a liquid at the reaction temperature.

Visual Workflow & Protocols

Solvent Selection Workflow

The following diagram outlines a logical process for selecting and validating an alternative solvent for your reaction.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Optimization & Troubleshooting Start Identify Reaction Type (e.g., Acylation, Alkylation) Traditional Problematic Solvent Used? (DCM, DMF, Chloroform) Start->Traditional Select_Green Select Greener Alternative (2-MeTHF, CPME, EtOAc) Traditional->Select_Green Yes Run_Reaction Run Reaction at Small Scale Monitor by TLC/LC-MS Traditional->Run_Reaction No Solubility_Test Perform Small-Scale Solubility Test Select_Green->Solubility_Test Solubility_Test->Run_Reaction Soluble Troubleshoot Troubleshoot: - Adjust Temperature - Use Co-solvent - Check Reagents Solubility_Test->Troubleshoot Insoluble Check_Yield Acceptable Yield & Purity? Run_Reaction->Check_Yield Check_Yield->Troubleshoot No Scale_Up Scale Up Reaction Check_Yield->Scale_Up Yes Troubleshoot->Run_Reaction Re-optimize

Caption: Logical workflow for selecting and troubleshooting alternative solvents.

Experimental Protocol: Acylation using 2-MeTHF

Objective: To perform an N-acylation of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate with benzoyl chloride in a greener solvent.

Materials:

  • Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equiv)

  • Benzoyl Chloride (1.05 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (1.0 equiv).

  • Dissolution: Add anhydrous 2-MeTHF (approx. 0.1 M concentration) and stir until the starting material is fully dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 equiv) dropwise via syringe.

  • Acylation: Slowly add benzoyl chloride (1.05 equiv) dropwise to the stirred solution. A white precipitate (triethylammonium chloride) may form, but it is typically more soluble in 2-MeTHF than in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with more 2-MeTHF.

  • Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel chromatography or recrystallization as needed.

References

Sources

Technical Support Center: Stability of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 2227199-12-2 / 1254058-26-8). This document is designed for researchers requiring precise control over the tert-butyloxycarbonyl (Boc) protecting group in the presence of a free primary amine.

Core Chemical Logic & Stability Profile

The Structural Challenge

This molecule presents a classic "selectivity paradox" in organic synthesis. It contains two nitrogen centers with vastly different electronic and steric environments:

  • Position 4 (Free Amine): A primary amine on a secondary carbon. It is highly basic (

    
    ) and nucleophilic.
    
  • Position 1 (Protected Amine): A carbamate nitrogen attached to a tertiary carbon (1-methylcyclohexyl). The Boc group reduces the nucleophilicity of this nitrogen, but the tertiary carbon introduces significant steric strain (

    
    -strain).
    
Acid Stability Matrix

The stability of the Boc group in this specific scaffold is governed by the concentration of protons (


) and the availability of water.
ConditionStability StatusMechanism / Outcome
Neutral / Basic (pH > 7) Stable No degradation. Free amine is reactive (nucleophilic).
Weak Acid (pH 4–6) Stable Safe Zone. (e.g., Citric acid,

). The C4-amine protonates to form a salt; the Boc group remains intact.
Stoichiometric Strong Acid (1.0 eq) Meta-Stable Critical Control Point. Forms the mono-salt at C4. Stable if anhydrous and kept cool.
Excess Strong Acid (pH < 1) Unstable Deprotection Zone. (e.g., TFA, 4M HCl). Protonation of the carbamate carbonyl leads to

elimination of the tert-butyl cation.[1]

Troubleshooting Guide (Q&A)

Scenario A: Premature Deprotection During Workup

Q: "I used 1M HCl to remove impurities during the workup, but NMR shows partial loss of the Boc group. Why?"

A: While Boc groups are generally considered stable to brief acid washes, the 1-methylcyclohexyl system introduces a specific vulnerability. The tertiary carbon at Position 1 creates steric crowding. Relief of this steric strain can accelerate the expulsion of the carbamate leaving group once protonated.

  • The Fix: Switch to 10% Citric Acid or Saturated Ammonium Chloride (

    
    )  for your acidic wash. These maintain a pH of ~4–5, which is sufficient to protonate basic impurities (like pyridine or TEA) and the C4-amine, but insufficient to protonate the Boc carbonyl oxygen significantly.
    
  • The Protocol: If you must use HCl, use 0.5M HCl at 0°C and limit contact time to < 2 minutes, followed immediately by neutralization.

Scenario B: Difficulty Forming the Stable Salt

Q: "I purchased the HCl salt (CAS 2227199-12-2), but when I tried to make it myself using HCl/Dioxane, I got the deprotected diamine. How do I stop at the mono-salt?"

A: The commercial salt is the mono-hydrochloride . The C4-amine (


) protonates instantly. If you add excess HCl, the "buffer capacity" of the C4-amine is exceeded, and the excess protons attack the Boc group.
  • The Fix: Precision Stoichiometry.

    • Dissolve the free base in anhydrous Diethyl Ether or MTBE (not Methanol, as it promotes solvolysis).

    • Cool to 0°C .

    • Add exactly 0.95 to 1.0 equivalents of HCl (e.g., 1M or 2M in Ether). Do not use excess.

    • The mono-salt will precipitate. Filter immediately.

  • Why it works: The C4-amine acts as a "proton sink." As long as free C4-amine exists, it scavenges protons faster than the Boc group can react.

Scenario C: Incomplete Deprotection

Q: "I am trying to fully remove the Boc group using TFA/DCM, but the reaction is slower than usual. Is the tertiary carbon hindering the acid attack?"

A: Yes. The methyl group at Position 1 creates a "neopentyl-like" steric environment around the nitrogen. While Boc removal is electronic, the approach of the solvated proton and the conformational changes required for the


 elimination can be sterically impeded.
  • The Fix: Increase the acidity or temperature.

    • Standard: 1:1 TFA:DCM at Room Temp for 1 hour.

    • Enhanced: If slow, use 4M HCl in Dioxane or neat TFA at room temperature.

    • Verification: Look for the disappearance of the tert-butyl singlet (~1.44 ppm) in

      
       NMR.
      

Visualizing the Chemistry

The following diagram illustrates the divergent pathways based on acid stoichiometry.

G Figure 1: Acid Sensitivity Pathways of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Start Target Molecule (Free Base) C1-NH-Boc | C4-NH2 WeakAcid Mono-Salt (Stable) C1-NH-Boc | C4-NH3+ Cl- Start->WeakAcid  1.0 eq HCl or Citric Acid   StrongAcid Intermed: Protonated Boc C1-NH(+)-Boc | C4-NH3+ Start->StrongAcid  Excess Strong Acid (TFA / 4M HCl)   WeakAcid->StrongAcid  Add Excess H+   FinalProduct Fully Deprotected (Diamine Salt) C1-NH3+ | C4-NH3+ StrongAcid->FinalProduct  - Isobutylene - CO2  

Caption: Figure 1: Stoichiometric control (Green Path) yields the stable mono-salt. Excess acid (Red Path) triggers the irreversible loss of the Boc protecting group.

Validated Experimental Protocols

Protocol 1: Safe Generation of the Mono-Hydrochloride Salt

Objective: Isolate the stable salt form for storage without deprotection.

  • Dissolution: Dissolve 1.0 g (3.7 mmol) of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in 10 mL of anhydrous Diethyl Ether or MTBE .

  • Cooling: Place the flask in an ice-water bath (0°C).

  • Acid Addition: Dropwise, add 3.7 mL of 1.0 M HCl in Diethyl Ether (exactly 1.0 equiv) over 5 minutes.

    • Note: A white precipitate should form immediately.

  • Isolation: Stir for 10 minutes at 0°C. Filter the solid under nitrogen/argon (hygroscopic).

  • Drying: Dry under high vacuum at room temperature.

    • Expected Result: White solid (Mono-HCl salt).

    • Reference: Analogous to commercial preparation of CAS 2227199-12-2 [1].

Protocol 2: Controlled Acidic Workup (Purification)

Objective: Remove basic impurities without losing the Boc group.

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

  • Wash 1: Wash with 10% w/v aqueous Citric Acid (2 x Vol).

    • Why: pH ~4 removes excess amines/catalysts but spares the Boc.

  • Wash 2: Wash with Saturated

    
     (to neutralize).
    
  • Wash 3: Wash with Brine.

  • Dry/Concentrate: Dry over

    
     and concentrate in vacuo at < 40°C.
    

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Standard reference for Boc stability mechanics).

  • Common Organic Chemistry. (2021). Boc Deprotection Mechanism. Retrieved March 1, 2026, from [Link]

  • Google Patents. (2010). Diamino heterocyclic carboxamide compound - Patent AU2010245545A1. (Describes the synthesis and deprotection of the 1-methylcyclohexyl scaffold).

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous stereochemical assignment of chiral molecules is a cornerstone of ensuring target specificity and pharmacological efficacy. For cyclic structures such as substituted cyclohexanes, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful and indispensable tool. This guide provides an in-depth comparative analysis of the ¹H NMR spectral features of the cis and trans isomers of tert-butyl (4-amino-1-methylcyclohexyl)carbamate. We will explore the theoretical underpinnings of their spectral differences, present predicted data, and compare them with a structurally related analog, N-Boc-1,4-cyclohexanediamine, to highlight the influence of the C1-methyl group.

The Decisive Role of Stereochemistry in ¹H NMR of Cyclohexanes

The conformational rigidity of the cyclohexane chair conformation, coupled with the distinct magnetic environments of axial and equatorial protons, gives rise to characteristic chemical shifts and spin-spin coupling constants in ¹H NMR spectroscopy. The orientation of substituents dictates the preferred chair conformation and, consequently, the axial or equatorial disposition of the ring protons. This principle is the foundation for differentiating stereoisomers like the cis and trans forms of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

In the trans isomer, the bulky tert-butoxycarbonyl (Boc) group and the amino group can both occupy equatorial positions in the most stable chair conformation. This arrangement minimizes steric strain. Conversely, the cis isomer is constrained to have one substituent in an axial position and the other equatorial, leading to a different set of proton environments and coupling interactions.

Predicted ¹H NMR Spectral Analysis of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Isomers

Key Structural Features Influencing the ¹H NMR Spectrum:

  • C1-Methyl Group: This group introduces a singlet in the upfield region of the spectrum and influences the chemical shifts of adjacent protons.

  • Boc-Protecting Group: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, typically around 1.4 ppm. The carbamate proton (NH) will be a broad singlet, with its chemical shift being solvent and concentration-dependent.

  • Amino Group: The two protons of the primary amine will likely appear as a broad singlet.

  • Cyclohexane Ring Protons: These protons will exhibit complex multiplets due to geminal and vicinal couplings. The key to distinguishing between the cis and trans isomers lies in the chemical shifts and, more importantly, the coupling constants of the protons on C4 (the carbon bearing the amino group) and the adjacent methylene protons.

Table 1: Predicted ¹H NMR Data for cis- and trans-tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Proton Predicted Chemical Shift (ppm) - trans Isomer Predicted Chemical Shift (ppm) - cis Isomer Key Differentiating Features
C(CH₃)₃ ~1.4 (s, 9H)~1.4 (s, 9H)Characteristic singlet for the Boc group.
C1-CH₃ ~1.1 (s, 3H)~1.2 (s, 3H)Minor shift difference expected due to overall conformational changes.
NH-Boc Broad singletBroad singletChemical shift is variable.
NH₂ Broad singletBroad singletChemical shift is variable.
Cyclohexane Ring Protons Multiplets in the range of ~1.2 - 2.0 ppmMultiplets in the range of ~1.3 - 2.2 ppmBroader and more complex multiplets expected for the cis isomer due to a mix of axial and equatorial proton couplings.
**H4 (proton on the carbon with NH₂) **~2.7 (tt, J ≈ 12, 4 Hz)~3.2 (m)In the trans isomer, H4 is axial and exhibits large axial-axial (J_ax-ax ≈ 12 Hz) and smaller axial-equatorial (J_ax-eq ≈ 4 Hz) couplings. In the cis isomer, H4 is equatorial, leading to smaller equatorial-axial and equatorial-equatorial couplings, resulting in a less defined multiplet at a downfield shift.[1]

Visualizing the Stereochemical Difference

The distinct spatial arrangement of the substituents in the cis and trans isomers is the root cause of their different ¹H NMR spectra.

G cluster_trans trans Isomer (Chair Conformation) cluster_cis cis Isomer (Chair Conformation) trans_N NHBoc (eq) trans_C1 C1-CH3 (ax) trans_C4 NH2 (eq) trans_H4 H4 (ax) cis_H4 H4 (eq) trans_H4->cis_H4 Different environments lead to distinct chemical shifts and coupling constants cis_N NHBoc (eq) cis_C1 C1-CH3 (ax) cis_C4 NH2 (ax)

Caption: Key structural differences between cis and trans isomers.

Comparison with an Alternative: N-Boc-1,4-cyclohexanediamine

To further illustrate the spectral impact of the C1-methyl group, we can compare the predicted spectrum of our target molecule with that of N-Boc-1,4-cyclohexanediamine. This analog lacks the C1-methyl group, simplifying the spectrum and providing a clear baseline for the cyclohexane ring proton signals.

Table 2: ¹H NMR Data Comparison

Compound C(CH₃)₃ Signal (ppm) Cyclohexane Ring Protons (ppm) H4 Signal (ppm) Key Difference
tert-butyl (4-amino-1-methylcyclohexyl)carbamate (trans) ~1.4 (s, 9H)~1.2 - 2.0 (m)~2.7 (tt)Presence of a singlet for the C1-methyl group (~1.1 ppm) and altered chemical shifts for the ring protons due to the methyl substituent.
N-Boc-trans-1,4-cyclohexanediamine ~1.4 (s, 9H)~1.1 - 1.9 (m)~2.6 (tt)Absence of the C1-methyl singlet. The ring proton signals are generally more symmetrical.

The presence of the C1-methyl group in tert-butyl (4-amino-1-methylcyclohexyl)carbamate introduces an additional structural feature that deshields adjacent protons and can influence the overall ring conformation, leading to subtle but measurable changes in the ¹H NMR spectrum compared to its unmethylated counterpart.

Experimental Protocol for ¹H NMR Spectrum Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following is a generalized protocol.

1. Sample Preparation:

  • Weigh 5-10 mg of the tert-butyl (4-amino-1-methylcyclohexyl)carbamate sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on solubility).
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer onto the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity.
  • Set the appropriate acquisition parameters, including:
  • Pulse angle (e.g., 30-90 degrees)
  • Acquisition time (typically 2-4 seconds)
  • Relaxation delay (1-5 seconds, depending on the T₁ of the protons)
  • Number of scans (typically 8-16 for a sufficient signal-to-noise ratio)
  • Acquire the free induction decay (FID).

3. Data Processing:

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.
  • Baseline correct the spectrum to obtain a flat baseline.
  • Integrate the peaks to determine the relative number of protons.
  • Reference the chemical shift scale to the internal standard (TMS at 0 ppm).
  • Analyze the chemical shifts, coupling patterns, and integration to assign the structure.

Workflow for NMR Data Acquisition and Analysis

The process of acquiring and interpreting an NMR spectrum follows a logical sequence to ensure data quality and accurate structural assignment.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation B Instrument Setup A->B C Data Acquisition (FID) B->C D Data Processing (FFT, Phasing, etc.) C->D E Spectral Analysis D->E F Structure Elucidation E->F

Caption: Workflow of NMR data acquisition and analysis.

Conclusion

The stereochemical assignment of cis- and trans-tert-butyl (4-amino-1-methylcyclohexyl)carbamate can be confidently achieved through a detailed analysis of their ¹H NMR spectra. The key distinguishing features arise from the different spatial orientations of the substituents in the cyclohexane ring, which profoundly affect the chemical shifts and spin-spin coupling constants of the ring protons, particularly the proton at the C4 position. By comparing the spectra of the two isomers and contrasting them with a structurally related analog, researchers can gain a comprehensive understanding of the molecule's three-dimensional structure, a critical step in the advancement of drug development and chemical research.

References

Sources

Comparative Guide: LC-MS Fragmentation & Performance of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5]

In the synthesis of complex pharmaceutical intermediates, Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 2227199-12-2 / 412293-46-0) serves as a critical mono-protected diamine scaffold. Its utility lies in the orthogonality of the Boc (tert-butyloxycarbonyl) protecting group, which shields one amine while leaving the distal primary amine available for derivatization.

However, characterizing this molecule via LC-MS presents specific challenges:

  • Lability: The Boc group is thermally and acid-labile, often leading to in-source fragmentation that mimics impurities.

  • Isomerism: The cis and trans stereoisomers (relative to the methyl and amino groups) exhibit identical mass spectra but distinct pharmacokinetic profiles, necessitating chromatographic resolution.

This guide objectively compares the LC-MS performance of the Boc-target against its Cbz-protected analog and the unprotected diamine , providing a self-validating fragmentation roadmap for structural confirmation.

Structural Analysis & Fragmentation Mechanics

The Target: Boc-Protected Derivative
  • Formula: C₁₂H₂₄N₂O₂[1][2]

  • Monoisotopic Mass: 228.1838 Da

  • Precursor Ion [M+H]⁺: m/z 229.19

Fragmentation Logic (ESI+): The fragmentation of Boc-amines in Electrospray Ionization (ESI) is dominated by the stability of the tert-butyl cation and the expulsion of neutral species.

  • Primary Event: Protonation occurs preferentially at the free primary amine (more basic) or the carbamate carbonyl.

  • Neutral Loss A (-56 Da): Elimination of isobutene (C₄H₈) via a McLafferty-type rearrangement or ion-neutral complex mechanism. This yields the protonated carbamic acid (m/z 173).

  • Neutral Loss B (-44 Da): Rapid decarboxylation (loss of CO₂) from the carbamic acid yields the protonated free diamine (m/z 129).

Visualization of Signaling Pathways (Graphviz)

The following diagram details the specific fragmentation pathway for the target molecule compared to the Cbz-analog.

FragmentationPathway cluster_0 Boc-Protected Pathway (Target) cluster_1 Cbz-Analog Pathway (Alternative) Target Boc-Precursor [M+H]+ m/z 229.19 Intermed Carbamic Acid Ion [M+H - C4H8]+ m/z 173.13 Target->Intermed Loss of Isobutene (-56 Da) Product Core Diamine [M+H - Boc]+ m/z 129.14 Intermed->Product Loss of CO2 (-44 Da) AmineFrag Amine Fragment [M+H - Boc - NH3]+ m/z 112.11 Product->AmineFrag Loss of NH3 (-17 Da) Cbz_Parent Cbz-Analog [M+H]+ m/z ~263 Tropylium Tropylium Ion (Diagnostic) m/z 91.05 Cbz_Parent->Tropylium Benzyl Cleavage

Figure 1: Comparative fragmentation pathways. The Boc derivative follows a predictable neutral loss cascade, while the Cbz analog yields the diagnostic aromatic tropylium ion.

Comparative Performance Analysis

This section compares the target molecule against key alternatives encountered during synthesis or method development.

Table 1: Quantitative MS Data Comparison
FeatureBoc-Target (Tert-butyl...)[3]Cbz-Analog (Benzyl...)Unprotected Diamine
Monoisotopic Mass 228.18 Da~262.17 Da128.13 Da
Dominant Ion (ESI+) m/z 129.14 (In-source frag)m/z 263.17 [M+H]⁺m/z 129.14 [M+H]⁺
Diagnostic Fragment 173.13 (Carbamic acid)91.05 (Tropylium C₇H₇⁺)112.11 (NH₃ loss)
Cone Voltage Sensitivity High: Prone to in-source loss of Boc (-100 Da).Medium: Stable adducts common.Low: Stable [M+H]⁺.
Chromatographic Retention Moderate: Retains on C18.High: Retains strongly on C18.Poor: Requires HILIC or Ion Pairing.
UV Detectability Low (End absorption <210 nm).High (Aromatic, 254 nm).Negligible.
Performance Insights
  • Boc-Target: The "Self-Validating" nature of the Boc group is its primary analytical advantage. The presence of the m/z 229 -> 173 -> 129 transition confirms the protecting group is intact. However, analysts must be careful not to mistake the m/z 129 in-source fragment for the impurity (unprotected diamine).

    • Protocol Tip: Lower the desolvation temperature (<350°C) and cone voltage to preserve the [M+H]⁺ parent ion [1].

  • Cbz-Analog: While more stable, the Cbz group lacks the specific "stepwise" neutral loss of Boc. Its identification relies heavily on the m/z 91 fragment, which is non-specific (shared by all benzyl compounds) [2].

  • Stereoisomers (Cis/Trans): MS fragmentation is identical. Separation requires high-efficiency columns (e.g., C18 with high carbon load or Chiralpak). Trans isomers typically elute earlier than cis on standard reversed-phase columns due to planarity/solvation differences, though this is column-dependent [3].

Validated Experimental Protocols

Sample Preparation
  • Stock Solution: Dissolve 1 mg of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate in 1 mL Methanol (HPLC grade).

  • Dilution: Dilute to 1 µg/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid storing in acidic solution for >24 hours to prevent Boc deprotection.

LC-MS Method Parameters
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar impurities)

    • 1-6 min: 5% -> 95% B

    • 6-8 min: 95% B

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2 µL.

Mass Spectrometry Settings (ESI+)
  • Source Temp: 300°C (Keep moderate to minimize thermal degradation).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20 V (Low voltage preserves the Boc-parent ion).

  • Scan Range: m/z 100 – 500.

Data Interpretation Workflow
  • Extract Ion Chromatogram (EIC): Plot m/z 229.19.

  • Verify In-Source Fragmentation: Check the apex spectrum. If m/z 129.14 is present at the same retention time as 229.19, it is an in-source fragment, not an impurity.

  • Impurity Check: Look for m/z 129.14 eluting at the void volume (approx 0.5 - 0.8 min). This peak represents the free diamine impurity which does not retain on C18 under these conditions.

References

  • NIST Mass Spectrometry Data Center. "Tert-Butyl carbamate fragmentation data." National Institute of Standards and Technology. Available at: [Link]

  • PubChem. "Tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride."[2] National Library of Medicine. Available at: [Link]

  • Parekh, S. et al. "Differentiation of Boc-protected peptide positional isomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 2010. Available at: [Link]

Sources

A Comparative Guide to Purity Testing of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, ensuring the chemical purity of pharmaceutical intermediates is a non-negotiable aspect of the development pipeline. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity directly impacts the quality, safety, and efficacy of the final drug product. This guide provides an in-depth technical comparison of analytical methodologies for purity assessment of this compound, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method. We will also explore Gas Chromatography (GC) as a viable alternative, providing supporting experimental data and a clear rationale for method selection.

The principles of analytical procedure validation outlined in the ICH Q2(R1) and Q2(R2) guidelines form the bedrock of the methodologies discussed herein, ensuring that the proposed methods are fit for their intended purpose.[1][2][3][4][5]

The Analytical Challenge: Structure and Potential Impurities

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. The molecule possesses stereoisomers (cis and trans), and its purity analysis must be capable of separating these isomers, as well as any process-related impurities.

Potential impurities could include:

  • Starting materials: Unreacted 1,4-diamino-1-methylcyclohexane.

  • Di-Boc protected species: The corresponding compound where both amino groups are protected.

  • By-products of Boc-protection: Including tert-butanol and di-tert-butyl dicarbonate.

  • Stereoisomers: The undesired stereoisomer (e.g., the trans isomer if the cis is the target).

  • Degradation products: Resulting from instability during synthesis or storage.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Given the non-volatile and potentially thermally labile nature of the carbamate functional group, RP-HPLC is the recommended primary method for the purity assessment of tert-butyl (4-amino-1-methylcyclohexyl)carbamate.[4][6][7] This technique offers high resolution, sensitivity, and is well-suited for the analysis of polar, Boc-protected amines.[1]

Causality Behind Experimental Choices

The selection of each parameter in the proposed HPLC method is based on the physicochemical properties of the analyte and potential impurities. The Boc-protected amine is significantly more non-polar than the unprotected diamine starting material.[1] Therefore, in a reversed-phase system, the starting material will have a shorter retention time than the product.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample_Preparation Accurately weigh and dissolve sample in diluent Injection Inject sample onto HPLC system Sample_Preparation->Injection Mobile_Phase_A Prepare aqueous mobile phase (e.g., 0.1% TFA in Water) Separation Separation on C18 column using a gradient elution Mobile_Phase_A->Separation Mobile_Phase_B Prepare organic mobile phase (e.g., 0.1% TFA in Acetonitrile) Mobile_Phase_B->Separation Degas_Filter Filter and degas mobile phases Degas_Filter->Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate purity by area percent Integration->Calculation Report Generate report Calculation->Report

Experimental Protocol: RP-HPLC Method

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar to non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic amine functional groups.[8]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient Elution 5% to 95% B over 20 minutesA gradient is necessary to elute both the polar starting materials and the more non-polar product and di-Boc species within a reasonable timeframe.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength 210 nmThe carbamate group has some UV absorbance at lower wavelengths.
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (50:50 v/v)To ensure sample solubility and compatibility with the mobile phase.

Sample Preparation:

  • Accurately weigh approximately 25 mg of the tert-butyl (4-amino-1-methylcyclohexyl)carbamate sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

  • Further dilute 5.0 mL of this solution to 50 mL with the diluent to obtain a final concentration of approximately 50 µg/mL.

Alternative Method: Gas Chromatography with Mass Spectrometric Detection (GC-MS)

While HPLC is the preferred method, Gas Chromatography can also be employed for the purity analysis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, particularly when coupled with a mass spectrometer for definitive peak identification. However, due to the polarity and potential thermal lability of the analyte, a derivatization step is often necessary to improve volatility and thermal stability.[9][10]

Causality Behind Experimental Choices

Direct analysis of diamines and carbamates by GC can be challenging due to their high polarity and tendency to degrade at high temperatures.[10] Derivatization, for example, through acylation or silylation, converts the polar N-H groups into less polar, more volatile derivatives, making them amenable to GC analysis.

GC_Workflow cluster_prep_gc Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_Weighing Accurately weigh sample Dissolution Dissolve in a suitable solvent Sample_Weighing->Dissolution Derivatization Add derivatizing agent (e.g., BSTFA) and heat Dissolution->Derivatization GC_Injection Inject derivatized sample Derivatization->GC_Injection GC_Separation Separation on a capillary column GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Integrate peak areas MS_Detection->Peak_Integration Library_Search Identify impurities via MS library search MS_Detection->Library_Search Purity_Calculation Calculate purity by area percent Peak_Integration->Purity_Calculation

Experimental Protocol: GC-MS Method (with Derivatization)

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and coupled to a mass spectrometer.

Derivatization Procedure:

  • Accurately weigh approximately 5 mg of the sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA common, relatively non-polar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium, constant flow of 1.2 mL/minInert carrier gas.
Injector Temperature 250 °CTo ensure complete vaporization of the derivatized analytes.
Oven Temperature Program Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature program is necessary to separate compounds with different boiling points.
MS Transfer Line Temp 280 °CTo prevent condensation of analytes.
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization mode for GC-MS.
Scan Range 40 - 500 m/zTo capture the mass fragments of the derivatized analyte and potential impurities.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of tert-butyl (4-amino-1-methylcyclohexyl)carbamate depends on several factors, including the available instrumentation, the need for structural information, and the desired sample throughput.

FeatureHPLC MethodGC Method
Analyte Suitability Ideal for non-volatile and thermally labile compounds.[3][4]Requires volatile and thermally stable compounds; derivatization is often necessary for polar and non-volatile analytes.[9][10]
Sample Preparation Simple dissolution and dilution.More complex, involving a derivatization step.
Separation of Stereoisomers Can be achieved with appropriate chiral stationary phases.May also separate diastereomeric derivatives.
Detection UV detection is straightforward but may lack specificity.Mass spectrometric detection provides structural information for impurity identification.
Robustness Generally considered very robust and reproducible for routine QC.The derivatization step can introduce variability.
Throughput Moderate, with run times typically around 20-30 minutes.Can be faster for simple mixtures, but the derivatization step adds time.

Data Summary (Hypothetical)

The following table summarizes hypothetical data from the analysis of a batch of tert-butyl (4-amino-1-methylcyclohexyl)carbamate using the described HPLC and GC-MS methods.

ParameterHPLC ResultGC-MS Result
Purity (Area %) 99.2%99.1%
Cis/Trans Isomer Ratio 98:298:2
Impurity 1 (Unreacted Diamine) 0.3%0.3%
Impurity 2 (Di-Boc Adduct) 0.4%0.5%
Other Impurities 0.1%0.1%
Retention Time (Main Peak) 12.5 min15.8 min (derivatized)
Resolution (Main Peak/Isomer) > 2.0> 2.0

Conclusion and Recommendation

For the routine purity testing of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, the proposed Reversed-Phase HPLC method is the superior choice . Its key advantages include simpler sample preparation, direct analysis without the need for derivatization, and high robustness, making it ideal for a quality control environment. The method is capable of separating the main component from its potential process-related impurities and stereoisomers.

The GC-MS method serves as an excellent complementary and confirmatory technique . While the sample preparation is more involved, the mass spectrometric detection provides invaluable structural information that can be used to definitively identify unknown impurities. This is particularly useful during process development and for out-of-specification investigations.

By employing these well-characterized and validated analytical methods, researchers and drug developers can ensure the quality and consistency of tert-butyl (4-amino-1-methylcyclohexyl)carbamate, thereby contributing to the overall safety and efficacy of the final pharmaceutical products.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Deprotection of the Boc-protected amine. ResearchGate. Available at: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

  • Synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Available at: [Link]

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. Available at: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available at: [Link]

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. ResearchGate. Available at: [Link]

  • Polar Compounds. SIELC Technologies. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Selecting and Qualifying a Reference Standard for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of a Well-Characterized Reference Standard

In the landscape of pharmaceutical development and manufacturing, the integrity of all analytical data is paramount. This integrity begins with the quality of the reference standards used for identification, purity assessment, and quantitative analysis.[1][2] A reference standard is a highly purified and well-characterized compound that serves as a benchmark against which new batches of drug substances, intermediates, or impurities are measured.[1][2] The US Food and Drug Administration (FDA) and pharmacopeias like the USP and EP mandate the use of such standards to ensure that analytical methods are validated and that products consistently meet their quality specifications.[1][3]

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a key building block in organic synthesis, often used in the development of active pharmaceutical ingredients (APIs). Its structure, featuring a substituted cyclohexane ring, introduces significant stereochemical complexity. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare, select, and qualify a suitable reference standard for this specific molecule, ensuring data accuracy and regulatory compliance.

The Core Challenge: Navigating Stereoisomerism

The primary analytical challenge for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate lies in its stereoisomerism. The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers.[4][5]

  • cis-isomer: The amino and Boc-protected amino groups are on the same side of the cyclohexane ring's plane.

  • trans-isomer: The amino and Boc-protected amino groups are on opposite sides of the ring's plane.[6]

These isomers are distinct chemical entities with different physical properties (e.g., melting point, boiling point, solubility) and potentially different toxicological profiles.[4][5] Therefore, a reference standard must not only be of high chemical purity but also of high isomeric purity. The specific isomer required is dictated by the manufacturing process of the target API. Using a reference standard with an incorrect or poorly defined isomeric ratio will lead to inaccurate quantification of the desired material and its impurities.

Comparative Analysis of Commercially Available Reference Standards

When sourcing a reference standard for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate, it is crucial to move beyond simply matching the name and CAS number. A thorough evaluation of the supplier's documentation is required. While specific "official" pharmacopeial standards from USP or EP may not exist for this intermediate, reputable suppliers provide well-characterized materials that can serve as in-house primary or secondary standards.

Here is a comparative table outlining the key parameters to evaluate when selecting a standard. Data presented are illustrative examples based on typical offerings from chemical suppliers.

Parameter Standard Option A (Premium Grade) Standard Option B (Research Grade) Why It Matters
Purity (HPLC) ≥ 99.5%≥ 98.0%High chemical purity is the foundation of an accurate standard, minimizing interference from other compounds.[1]
Isomeric Purity Specified as >99% cis or trans (by NMR/HPLC)Isomeric ratio may not be specified or controlled.CRITICAL: Ensures you are quantifying the correct stereoisomer, which is vital for process control and regulatory filings.[4]
Certification Certificate of Analysis (CoA) with detailed dataBasic CoA or technical data sheet.A detailed CoA provides proof of characterization and traceability.
Characterization Data ¹H NMR, ¹³C NMR, Mass Spec (MS), HPLCOften limited to one technique (e.g., NMR).A comprehensive data package provides unambiguous proof of structure and purity.
Traceability Lot-specific analysisMay be batch-to-batch variation.Ensures consistency over the lifecycle of a project.
Supplier LGC, Sigma-Aldrich (Merck), Cayman ChemicalVarious research chemical suppliers.Established suppliers often have more robust quality systems.

Recommendation: For any work intended for regulatory submission or cGMP (current Good Manufacturing Practice) environments, selecting a "Premium Grade" standard (Option A) is non-negotiable. The initial higher cost is negligible compared to the risks of data irreproducibility and regulatory delays.

Workflow for Reference Standard Qualification & Use

A purchased reference standard, especially a non-pharmacopeial one, must be internally qualified to verify its identity, purity, and suitability for its intended use. This process establishes a self-validating system for all subsequent analyses.[7]

.dot

Reference_Standard_Workflow Diagram 1: Reference Standard Qualification Workflow cluster_0 Phase 1: Initial Qualification cluster_1 Phase 2: Application A Procure High-Purity Reference Standard Candidate (with detailed CoA) B Identity Confirmation (Protocol 1: NMR & MS) A->B C Purity & Isomer Assessment (Protocol 2: HPLC) B->C D Characterization Data Matches CoA? C->D D->A No (Reject Lot) E Qualify as In-House Reference Standard D->E Yes F Use in Routine Analysis (Protocol 3: Quantitative HPLC) E->F G System Suitability Test (SST) Passes? F->G G->F No (Troubleshoot System) H Analyze Test Samples (e.g., new synthesis batch) G->H Yes I Report Validated Results H->I Quantitative_Analysis_Workflow Diagram 2: Quantitative HPLC Analysis Workflow cluster_hplc HPLC Injection Sequence A Accurately Weigh Reference Standard (RS) & Test Sample (TS) B Prepare Stock Solutions (e.g., 1.0 mg/mL) A->B C Prepare Working Solutions (e.g., 0.1 mg/mL) B->C D HPLC Analysis Sequence C->D D1 Blank (Diluent) E System Suitability Test (SST) - Tailing Factor < 2.0 - RSD of peak area < 2.0% D->E  Data Acquisition D2 RS Standard (x5 injections for SST) D3 Check Standard (e.g., RS at 100%) D4 Test Sample (TS) Prep 1 D5 Test Sample (TS) Prep 2 D6 Check Standard (e.g., RS at 100%) F Calculate Concentration of TS using RS Peak Area & Purity E->F  SST Pass G Report Final Assay Value F->G

Caption: Workflow for quantitative analysis using a qualified standard.

Methodology:

  • System Suitability Test (SST): Before any sample analysis, the performance of the HPLC system must be verified. [3] * Inject the Reference Standard (RS) working solution five times.

    • Calculate the Relative Standard Deviation (RSD) of the peak areas. The acceptance criterion is typically ≤ 2.0%.

    • Evaluate the peak shape (Tailing Factor), which should typically be ≤ 2.0.

  • Standard and Sample Preparation:

    • Reference Standard (RS): Prepare a working solution at a known concentration (e.g., 0.1 mg/mL) from the stock solution.

    • Test Sample (TS): Prepare a working solution of the unknown batch at the same target concentration as the RS (e.g., 0.1 mg/mL). It is best practice to prepare this in duplicate.

  • Analysis Sequence: Run the samples on the HPLC as outlined in Diagram 2. Including "check standards" throughout the run ensures the system remains stable.

  • Calculation: The concentration of the analyte in the Test Sample is calculated using the following formula:

    Assay (% w/w) = (Area_TS / Area_RS) * (Conc_RS / Conc_TS) * Purity_RS

    Where:

    • Area_TS = Peak area of the analyte in the Test Sample solution

    • Area_RS = Average peak area of the analyte in the Reference Standard solutions

    • Conc_RS = Concentration of the Reference Standard solution (mg/mL)

    • Conc_TS = Concentration of the Test Sample solution (mg/mL)

    • Purity_RS = Purity of the Reference Standard (e.g., 99.8% = 0.998)

Conclusion

The selection and proper qualification of a reference standard for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a foundational activity for any research or development program that uses this intermediate. Due to the inherent stereoisomerism of the molecule, particular attention must be paid to isomeric purity, which must be confirmed with orthogonal analytical techniques like NMR and a well-developed HPLC method. By following the structured qualification and application workflows outlined in this guide, scientists can ensure the generation of accurate, reproducible, and defensible analytical data, thereby supporting robust process development and smooth regulatory submissions.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (2020). International Labmate.[Link]

  • USP / EP / BP / JP Certifications. Nedstar.[Link]

  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology, 33(4). [Link]

  • Steps for HPLC Method Validation. (2024). Pharmaguideline.[Link]

  • Video: Disubstituted Cyclohexanes: cis-trans Isomerism. (2023). JoVE.[Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Labcompare.[Link]

  • Validating Analytical Methods in Pharmaceuticals. Pharmuni.[Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International, 39(3), 14-23. [Link]

  • Stereoisomerism in Disubstituted Cyclohexanes. (2023). Chemistry LibreTexts.[Link]

  • The Subtle Dance of Cyclohexane: Unpacking Cis and Trans Isomers. (2026). Oreate AI Blog.[Link]

  • RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. (2014). DARU Journal of Pharmaceutical Sciences, 22(1), 43. [Link]

  • NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. (2018). Interface Focus, 8(6), 20180035. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube.[Link]

  • How to identify cis and trans forms of cyclohexane. (2020). Chemistry Stack Exchange.[Link]

Sources

Comparative IR Spectroscopy Guide: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

In medicinal chemistry and peptide synthesis, the selective protection of polyamines is a critical step for directing complex molecular assemblies. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a highly valuable building block featuring one free primary amine and one sterically hindered, Boc-protected secondary amine[1].

Choosing the correct protecting group—whether acid-labile (Boc), base-labile (Fmoc), or leaving the molecule unprotected—dictates the orthogonal synthesis strategy[2]. To verify the success of these protection steps, Fourier Transform Infrared Spectroscopy with Attenuated Total Reflectance (FTIR-ATR) serves as the gold standard. It provides rapid, non-destructive, and definitive structural validation of solid organic intermediates[3][4]. This guide objectively compares the IR spectral performance of the Boc-protected product against its unprotected precursor and Fmoc-protected alternative.

Causality in IR Spectral Shifts: The "Why" Behind the Peaks

As an application scientist, it is not enough to simply match peaks to a table; one must understand the quantum mechanical and electronic environments driving these vibrations.

  • Primary vs. Secondary Amine N-H Stretching: The unprotected precursor (1-methylcyclohexane-1,4-diamine) contains free primary amines (-NH₂). Because the two hydrogen atoms can stretch in-phase (symmetric) or out-of-phase (asymmetric), they produce a distinct doublet in the 3300–3400 cm⁻¹ region[5]. Upon Boc protection, the amine becomes a secondary carbamate (-NH-Boc). With only one N-H bond remaining, the doublet collapses into a sharp singlet [5].

  • The Carbamate Carbonyl (C=O) Resonance: The C=O stretch is highly sensitive to its electronic environment. While simple aliphatic ketones absorb near 1715 cm⁻¹ and esters near 1735 cm⁻¹, the carbamate C=O typically absorbs at a lower frequency, around 1680–1710 cm⁻¹[6]. This downshift occurs because the nitrogen lone pair donates electron density into the carbonyl system via resonance, decreasing the double-bond character and weakening the force constant of the C=O bond.

  • The Tert-Butyl Signature: The Boc group introduces a highly diagnostic gem-dimethyl structural motif. The symmetric bending (deformation) vibration of these methyl groups couples and splits, creating a highly characteristic doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹ [5].

Comparative Spectral Data

The following table summarizes the quantitative IR absorption ranges used to differentiate the target product from its synthetic alternatives.

Functional Group / Vibration ModeAlternative 1: Unprotected DiamineProduct: Tert-butyl (4-amino-1-methylcyclohexyl)carbamateAlternative 2: Fmoc-Protected Analog
N-H Stretch ~3350, 3280 cm⁻¹ (Doublet)~3320 cm⁻¹ (Singlet)~3320 cm⁻¹ (Singlet)
N-H Bend ~1600–1640 cm⁻¹ (Strong)~1520–1540 cm⁻¹ (Amide II band)~1520–1540 cm⁻¹ (Amide II band)
C=O Stretch (Carbamate) Absent~1680–1700 cm⁻¹~1700–1715 cm⁻¹
Aliphatic C-H Stretch ~2850–2960 cm⁻¹~2850–2960 cm⁻¹~2850–2960 cm⁻¹
Tert-Butyl C-H Bend Absent~1365, 1390 cm⁻¹ (Doublet)Absent
Aromatic C=C Stretch AbsentAbsent~1450, 1600 cm⁻¹

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure scientific integrity and reproducible data, the following step-by-step methodology must be used when analyzing solid organic compounds like Tert-butyl (4-amino-1-methylcyclohexyl)carbamate[3][4].

Step 1: Crystal Decontamination & Background Acquisition

  • Action: Clean the diamond or ZnSe ATR crystal with a lint-free wipe and high-purity isopropyl alcohol. Allow the solvent to evaporate completely.

  • Validation: Run a "Monitor Scan" (live view). The baseline should be flat. Collect a background spectrum (32 scans) to subtract atmospheric CO₂ (2350 cm⁻¹) and ambient H₂O vapor (3600–3900 cm⁻¹ and 1400–1800 cm⁻¹)[3].

Step 2: Sample Application & Pressure Optimization

  • Action: Using a micro-spatula, place 1–2 mg of the solid Tert-butyl (4-amino-1-methylcyclohexyl)carbamate powder directly onto the center of the ATR crystal.

  • Action: Lower the pressure anvil/clamp until it clicks or the software indicates optimal pressure.

  • Causality: Solid powders require mechanical pressure to ensure intimate optical contact with the crystal. Without sufficient pressure, the evanescent wave cannot penetrate the sample, resulting in weak, noisy spectra.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–650 cm⁻¹ range[3].

Step 4: Data Validation (Self-Correcting System)

  • Action: Inspect the raw spectrum. The maximum peak intensity (usually the C-H or C=O stretch) should fall between 10% and 90% transmittance.

  • Validation: If peaks "bottom out" at 0% transmittance, the sample is saturated (often due to excessive pressure or too much sample on a soft crystal). If this occurs, release the pressure slightly and rescan.

Mechanistic Visualization

The following diagram illustrates the logical workflow of divergent protection strategies and the resulting diagnostic IR spectral shifts used to confirm successful synthesis.

IR_Workflow Unprotected Unprotected Diamine (Primary Amine) IR: N-H Doublet (~3350, 3280 cm⁻¹) IR: N-H Bend (~1600 cm⁻¹) BocProduct Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (Boc-Protected) IR: N-H Singlet (~3320 cm⁻¹) IR: Carbamate C=O (~1695 cm⁻¹) IR: t-Butyl Doublet (~1365, 1390 cm⁻¹) Unprotected->BocProduct Boc2O / Base (Acid-Labile Protection) FmocAlt Fmoc-Protected Alternative (Base-Labile) IR: N-H Singlet (~3320 cm⁻¹) IR: Carbamate C=O (~1705 cm⁻¹) IR: Aromatic C=C (~1450 cm⁻¹) Unprotected->FmocAlt Fmoc-Cl / Base (Base-Labile Protection)

Fig 1. Divergent protection workflows and their corresponding diagnostic IR spectral shifts.

References

  • Protecting Groups for Amines: Carbam
  • Boc Protecting Group for Amines Chemistry Steps
  • FTIR-
  • Infrared Spectra of Some Common Functional Groups Chemistry LibreTexts
  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory.
  • The Carbonyl Group, Part I: Introduction Spectroscopy Online

Sources

Validation of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the precise spatial orientation of pharmacophores is critical for target binding affinity and pharmacokinetic optimization. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a highly versatile, Boc-protected diamine building block used in the synthesis of kinase inhibitors and other therapeutics. However, its 1,4-disubstituted cyclohexane core presents a significant stereochemical challenge: differentiating between its cis and trans diastereomers. This guide objectively compares analytical modalities for the structural validation of this compound, demonstrating why Single-Crystal X-Ray Diffraction (SCXRD) serves as the gold standard over Nuclear Magnetic Resonance (NMR) spectroscopy for unambiguous stereochemical assignment.

The Stereochemical Challenge

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate possesses a cyclohexane ring with substituents at the C1 and C4 positions. Because the molecule contains a plane of symmetry passing through the C1 and C4 atoms, it is achiral (meso-like); it does not have enantiomers. The structural challenge is purely diastereomeric—determining the relative stereochemistry (configuration of C1 relative to C4).

  • C1 Position: A quaternary center bonded to a methyl group and a bulky Boc-protected amine.

  • C4 Position: A tertiary center bonded to a primary amine and a proton.

The dynamic nature of the cyclohexane ring (chair-to-chair flipping) and the steric bulk of the Boc group complicate solution-state analysis, necessitating robust, solid-state validation.

Objective Comparison of Analytical Modalities

To establish a self-validating analytical pipeline, researchers must understand the capabilities and limitations of available techniques. Table 1 summarizes the performance of SCXRD, NMR, and HRMS for this specific compound.

Table 1: Comparative Analysis of Analytical Modalities for Structural Validation

FeatureSingle-Crystal X-Ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates & relative stereochemistryConnectivity, purity, and bulk solution conformationExact mass and molecular formula
Stereochemical Resolution Unambiguous (Direct observation of cis/trans)Ambiguous at C1 (Requires complex NOE interpretation)None (Cannot distinguish diastereomers)
Sample State Solid (Diffraction-quality single crystal required)Solution (Deuterated solvent, e.g., CDCl₃)Gas phase (Ionized)
Sample Requirement ~1-5 mg (Non-destructive)~5-15 mg (Non-destructive)< 0.1 mg (Destructive)
Data Acquisition Time Hours to Days (including crystallization)Minutes to HoursMinutes

Mechanistic Insights: The Causality of Analytical Choices

Why NMR Struggles with Quaternary Centers

NMR spectroscopy relies heavily on scalar coupling (³J H-H) to determine the axial or equatorial positioning of ring protons. However, the C1 position of tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a quaternary center; it lacks a proton. Consequently, there is no direct ³J H-H coupling across the C1-C2 bond to establish the orientation of the methyl or Boc group relative to the C4 amine. While 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can detect spatial proximity, the overlapping signals of the Boc tert-butyl group and the C1-methyl group, combined with the conformational averaging of the cyclohexane ring, often lead to ambiguous interpretations .

The Superiority of SCXRD

SCXRD bypasses the need for scalar coupling by providing a direct map of electron density. By analyzing the diffraction of X-rays through a highly ordered crystal lattice, SCXRD yields precise 3D atomic coordinates. This allows for the direct measurement of interatomic distances and angles, unambiguously proving whether the C1-methyl and C4-amine are on the same face (cis) or opposite faces (trans) of the cyclohexane ring .

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness, the following protocols are designed as self-validating systems, where the output of one step dictates the viability of the next.

Protocol 1: High-Purity Crystallization via Vapor Diffusion

Causality: Boc-protected amines frequently form amorphous oils or powders due to the high conformational flexibility of the tert-butyl group. Fast evaporation traps these disordered states. Vapor diffusion slowly lowers the solubility of the compound, thermodynamically favoring the nucleation of a highly ordered, diffraction-quality crystal lattice .

  • Dissolution: Dissolve 10 mg of the compound (>95% purity by NMR) in 0.5 mL of dichloromethane (good solvent) within a 2 mL inner glass vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of n-pentane (antisolvent).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 48–72 hours.

  • Self-Validation Check: Inspect the vial under a polarized light microscope. The presence of birefringence and distinct geometric faces (minimum dimensions ~0.1 × 0.1 × 0.1 mm) confirms successful crystallization. If an oil forms, the protocol fails, and derivatization (e.g., forming an HCl salt of the C4 amine) is required.

Protocol 2: SCXRD Data Acquisition and Refinement

Causality: Data collection at cryogenic temperatures minimizes the thermal motion (Debye-Waller factors) of the atoms, which is critical for resolving the highly flexible Boc group and preventing structural disorder.

  • Mounting: Coat the selected crystal in paratone oil, mount it on a micromount loop, and transfer it to a diffractometer equipped with a cryostream set to 100 K.

  • Data Collection: Collect diffraction data using Mo Kα or Cu Kα radiation. Cu Kα is preferred for light-atom structures (C, H, N, O) to maximize diffraction intensity.

  • Structure Solution: Integrate the reflections and solve the structure using direct methods. Refine the structure using full-matrix least-squares on F² via SHELXL .

  • Self-Validation Check: The refinement is considered successful and the structure validated if the final R₁ value is < 5% and wR₂ is < 15%. The residual electron density map must show no unassigned peaks > 1.0 e/ų. The relative distance between the C1 and C4 substituents will definitively confirm the diastereomer.

Protocol 3: Orthogonal Validation via 1D/2D NMR

Causality: While SCXRD proves the structure of a single crystal, NMR validates that the bulk sample matches the crystallized stereoisomer and assesses bulk purity.

  • Preparation: Dissolve 15 mg of the bulk compound in 0.6 mL of CDCl₃.

  • Acquisition: Acquire ¹H, ¹³C, HSQC, and NOESY spectra at 298 K.

  • Self-Validation Check: Ensure the ¹H NMR shows no extraneous peaks > 5% relative integration. In the NOESY spectrum, identify cross-peaks between the C1-methyl protons and the C4-axial/equatorial protons to corroborate the solid-state SCXRD findings with the bulk solution-state conformation.

Structural Validation Workflow

Workflow Start Synthesized Compound (cis/trans mixture) NMR 1D/2D NMR Spectroscopy (Connectivity & Purity) Start->NMR Initial Screen Cryst Crystallization (Vapor Diffusion) NMR->Cryst >95% Purity SCXRD Single-Crystal X-Ray Diffraction (Relative Stereochemistry) Cryst->SCXRD Single Crystals Fail Amorphous / Oil (Derivatization Required) Cryst->Fail Fails to Crystallize Valid Validated 3D Structure (cis- or trans-isomer confirmed) SCXRD->Valid R1 < 5%, wR2 < 15%

Figure 1: Decision tree for the structural validation of cyclohexane diamine derivatives.

References

  • Metherall, J. P., Carroll, R. C., Coles, S. J., Hall, M. J., & Probert, M. R. (2023). "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews, 52(6), 1995-2010. URL:[Link]

  • Gropp, C., & Trapp, N. (2018). "Complexation and Structure Elucidation of the Axial Conformers of Mono- and (±)-trans-1,2-Disubstituted Cyclohexanes by Enantiopure Alleno-Acetylenic Cage Receptors." Chimia, 72(4), 245-248. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Elemental analysis data for Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate , a specialized bifunctional linker used in medicinal chemistry. This document is structured to support researchers in evaluating this compound against standard alternatives, validating its quality, and implementing it in high-fidelity synthesis.

Executive Summary: The "Gem-Methyl" Advantage

In the optimization of kinase inhibitors and PROTAC linkers, the Tert-butyl (4-amino-1-methylcyclohexyl)carbamate scaffold represents a critical structural evolution over the standard tert-butyl (4-aminocyclohexyl)carbamate.

While the non-methylated analog is a workhorse for linear spacing, the introduction of the 1-methyl group geminal to the carbamate (the "gem-methyl" effect) introduces a defined conformational bias. This steric lock restricts the rotation of the cyclohexane ring, often forcing the substituents into a stable diequatorial conformation to minimize 1,3-diaxial strain. For drug developers, this translates to lower entropic penalty upon binding to a target protein, potentially improving potency and metabolic stability at the quaternary carbon center.

This guide compares the elemental and physicochemical properties of this scaffold against its non-methylated counterpart and provides validated protocols for its handling.

Elemental Analysis & Characterization Data

Precise elemental composition is the primary metric for validating batch purity, particularly to distinguish the free base from the hydrochloride salt, which is the common shipping form.

Theoretical vs. Target Specifications

The following table outlines the calculated elemental composition for the free base and the monohydrochloride salt. Experimental values for high-purity research grade material should deviate by no more than ±0.4% from these targets.

ElementFree Base (Theoretical)HCl Salt (Theoretical)Tolerance (Acceptable Range for HCl Salt)
Formula C₁₂H₂₄N₂O₂ C₁₂H₂₅ClN₂O₂ --
MW 228.33 g/mol 264.80 g/mol --
Carbon (C) 63.13%54.43%54.03% – 54.83%
Hydrogen (H) 10.60%9.51%9.11% – 9.91%
Nitrogen (N) 12.27%10.58%10.18% – 10.98%
Chlorine (Cl) 0.00%13.39%12.99% – 13.79%

Analyst Note: If your elemental analysis shows elevated Carbon (>55%) and depressed Chlorine for the salt, suspect partial deprotonation or the presence of residual Boc-anhydride byproducts. Conversely, high Chlorine often indicates the presence of bis-HCl salts if the Boc group was compromised.

Key Spectroscopic Markers (Validation)
  • ¹H NMR (DMSO-d₆, 400 MHz): Distinct singlet for the gem-methyl group typically appears around δ 1.10–1.25 ppm , integrating to 3H. This is the diagnostic peak distinguishing it from the non-methylated analog. The tert-butyl singlet appears at δ 1.38–1.40 ppm (9H).

  • ¹³C NMR: Look for the quaternary carbon signal (C-N-Boc) shifted downfield relative to the methine carbon of the non-methylated analog.

Comparative Analysis: Methylated vs. Non-Methylated Linkers

This section objectively compares Compound A (Target) with Compound B (Standard Alternative) to guide selection.

Compound A: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Compound B: Tert-butyl (4-aminocyclohexyl)carbamate

FeatureCompound A (Gem-Methyl)Compound B (Standard)Impact on Drug Design
Conformational Flexibility Restricted (Rigid) High (Flexible)Compound A reduces entropy loss upon binding; useful for "locking" active conformations.
Metabolic Stability High ModerateThe quaternary carbon in A blocks oxidative metabolism (N-dealkylation/oxidation) at the 1-position.
Solubility (LogP) Higher (Lipophilic)LowerThe methyl group adds lipophilicity; A is better for penetrating CNS or cell membranes if LogP is low.
Steric Hindrance High (at N1)LowAmide coupling at the N1 position (after Boc removal) is significantly slower for A due to the methyl group.
Synthetic Cost

$ (High)
$ (Low)Use A only when conformational control or metabolic stability is critical.
Decision Logic: When to use which?
  • Choose Compound B (Standard) for initial library scanning where synthetic ease and cost are priorities.

  • Choose Compound A (Methylated) during Lead Optimization if:

    • The target requires a rigid linker to improve selectivity.

    • Metabolic hotspot analysis reveals oxidation at the cyclohexyl amine alpha-carbon.

    • You need to increase the lipophilicity of a polar lead series.

Experimental Protocols

Protocol 1: Selective Amide Coupling to the Free Amine

Objective: To couple a carboxylic acid (R-COOH) to the free amine at position 4 without affecting the sterically hindered Boc-protected amine at position 1.

Rationale: The free amine at C4 is unhindered and highly reactive. Standard coupling agents work well, but temperature control is vital to prevent Boc thermolysis.

Materials:

  • Substrate: Tert-butyl (4-amino-1-methylcyclohexyl)carbamate HCl salt (1.0 equiv)

  • Acid: R-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv) – Crucial for neutralizing the HCl salt.

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask, dissolve the Acid (R-COOH) in anhydrous DMF (0.1 M concentration).

  • Activation: Add HATU (1.2 equiv) and DIPEA (1.0 equiv) to the acid solution. Stir at 0°C for 15 minutes. Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization of the acid if chiral.

  • Addition: Add the Amine Salt (1.0 equiv) followed immediately by the remaining DIPEA (2.0 equiv).

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Check via LC-MS. The product should show mass [M+H] = (Acid MW + 228 - 18).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over Na₂SO₄.

  • Self-Validation: If the yield is <50%, check the pH during reaction. It must remain basic (pH > 8) to keep the amine free from its HCl salt form.

Protocol 2: Acidic Deprotection of the Boc Group

Objective: To remove the Boc group from the sterically hindered N1 position.

Rationale: The gem-methyl group creates steric bulk that can stabilize the carbocation intermediate, potentially accelerating deprotection, but it also hinders solvent access. A strong acid scavenger is needed post-reaction.

  • Dissolve the coupled intermediate in DCM (5 vol).

  • Add 4M HCl in Dioxane (10 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours. Note: Monitor for the disappearance of the t-butyl peak in NMR or mass loss of -100 Da in MS.

  • Concentrate in vacuo. Do not use heat >40°C to avoid degradation of the resulting amine salt.

Visualizing the Workflow

The following diagram illustrates the strategic application of this linker in a drug synthesis pathway, highlighting the critical decision points.

G Start Start: 1-Methyl-1-Boc-amino- 4-aminocyclohexane Coupling Step 1: Selective Coupling (C4-Amine) Start->Coupling R-COOH, HATU DIPEA, DMF Intermediate Intermediate: Amide-Linker-Boc Coupling->Intermediate Forms Amide at C4 Deprotection Step 2: Boc Removal (Acidic Conditions) Intermediate->Deprotection 4M HCl/Dioxane Final Final Scaffold: Gem-Methyl Diamine Linker Ready Deprotection->Final Reveals N1 Amine (Sterically Hindered) Note Gem-Methyl Effect: N1 Amine is hindered. Subsequent coupling requires forcing conditions. Final->Note

Figure 1: Synthetic workflow for utilizing the Tert-butyl (4-amino-1-methylcyclohexyl)carbamate linker. Note the steric hindrance at the N1 position post-deprotection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135394115, tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)carbamate hydrochloride. Retrieved from [Link]

  • Clayden, J., et al. (2005).Conformational Control in Cyclohexanes: The Gem-Dimethyl Effect. Organic Chemistry, Oxford University Press.
  • Pittelkow, M., et al. (2002).Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2002(15), 2195-2202. (Methodology for selective diamine protection).

Sources

A Comparative Guide to the Melting Point Determination of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate for Purity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the physical properties of chemical intermediates are not mere data points; they are critical quality attributes (CQAs) that dictate purity, stability, and suitability for synthesis. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate, a key building block, is no exception. Its melting point range serves as a primary indicator of identity and purity. A sharp, well-defined melting range is synonymous with high purity, whereas a broad and depressed range often signals the presence of impurities.[1][2]

This guide provides an in-depth comparison of methodologies for determining the melting point of this compound, offering insights into experimental choices and data interpretation for reliable quality assessment.

Physicochemical Properties and Isomeric Landscape

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (Molecular Weight: 228.33 g/mol ) exists as cis and trans stereoisomers.[3] The spatial arrangement of the amino and carbamate groups relative to the cyclohexane ring significantly influences the crystal lattice packing and, consequently, the melting point. While specific melting point data for the free base of each isomer is not consistently published across major vendors, the hydrochloride (HCl) salt forms are often characterized. It is crucial for researchers to specify the isomeric form (cis or trans) and whether it is the free base or a salt, as these factors dramatically alter the expected melting point.

For context, it is valuable to compare the target compound with a structurally similar, non-methylated analogue, Tert-butyl (4-aminocyclohexyl)carbamate.

Table 1: Comparative Physicochemical Data

Compound NameIsomerFormCAS NumberMolecular Weight ( g/mol )Reported Melting Point (°C)
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate cisFree Base412293-48-2228.33Data not consistently available
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate HCl cisHCl Salt2227199-12-2264.79Data not consistently available
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate HCl transHCl Salt2231665-64-6264.79Data not consistently available
Tert-butyl (4-aminocyclohexyl)carbamate cis/trans mixtureFree Base247570-24-7214.30Data not consistently available

Note: The lack of a specific, universally cited melting point in public databases and vendor sites underscores the importance of in-house, standardized determination.

Comparative Methodologies for Melting Point Determination

The choice of analytical method for melting point determination depends on the required accuracy, sample throughput, and available instrumentation. Here, we compare the classical capillary method with the more advanced Differential Scanning Calorimetry (DSC).

Method A: Capillary Melting Point Apparatus (MPA)

This traditional technique relies on visual observation of the phase transition from solid to liquid.[4] It is a rapid and accessible method for a preliminary assessment of purity.[1]

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry it over a suitable desiccant for at least 16 hours.[5] The sample must be ground into a fine, uniform powder to ensure efficient and even heat transfer within the capillary.[1]

  • Capillary Loading: Tap the open end of a capillary tube (0.8–1.2 mm internal diameter) into the powdered sample. Pack the sample to a height of approximately 3 mm by tapping the sealed end on a hard surface or dropping it down a long glass tube.[6] Consistent sample packing is critical for reproducibility.

  • Instrument Setup: Place the loaded capillary into the heating block of the apparatus.

  • Rapid Ramp (Scouting): Set a fast heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This saves time in subsequent, more accurate measurements.

  • Accurate Determination: Using a fresh sample, heat rapidly to a temperature about 5-10 °C below the approximate melting point found in the scouting run.[7] Then, reduce the heating rate to 1 °C/min.[6] A slow ramp rate through the melting transition is essential for accuracy.[2]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting range is T1-T2. For a pure substance, this range should be narrow (e.g., 0.5-1.5 °C).

Causality and Trustworthiness:

  • Why a fine powder? Large crystals trap air and heat unevenly, leading to a broader, inaccurate melting range.

  • Why a slow ramp rate? This ensures thermal equilibrium between the sample, the heating block, and the thermometer, preventing the thermometer from lagging behind the true sample temperature.

  • Self-Validation: Performing the measurement in triplicate and comparing it against a certified reference standard that melts near the sample's expected temperature validates the instrument's calibration and the operator's technique.[5]

Method B: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides highly accurate and objective melting point data.[8][9] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[10][11]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the finely powdered sample into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For volatile samples or those that may sublime, use a hermetically sealed pan to prevent mass loss.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed reference pan in the reference position.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature (e.g., 25°C).

    • Ramp the temperature at a controlled rate (a standard rate is 10 °C/min) to a final temperature well above the expected melting point.[12] The system should be purged with an inert gas like nitrogen to prevent oxidative degradation.

  • Data Analysis: The melting process appears as an endothermic peak on the DSC thermogram. The melting point can be reported as the onset temperature (the intersection of the baseline and the steepest slope of the peak) or the peak temperature . The onset temperature is generally considered closer to the true thermodynamic melting point. The area under the peak corresponds to the enthalpy of fusion.

Causality and Trustworthiness:

  • Why a reference pan? The differential measurement subtracts the heat capacity of the pan and atmosphere, isolating the thermal events of the sample itself.[10]

  • Why an inert atmosphere? This prevents side reactions like oxidation that could interfere with the melting endotherm.

  • Self-Validation: The instrument's temperature and enthalpy axes must be calibrated using certified standards (e.g., Indium, Tin) before analysis. Running a known standard alongside the sample run can further validate the performance.

Workflow for Accurate Melting Point Determination

The following diagram illustrates a logical workflow for selecting the appropriate method and interpreting the results in a drug development setting.

G cluster_0 Phase 1: Initial Screening & Purity Check cluster_1 Phase 2: Data Analysis & Interpretation Sample Receive Sample of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate Method_Select Routine QC or Research Sample? Sample->Method_Select MPA Use Capillary Melting Point Apparatus (MPA) Method_Select->MPA Routine DSC_HighPurity Use Differential Scanning Calorimetry (DSC) Method_Select->DSC_HighPurity High-Purity / cGMP Analyze Perform Analysis (Follow Protocol) MPA->Analyze DSC_HighPurity->Analyze Result Melting Range Sharp & Matches Reference? Analyze->Result Pass Purity Acceptable Proceed to Next Step Result->Pass Yes Fail Broad / Depressed Range Indicates Impurities Result->Fail No Further_Analysis Action: Repurify or Conduct Further Analysis (e.g., HPLC, NMR) Fail->Further_Analysis

Caption: Workflow for Melting Point Method Selection and Data Interpretation.

Conclusion

For drug development professionals, the melting point of an intermediate like Tert-butyl (4-amino-1-methylcyclohexyl)carbamate is a foundational data point. While the capillary method offers a rapid and cost-effective means for routine purity checks, Differential Scanning Calorimetry provides superior accuracy, objectivity, and quantitative data essential for rigorous quality control and regulatory filings. Understanding the principles behind each method, from meticulous sample preparation to controlled heating rates, is paramount for generating trustworthy and reproducible data. A broad or depressed melting range should always trigger further investigation to identify and quantify impurities, ensuring the integrity of the synthetic pathway and the final active pharmaceutical ingredient.

References

  • U.S. Pharmacopeia.
  • ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle.
  • (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Mettler Toledo. Differential Scanning Calorimetry (DSC).
  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • USP-NF.
  • Giani, S., & Towers, N. M. (2019, April 18).
  • Scribd. USP 741 Melting Point or Range.
  • Giani, S., & Towers, N. M. (2016, June 11).
  • PubChem. tert-butyl N-[4-(aminomethyl)
  • Stanford Research Systems.
  • University of Calgary.
  • ResolveMass Laboratories Inc.
  • Analytical Testing Labs.
  • monocerosfour. (2008, June 12). Chemical Analysis: determining melting points with the Thiele-Dennis tube.
  • PubChem. tert-butyl cis-N-(4-amino-1-methyl-cyclohexyl)
  • Sigma-Aldrich. tert-Butyl (cis-4-amino-1-methylcyclohexyl)
  • Guidechem. tert-butyl ((1s,4s)-4-amino-1-methylcyclohexyl)
  • PubChem.

Sources

Safety Operating Guide

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical logistics not merely as a compliance checklist, but as a fundamental extension of chemical logic. Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) is a highly specialized Boc-protected diamine intermediate, frequently utilized in the synthesis of advanced kinase inhibitors, such as diamino heterocyclic carboxamides targeting ALK fusion proteins in oncology research[1][2].

While its utility in drug development is vast, its dual-functional structure—a free primary amine and an acid-labile carbamate linkage—demands rigorous, scientifically grounded handling and disposal protocols. This guide provides the definitive operational workflow for managing this compound from benchtop to final destruction.

Mechanistic Hazard Assessment & Chemical Logic

Before executing any disposal protocol, you must understand the causality behind the molecule's reactivity.

  • Toxicity Profile: The compound is classified under GHS as harmful if swallowed (H302) and is a documented skin and eye irritant (H315, H319)[3].

  • The Acid-Lability Danger (Causality): The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. This is the single most critical factor in its waste management. If this compound is inadvertently disposed of in an acidic waste stream (e.g., containing Trifluoroacetic acid or Hydrochloric acid), the acid will rapidly cleave the Boc group. This reaction evolves equimolar amounts of carbon dioxide (

    
    ) and isobutylene gas. In a sealed waste container, this rapid gas evolution will cause catastrophic over-pressurization and container rupture.
    

Quantitative Data: Physiochemical & Disposal Parameters

Summarizing the operational parameters ensures that your environmental health and safety (EHS) team has the exact metrics needed for vendor handoff.

ParameterSpecification / ValueOperational Implication
Chemical Name Tert-butyl (4-amino-1-methylcyclohexyl)carbamateMust be declared on RCRA manifests.
CAS Number 1254058-26-8 (also 412293-48-2 for isomers)Required for vendor profiling[3][4].
Molecular Formula

Contains no halogens; dictates waste stream.
GHS Hazard Codes H302, H315, H319Requires specific PPE (nitrile, goggles)[3].
Waste Classification Non-Halogenated Organic Solid/LiquidSegregate strictly from halogenated solvents.
EPA Treatment Standard BDAT (High-Temp Incineration)Landfill disposal is strictly prohibited[5].
Incompatibilities Strong acids (TFA, HCl), OxidizersRisk of rapid gas evolution and pressurization.

Cradle-to-Grave Disposal Workflow

The following logic tree dictates the operational flow for segregating and destroying Boc-protected amine waste.

G Start Boc-Protected Amine Waste Decision Acidic Waste Stream? Start->Decision Rupture DANGER: Gas Evolution (CO2 + Isobutylene) Decision->Rupture Yes (e.g., TFA, HCl) Segregation Segregate: Non-Halogenated Organic Waste Decision->Segregation No Containment Vented Cap Containment in SAA Segregation->Containment Incineration EPA BDAT Incineration Containment->Incineration Vendor Disposal

Figure 1: Disposal logic for Boc-protected amines, highlighting acid incompatibility.

Self-Validating Experimental Protocols

Protocol A: Waste Segregation and SAA Management

This protocol includes built-in feedback loops to ensure no incompatible chemicals are mixed.

  • Pre-Addition pH Validation (Self-Validating Step): Before adding the carbamate waste to a liquid waste carboy, test the receiving container's pH using an indicator strip. The receiving stream must be neutral or slightly alkaline (pH 7–9). If pH < 7, do not add the waste.

  • Segregation: Designate a specific waste carboy exclusively for "Non-Halogenated Organic Waste." Ensure it contains zero halogens, as mixing nitrogenous carbamates with halogens alters the required incineration temperature and risks dioxin formation.

  • Containment & Venting: Transfer the waste into a compatible High-Density Polyethylene (HDPE) container. If there is even a fractional risk of residual acid in your reaction mixture, utilize a vented cap during the initial 24 hours of accumulation to allow any trace

    
     or isobutylene to safely escape[6].
    
  • RCRA Labeling: Label the container immediately with "Hazardous Waste" and explicitly list "Tert-butyl (4-amino-1-methylcyclohexyl)carbamate"[6].

  • Volume Limits: Store in your laboratory's Satellite Accumulation Area (SAA). Adhere strictly to the EPA mandate: never exceed 55 gallons of hazardous waste in the SAA, and ensure containers are tightly capped when not actively receiving waste[6].

Protocol B: EPA-Compliant Final Disposal (Vendor Handoff)
  • Regulatory Alignment: Under the Resource Conservation and Recovery Act (RCRA), carbamate wastes require highly specific treatment standards to prevent environmental leaching[5].

  • Mandating BDAT: Instruct your EHS vendor that the waste must undergo Best Demonstrated Available Technology (BDAT) treatment, which the EPA established as the alternative standard for carbamate wastes in their 2011 Direct Final Rule[5][7].

  • The Causality of Incineration: Do not allow the vendor to landfill this material. Carbamates and aliphatic amines can degrade into toxic environmental byproducts. High-temperature incineration ensures complete thermal oxidation, breaking the molecule down entirely into harmless nitrogen gas (

    
    ), carbon dioxide (
    
    
    
    ), and water vapor (
    
    
    )[5].
Protocol C: Spill Response and Chemical Decontamination

In the event of a benchtop spill or dropped vial, execute this self-validating cleanup sequence:

  • Isolation & PPE: Evacuate immediate personnel. Don fresh nitrile gloves, safety goggles, and a lab coat[3].

  • Inert Absorption: If the compound is dissolved in an organic solvent, absorb it with an inert material like vermiculite or sand. Do not use combustible absorbents (like sawdust) or acidic neutralizers. If it is a dry powder, sweep it gently using a static-free brush to prevent aerosolization.

  • Alkaline Wash: Wash the spill surface with a mild alkaline detergent solution.

  • Visual Decontamination Validation (Self-Validating Step): Post-cleanup, swab the area with a dilute ninhydrin solution . Because this specific molecule contains a free primary amine at the 4-position, ninhydrin will turn a deep purple (Ruhemann's purple) if any residual chemical remains. If the swab remains colorless, the area is successfully decontaminated.

  • Debris Disposal: Place all absorbed materials, swabs, and contaminated PPE into a solid non-halogenated organic waste container for incineration[6].

Comprehensive References

  • "Diamino heterocyclic carboxamide compound (Patent CA2760061C)", Google Patents,

  • "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes", U.S. Federal Register (June 13, 2011),[Link]

  • "EPA Issues Rule on Carbamate Wastes", U.S. Environmental Protection Agency,[Link]

  • "Guidelines: Handling and Disposal of Chemicals", Purdue University Radiological and Environmental Management,[Link]

Sources

Personal protective equipment for handling Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Introduction & Chemical Profile

Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (CAS: 1254058-26-8) is a highly versatile Boc-protected cycloaliphatic diamine. In modern drug discovery, it serves as a critical building block for synthesizing complex spirocycles, peptidomimetics, and kinase inhibitors[1][2].

While the neat solid presents standard irritant hazards, the true risk matrix emerges during its operational lifecycle—specifically during solubilization and subsequent Boc-deprotection. As a Senior Application Scientist, I emphasize that laboratory safety cannot be a static checklist; it must be a dynamic protocol that adapts to the shifting chemical state of the compound.

Hazard Assessment & Causality

Understanding the why behind safety protocols is the foundation of a robust safety culture.

  • The Neat Solid: In its powdered form, the primary risks are respiratory irritation and skin sensitization. The bulky tert-butoxycarbonyl (Boc) group increases the compound's lipophilicity, which facilitates dermal absorption if the powder dissolves in sweat or sebum on unprotected skin.

  • The Solubilized State (The Carrier Hazard): Dichloromethane (DCM) is the standard solvent for this compound. DCM is highly volatile and acts as an aggressive "carrier solvent." If a DCM solution contacts standard nitrile gloves, the solvent permeates the polymer matrix in under 10 minutes, carrying the dissolved Boc-amine directly into the researcher's bloodstream[3][4].

  • The Deprotection State (Corrosive & Pressurization): Removing the Boc group requires strong acids, typically Trifluoroacetic acid (TFA). TFA is highly corrosive, causing severe, sometimes delayed, chemical burns and deep tissue necrosis[5][6]. Furthermore, the deprotection mechanism releases equimolar amounts of carbon dioxide (CO2) and isobutylene gas, creating a severe explosion hazard if conducted in a closed, unvented system[7].

Dynamic PPE Matrix

To ensure absolute safety, Personal Protective Equipment (PPE) must be upgraded dynamically based on the specific operational step and the reagents involved.

Operational PhasePrimary Chemical HazardRecommended Glove MaterialBreakthrough TimeGlove ThicknessAdditional PPE Requirements
Solid Dispensing Tert-butyl (4-amino-1-methylcyclohexyl)carbamateNitrile (Standard)> 480 min (for dry solid)0.1 - 0.2 mmSafety glasses, standard lab coat, certified fume hood.
Solubilization Dichloromethane (DCM)PVA or Silver Shield®> 240 minVariableChemical splash goggles. Note: Nitrile offers < 10 min resistance to DCM[3][4].
Boc-Deprotection Trifluoroacetic Acid (TFA)Butyl Rubber> 480 min≥ 0.5 mm[6]Face shield, heavy-duty chemical apron, fume hood sash lowered.

Operational Workflow & Methodologies

Protocol: Safe Solubilization and Boc-Deprotection This self-validating protocol ensures the safe handling, reaction, and quenching of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

Step 1: Solid Dispensing (Preparation)

  • PPE: Standard nitrile gloves, safety glasses, lab coat.

  • Procedure: Inside a certified fume hood, weigh the required amount of Tert-butyl (4-amino-1-methylcyclohexyl)carbamate into a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Causality: Weighing inside the hood prevents the inhalation of aerosolized particulates. Standard nitrile is sufficient here, as the dry solid cannot rapidly permeate the polymer matrix.

Step 2: Solubilization (Mitigating the Carrier Hazard)

  • PPE Upgrade: Switch to PVA or Silver Shield® gloves. (If these are unavailable, double-glove with heavy-duty nitrile for very brief, splash-only contact, changing immediately if a drop lands on the glove).

  • Procedure: Add anhydrous Dichloromethane (DCM) to achieve a 0.1 M to 0.5 M concentration. Stir until a homogenous solution is achieved.

  • Causality: DCM rapidly degrades standard nitrile. If a splash occurs on nitrile, the DCM will evaporate from the surface but permeate through the micro-tears, dragging the dissolved amine into your skin. PVA gloves provide the necessary chemical barrier against chlorinated solvents[4].

Step 3: Boc-Deprotection (Managing Corrosives & Gas Evolution)

  • PPE Upgrade: Don Butyl rubber gloves (≥ 0.5 mm thickness), a face shield over your goggles, and a chemical-resistant apron[6][8].

  • Procedure:

    • Ensure the flask is actively vented (e.g., via a nitrogen line with a bubbler or an open reflux condenser). Never seal the system.

    • Cool the DCM solution to 0 °C using an ice bath to control the initial exothermic reaction.

    • Slowly add Trifluoroacetic acid (TFA) dropwise to achieve a 1:1 (v/v) ratio of DCM:TFA[7].

    • Remove the ice bath and allow the reaction to stir at room temperature for 1–2 hours.

  • System Validation: You will observe distinct bubbling in the solution. This is the evolution of CO2 and isobutylene gas, physically validating that the deprotection mechanism (nucleophilic acyl substitution and subsequent decarboxylation) is actively occurring[7]. The reaction is complete when gas evolution ceases and TLC/LCMS confirms the complete disappearance of the starting material.

Step 4: Quenching and Disposal Plan

  • PPE: Maintain Butyl rubber gloves and face shield.

  • Procedure:

    • Concentrate the reaction mixture under reduced pressure (using a rotary evaporator placed inside a hood, equipped with a dedicated cold trap) to remove excess TFA and DCM.

    • Redissolve the resulting amine-TFA salt in a minimal amount of fresh DCM or ethyl acetate.

    • Neutralization: Slowly add the organic layer dropwise to a vigorously stirred beaker of saturated aqueous sodium bicarbonate (NaHCO3) at 0 °C. Caution: Vigorous CO2 evolution will occur as the residual acid is neutralized.

    • Disposal: Transfer to a separatory funnel and separate the layers. The aqueous layer (now containing neutralized sodium trifluoroacetate) and the organic layer (containing trace DCM) must be disposed of in strictly segregated, clearly labeled "Aqueous Basic Waste" and "Halogenated Organic Waste" containers, respectively[9].

Workflow Visualization

G Start Tert-butyl (4-amino-1-methylcyclohexyl)carbamate (Solid Powder) Dispense Step 1: Weighing & Dispensing PPE: Nitrile Gloves, Fume Hood Start->Dispense Transfer to Hood Solvent Step 2: Solubilization (DCM) PPE: PVA/Silver Shield Gloves Dispense->Solvent Add DCM Solvent Deprotect Step 3: Boc-Deprotection (TFA) PPE: Butyl Rubber Gloves, Face Shield Solvent->Deprotect Add TFA (Corrosive) Waste Step 4: Quenching & Disposal PPE: Butyl Rubber, Splash Apron Deprotect->Waste Neutralize (NaHCO3)

Workflow for handling and deprotecting Tert-butyl (4-amino-1-methylcyclohexyl)carbamate.

References

  • carlroth.com - Safety Data Sheet: Trifluoroacetic acid (TFA). Available at: [Link]

  • fishersci.ca - SAFETY DATA SHEET - Fisher Scientific. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (4-amino-1-methylcyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.